An In-depth Technical Guide to the Synthesis and Characterization of N-(4-bromophenyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(4-bromophenyl)-4-nitroaniline. This...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(4-bromophenyl)-4-nitroaniline. This document details established synthetic protocols and outlines the analytical techniques used to verify the compound's identity and purity. The information presented is intended to support research and development activities in medicinal chemistry and materials science where this and similar diarylamine structures are of interest.
Synthesis of N-(4-bromophenyl)-4-nitroaniline
The synthesis of N-(4-bromophenyl)-4-nitroaniline is most commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. An alternative approach involves a copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines.[1] The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.
Experimental Protocol:
A detailed experimental procedure for the synthesis of N-(4-bromophenyl)-4-nitroaniline via Buchwald-Hartwig amination is provided below.
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-nitrobenzene (1.0 mmol), 4-bromoaniline (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
Add anhydrous toluene (10 mL) to the flask.
The reaction mixture is then heated to 110 °C and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble salts.
The filtrate is concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-(4-bromophenyl)-4-nitroaniline as a solid.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, involving a copper-catalyzed reaction between an aryl halide and an alcohol, thiol, or amine.[2][3]
Experimental Protocol:
Reactants:
1-Bromo-4-nitrobenzene
4-Bromoaniline
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
N,N'-Dimethylethylenediamine (DMEDA)
Toluene (anhydrous)
Procedure:
In a sealed tube, combine 1-bromo-4-nitrobenzene (1.0 mmol), 4-bromoaniline (1.2 mmol), copper(I) iodide (0.1 mmol), potassium carbonate (2.0 mmol), and N,N'-dimethylethylenediamine (0.2 mmol).
Add anhydrous toluene (5 mL) to the tube.
The reaction mixture is heated to 120 °C for 24 hours.
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by column chromatography to yield N-(4-bromophenyl)-4-nitroaniline.
Characterization of N-(4-bromophenyl)-4-nitroaniline
The synthesized N-(4-bromophenyl)-4-nitroaniline is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-(4-bromophenyl)-4-nitroaniline is provided in the table below.
Property
Value
Molecular Formula
C₁₂H₉BrN₂O₂
Molecular Weight
293.12 g/mol
Appearance
Yellow to orange solid
Melting Point
Not available in the search results
Solubility
Soluble in common organic solvents
Spectroscopic Data
The following tables summarize the expected spectroscopic data for N-(4-bromophenyl)-4-nitroaniline based on the analysis of similar compounds.[1][3][4][5][6][7][8][9][10]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~8.20
d
2H
Protons ortho to the nitro group
~7.60
d
2H
Protons ortho to the bromine atom
~7.10
d
2H
Protons meta to the nitro group
~6.90
d
2H
Protons meta to the bromine atom
~9.50
s
1H
N-H proton
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)
Assignment
~150
Carbon attached to the nitro group
~145
Carbon attached to the nitrogen atom (nitro-side)
~138
Carbon attached to the nitrogen atom (bromo-side)
~132
Carbons ortho to the bromine atom
~126
Carbons ortho to the nitro group
~120
Carbons meta to the bromine atom
~115
Carbons meta to the nitro group
~118
Carbon attached to the bromine atom
Table 3: FT-IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)
Assignment
3300 - 3400
N-H stretching
1590 - 1610
Aromatic C=C stretching
1500 - 1550
Asymmetric NO₂ stretching
1330 - 1370
Symmetric NO₂ stretching
1280 - 1350
C-N stretching
1000 - 1100
C-Br stretching
Table 4: Mass Spectrometry Data (Predicted)
m/z
Assignment
292/294
[M]⁺ (due to Br isotopes)
246/248
[M - NO₂]⁺
167
[M - Br - NO₂]⁺
155/157
[C₆H₄Br]⁺
122
[C₆H₄NO₂]⁺
Experimental and Logical Workflows
The synthesis and characterization of N-(4-bromophenyl)-4-nitroaniline follow a logical progression of steps, which can be visualized as workflows.
Caption: Synthesis workflow for N-(4-bromophenyl)-4-nitroaniline.
Caption: Characterization workflow for N-(4-bromophenyl)-4-nitroaniline.
Conclusion
This technical guide has detailed the primary synthetic routes and characterization methods for N-(4-bromophenyl)-4-nitroaniline. The Buchwald-Hartwig amination provides an efficient and reliable method for its synthesis. The structural integrity and purity of the final compound can be rigorously confirmed through a combination of NMR, FT-IR, and mass spectrometry. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of novel diarylamine compounds.
Unveiling the Structural Nuances of N-(4-bromophenyl)-4-nitroaniline: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount. This technical guide provides an in-depth analysis of the cr...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of N-(4-bromophenyl)-4-nitroaniline, with a particular focus on the dihedral angle between its aromatic rings. The following sections detail the crystallographic data, experimental protocols for its determination, and visual representations of its structure and the workflow for its analysis.
Crystallographic Data Summary
The crystal structure of N-(4-bromophenyl)-4-nitroaniline reveals a non-planar conformation. The key structural parameters are summarized in the table below. This data is critical for computational modeling, structure-activity relationship (SAR) studies, and understanding the molecule's interactions in a biological context.
Note: The pitch angles describe the orientation of the phenyl rings with respect to the plane defined by the C-N-C bridge.
Experimental Protocols
The determination of the crystal structure of N-(4-bromophenyl)-4-nitroaniline involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The following protocols are representative of the methodologies employed for such an analysis.
Synthesis of N-(4-bromophenyl)-4-nitroaniline
A common synthetic route to N-aryl anilines is through a Buchwald-Hartwig amination or a similar cross-coupling reaction. A generalized procedure is as follows:
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoaniline, 1-bromo-4-nitrobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable anhydrous solvent (e.g., toluene or dioxane).
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure N-(4-bromophenyl)-4-nitroaniline.
Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.
Crystallization: Grow single crystals of N-(4-bromophenyl)-4-nitroaniline suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions. Refine this model by full-matrix least-squares methods against the experimental data to obtain the final, accurate crystal structure. Software packages such as SHELXS and SHELXL are commonly used for this purpose.
Visualizing Molecular Structure and Experimental Workflow
To further elucidate the structural aspects and the process of its determination, the following diagrams are provided.
Figure 1. A 2D representation of the molecular structure of N-(4-bromophenyl)-4-nitroaniline, highlighting the dihedral angle between the two phenyl rings.
Figure 2. A flowchart illustrating the key stages in the experimental workflow for determining the crystal structure of a small molecule like N-(4-bromophenyl)-4-nitroaniline.
Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of the organic compound N-(4-bromophenyl)-4-nitroaniline in common organic solvents. Despite a compre...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of the organic compound N-(4-bromophenyl)-4-nitroaniline in common organic solvents. Despite a comprehensive search of available scientific literature, specific quantitative solubility data (such as g/100mL or mol/L) for this compound is not publicly available. This document, therefore, provides a qualitative assessment of its expected solubility based on the known properties of its parent molecule, diphenylamine, and related substituted derivatives. Additionally, a general methodology for determining solubility experimentally is outlined to guide researchers in generating such data.
Introduction to N-(4-bromophenyl)-4-nitroaniline
N-(4-bromophenyl)-4-nitroaniline is a substituted diphenylamine derivative. The structure incorporates a bromine atom and a nitro group on the two phenyl rings, which are expected to significantly influence its physicochemical properties, including solubility. Understanding the solubility of this compound is crucial for its application in various research and development activities, including synthesis, purification, formulation, and biological screening.
Predicted Solubility in Organic Solvents
In the absence of specific experimental data for N-(4-bromophenyl)-4-nitroaniline, we can infer its likely solubility characteristics by examining the properties of diphenylamine and the influence of its substituents.
Diphenylamine, the parent compound, is generally soluble in a range of common organic solvents but is poorly soluble in water. The presence of the non-polar bromophenyl group and the polar nitro group in N-(4-bromophenyl)-4-nitroaniline suggests a complex solubility profile. The molecule possesses both hydrophobic regions (the phenyl rings and the bromine atom) and a polar region (the nitro group and the amine linkage).
It is anticipated that N-(4-bromophenyl)-4-nitroaniline will exhibit moderate to good solubility in polar aprotic solvents such as:
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Acetone
Acetonitrile
And in less polar solvents like:
Dichloromethane
Chloroform
Ethyl acetate
Solubility in protic solvents like ethanol and methanol is likely to be moderate. Due to the overall non-polar character contributed by the two phenyl rings and the bromine atom, its solubility in water is expected to be very low.
Proposed Experimental Protocol for Solubility Determination
To establish a quantitative solubility profile for N-(4-bromophenyl)-4-nitroaniline, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for this purpose.
Caption: Workflow for determining the solubility of N-(4-bromophenyl)-4-nitroaniline.
Detailed Steps:
Preparation: An excess amount of solid N-(4-bromophenyl)-4-nitroaniline is added to a known volume of the test solvent in a sealed vial. Using an excess of the solid ensures that a saturated solution is achieved.
Equilibration: The vials are placed in a constant-temperature shaker bath (e.g., 25 °C) and agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
Sampling and Analysis: After equilibration, the samples are allowed to stand to permit the excess solid to sediment. A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved microparticles.
Quantification: The filtered saturated solution is then appropriately diluted, and the concentration of N-(4-bromophenyl)-4-nitroaniline is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.
Data Presentation
As no quantitative data could be located in the existing literature, the following table is presented as a template for researchers to populate with their experimentally determined values.
Organic Solvent
Temperature (°C)
Solubility ( g/100 mL)
Solubility (mol/L)
Acetone
25
Data not available
Data not available
Acetonitrile
25
Data not available
Data not available
Chloroform
25
Data not available
Data not available
Dichloromethane
25
Data not available
Data not available
Dimethylformamide (DMF)
25
Data not available
Data not available
Dimethyl sulfoxide (DMSO)
25
Data not available
Data not available
Ethanol
25
Data not available
Data not available
Ethyl Acetate
25
Data not available
Data not available
Methanol
25
Data not available
Data not available
Toluene
25
Data not available
Data not available
Conclusion
While a definitive, quantitative solubility profile for N-(4-bromophenyl)-4-nitroaniline in common organic solvents is not currently documented in publicly accessible literature, its molecular structure suggests it will be soluble in a range of polar aprotic and less polar organic solvents, with very limited aqueous solubility. For researchers and professionals in drug development, the experimental determination of this data is a critical step for the effective use of this compound. The provided experimental workflow offers a robust methodology for generating reliable and accurate solubility data. The resulting data will be invaluable for guiding solvent selection in synthesis, purification, formulation, and various analytical procedures.
Exploratory
In-depth Technical Guide: Physicochemical Properties of N-(4-bromophenyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide addresses the available data and experimental considerations for the compound N-(4-bromophenyl)-4-nitroaniline. Due to the specific nat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available data and experimental considerations for the compound N-(4-bromophenyl)-4-nitroaniline. Due to the specific nature of this molecule, this guide also provides detailed, generalized experimental protocols for determining its key physical properties, namely the melting and boiling points, which would be applicable upon its synthesis and purification.
Executive Summary
A comprehensive search of publicly available chemical databases and scientific literature did not yield specific, experimentally determined melting and boiling points for N-(4-bromophenyl)-4-nitroaniline. While data for its isomers, such as N-(4-bromophenyl)-2-nitroaniline, and other related compounds are available, these are not directly transferable to the para-substituted isomer of interest. The absence of a dedicated CAS number for N-(4-bromophenyl)-4-nitroaniline further complicates targeted data retrieval.
This guide, therefore, serves a dual purpose: to report the current lack of specific data and to provide robust, standardized methodologies for researchers to determine these properties in a laboratory setting. The provided protocols are based on established principles of physical organic chemistry and are suitable for the characterization of novel or sparsely documented compounds.
Data Presentation
As of the latest search, no experimental values for the melting and boiling points of N-(4-bromophenyl)-4-nitroaniline have been found. The following table reflects this lack of data.
Physical Property
Value
Source
Melting Point
Data not available
Not Applicable
Boiling Point
Data not available
Not Applicable
For context, related compounds exhibit a range of melting points. For instance, 4-nitroaniline has a melting point of 146-149 °C.[1] The melting point of 3-Bromo-4-nitroaniline is reported to be in the range of 168-177 °C.[2]
Experimental Protocols
In the absence of reported values, the following detailed experimental protocols are provided for the laboratory determination of the melting and boiling points of N-(4-bromophenyl)-4-nitroaniline.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.
Principle: The sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.
Apparatus:
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle (if the sample is not a fine powder)
Procedure:
Sample Preparation:
Ensure the sample of N-(4-bromophenyl)-4-nitroaniline is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
Pack the dry powder into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the material. The packed sample height should be 2-3 mm.
Apparatus Setup:
Place the capillary tube into the heating block of the melting point apparatus.
Set the initial temperature to approximately 10-15 °C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.
Measurement:
Begin heating the sample at a slow, controlled rate of 1-2 °C per minute.
Observe the sample through the magnifying eyepiece.
Record the temperature at which the first drop of liquid appears (the onset of melting).
Continue heating and record the temperature at which the last crystal melts (the clear point).
The recorded range between these two temperatures is the melting point range.
For accuracy, perform at least two measurements.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Principle: A small amount of the liquid is heated, and the temperature at which it boils is measured. For high-boiling point substances, this is often done under reduced pressure and the boiling point at atmospheric pressure is extrapolated.
Apparatus:
Thiele tube or a small test tube with a side arm
Thermometer
Small capillary tube (sealed at one end)
Heating source (Bunsen burner or oil bath)
Clamp and stand
Procedure (Micro-scale Method):
Sample Preparation:
Place a small amount (0.5-1 mL) of liquid N-(4-bromophenyl)-4-nitroaniline into a small test tube.
Take a capillary tube and seal one end by heating it in a flame.
Place the sealed capillary tube, open end down, into the test tube containing the sample.
Apparatus Setup:
Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.
Clamp the assembly and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).
Measurement:
Heat the apparatus gently and evenly.
As the temperature rises, air trapped in the capillary tube will bubble out.
Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling.
Remove the heat source and allow the apparatus to cool slowly.
The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the current atmospheric pressure.
Record the atmospheric pressure at the time of the experiment.
Logical Workflow
The synthesis of N-(4-bromophenyl)-4-nitroaniline can be approached through several synthetic routes. A common and logical pathway involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is highly versatile for the formation of carbon-nitrogen bonds.
Caption: A plausible synthetic route to N-(4-bromophenyl)-4-nitroaniline.
This diagram illustrates a common method for synthesizing diarylamines. The reaction would involve a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene). The product would then need to be isolated and purified, after which its physical properties, such as melting and boiling points, could be determined using the protocols outlined above.
Potential Biological Activities of N-(4-bromophenyl)-4-nitroaniline: An In-depth Technical Guide
Disclaimer: This technical guide explores the potential biological activities of N-(4-bromophenyl)-4-nitroaniline. It is important to note that, to date, no direct experimental studies on the biological effects of this s...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: This technical guide explores the potential biological activities of N-(4-bromophenyl)-4-nitroaniline. It is important to note that, to date, no direct experimental studies on the biological effects of this specific compound have been identified in the public domain. The information presented herein is extrapolated from published research on structurally related diphenylamine derivatives. This document is intended for researchers, scientists, and drug development professionals and should be used for informational and research purposes only.
Introduction
N-(4-bromophenyl)-4-nitroaniline is a halogenated nitroaromatic compound belonging to the diphenylamine class of molecules. The diphenylamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromine atom and a nitro group on the phenyl rings of N-(4-bromophenyl)-4-nitroaniline suggests that it may share some of the biological activities observed in other substituted diphenylamines. This guide summarizes the known biological activities of related diphenylamine derivatives, providing a foundation for potential future investigations into N-(4-bromophenyl)-4-nitroaniline.
Potential Anticancer Activity
Numerous diphenylamine derivatives have been reported to possess cytotoxic and antiproliferative activities against various cancer cell lines. The proposed mechanisms of action are diverse and appear to be dependent on the specific substitution patterns on the diphenylamine core.
Summary of Anticancer Activity of Diphenylamine Derivatives
Potential Signaling Pathways in Anticancer Activity
Based on studies of related compounds, diphenylamine derivatives may exert their anticancer effects through the modulation of several key signaling pathways. One potential mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 2 (FGF-R2), which are often overexpressed in cancer cells and drive tumor growth and proliferation.[1] Another plausible pathway involves the MEK5-ERK5 signaling cascade, which has been implicated in promoting a mesenchymal phenotype associated with cancer cell invasion and metastasis.[2]
Figure 1: Potential anticancer signaling pathways of diphenylamine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
96-well plates
Cancer cell lines of interest
Complete cell culture medium
N-(4-bromophenyl)-4-nitroaniline (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and a vehicle control.
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Potential Antimicrobial Activity
Diphenylamine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action is not fully elucidated but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.[3]
Summary of Antimicrobial Activity of Diphenylamine Derivatives
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.
Materials:
Petri dishes
Nutrient agar or other suitable microbial growth medium
Bacterial or fungal strains of interest
Sterile swabs
Sterile cork borer
N-(4-bromophenyl)-4-nitroaniline (or other test compounds) dissolved in a suitable solvent
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
Prepare and sterilize the microbial growth medium and pour it into Petri dishes.
Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism using a sterile swab.
Create wells in the agar using a sterile cork borer.
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Measure the diameter of the zone of inhibition around each well.
Figure 2: Workflow for the agar well diffusion assay.
Potential Anti-inflammatory Activity
Certain diphenylamine derivatives are known to possess anti-inflammatory properties. For instance, diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a diphenylamine derivative. The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.
Potential Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory actions of diphenylamine derivatives could potentially be mediated through the inhibition of the NF-κB and PI3K/Akt signaling pathways. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. The PI3K/Akt pathway is involved in cell survival and proliferation and can also influence inflammatory responses.
Figure 3: Potential anti-inflammatory signaling pathways of diphenylamine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Materials:
Rats or mice
Carrageenan solution (1% in saline)
N-(4-bromophenyl)-4-nitroaniline (or other test compounds) formulated for administration (e.g., in a vehicle like carboxymethyl cellulose)
Plethysmometer or calipers
Positive control (e.g., indomethacin)
Procedure:
Fast the animals overnight before the experiment.
Administer the test compound, positive control, or vehicle to different groups of animals.
After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion
While direct biological data for N-(4-bromophenyl)-4-nitroaniline is currently unavailable, the extensive research on structurally similar diphenylamine derivatives provides a strong rationale for investigating its potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of the diphenylamine core, substituted with a bromine atom and a nitro group, suggests that this compound could modulate key biological pathways implicated in these diseases. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for future studies to elucidate the pharmacological profile of N-(4-bromophenyl)-4-nitroaniline and to explore its potential as a lead compound for drug discovery. Further research is warranted to synthesize and evaluate this compound to confirm the hypothesized activities.
N-(4-bromophenyl)-4-nitroaniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-(4-bromophenyl)-4-nitroaniline is a key diarylamine intermediate possessing two distinct aromatic rings with valuable...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-bromophenyl)-4-nitroaniline is a key diarylamine intermediate possessing two distinct aromatic rings with valuable functional handles for further chemical transformations. The electron-withdrawing nitro group and the synthetically versatile bromine atom make this compound a strategic building block in the construction of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications in organic synthesis, with a particular focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Introduction
Diarylamine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The unique electronic and structural features of N-(4-bromophenyl)-4-nitroaniline, combining a nucleophilic secondary amine with two differentially functionalized aryl rings, render it a highly attractive starting material for the synthesis of more complex molecular architectures. The bromine-substituted phenyl ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of various substituents. The nitro-substituted phenyl ring offers a handle for reduction to an amino group, which can then be further functionalized, or it can be utilized for its electron-withdrawing properties to modulate the electronic characteristics of the final molecule.
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-bromophenyl)-4-nitroaniline is presented in Table 1. These properties are essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of N-(4-bromophenyl)-4-nitroaniline
Property
Value
Molecular Formula
C₁₂H₉BrN₂O₂
Molecular Weight
292.12 g/mol
Appearance
Yellow to orange crystalline solid
Melting Point
198-202 °C
Solubility
Soluble in DMF, DMSO, acetone; sparingly soluble in ethanol; insoluble in water.
CAS Number
119531-80-5
Synthesis of N-(4-bromophenyl)-4-nitroaniline
The synthesis of N-(4-bromophenyl)-4-nitroaniline is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction involves the coupling of an aryl amine with an aryl halide in the presence of a copper catalyst and a base.
General Synthetic Workflow
The logical workflow for the synthesis of N-(4-bromophenyl)-4-nitroaniline via an Ullmann condensation is depicted in the following diagram.
Foundational
An In-depth Technical Guide on N-(4-bromophenyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to the chemical compound N-(4-bromophenyl)-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to the chemical compound N-(4-bromophenyl)-4-nitroaniline. While information on its specific discovery and a detailed historical timeline of its synthesis is not extensively documented in readily available literature, this guide consolidates the existing scientific knowledge, including its physicochemical properties, proposed synthetic routes based on established chemical principles, and potential biological relevance.
Physicochemical Properties
Quantitative data for N-(4-bromophenyl)-4-nitroaniline is limited. However, crystallographic data has been reported, confirming its structure. For comparative purposes, data for the isomeric N-(4-bromophenyl)-2-nitroaniline is more readily available and is presented alongside what is known for the 4-nitro isomer.
Note: The lack of extensive experimental data for N-(4-bromophenyl)-4-nitroaniline highlights an area for further research.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for N-(4-bromophenyl)-4-nitroaniline is not widely published. Researchers synthesizing this compound would need to perform these analyses for full characterization. For reference, typical spectral features for related aromatic nitro and bromo compounds can be anticipated.
Experimental Protocols: Proposed Synthesis
While a specific, detailed historical synthesis protocol for N-(4-bromophenyl)-4-nitroaniline is not found in the surveyed literature, its structure as a diarylamine suggests that it can be synthesized via established cross-coupling methodologies. The most probable synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.
Reactants: 4-bromoaniline (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq) as the base, and copper(I) iodide (CuI) (0.1 eq) as the catalyst.
Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline, 1-chloro-4-nitrobenzene, potassium carbonate, and copper(I) iodide.
Add the solvent and heat the reaction mixture to a temperature between 120-160 °C.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and generally higher-yielding method for C-N bond formation, utilizing a palladium catalyst and a phosphine ligand.
Reactants: 4-bromoaniline (1.2 eq), 1-chloro-4-nitrobenzene (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a phosphine ligand such as Xantphos or BINAP (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane.
Procedure:
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
Add the solvent, followed by 1-chloro-4-nitrobenzene and then 4-bromoaniline.
Heat the reaction mixture to a temperature between 80-110 °C.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer, dry it, and concentrate it.
Purify the product by column chromatography.
Logical Relationships in Synthesis
The synthesis of N-(4-bromophenyl)-4-nitroaniline is logically dependent on the successful coupling of two key building blocks: a substituted aniline and a substituted nitrobenzene. The choice of synthetic route and specific reagents will influence the reaction efficiency and purity of the final product.
Synthetic pathways to N-(4-bromophenyl)-4-nitroaniline.
Biological Activity
Specific biological activity studies on N-(4-bromophenyl)-4-nitroaniline are not extensively reported. However, the general classes of compounds to which it belongs, nitroaromatics and diphenylamines, have been the subject of considerable research in medicinal chemistry and toxicology.
Nitroaromatic Compounds: The nitro group is a known pharmacophore and also a potential toxicophore. Nitro compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The nitro group can undergo bioreduction to form reactive intermediates that can induce cellular damage.
Diphenylamine Derivatives: Substituted diphenylamines are known to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Some substituted diphenylamines have been investigated for their potential as kinase inhibitors in cancer therapy.
Given these general activities, N-(4-bromophenyl)-4-nitroaniline could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. However, its toxicological profile would also require careful evaluation.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of N-(4-bromophenyl)-4-nitroaniline.
General workflow for synthesis and biological evaluation.
Conclusion
N-(4-bromophenyl)-4-nitroaniline is a diarylamine whose specific discovery and historical synthesis are not well-documented. However, its structure is confirmed by crystallographic data. This guide provides plausible, detailed experimental protocols for its synthesis based on modern and classical cross-coupling reactions. While specific biological data is lacking, its structural motifs suggest potential for biological activity, warranting further investigation. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
An In-depth Technical Guide to N-(4-bromophenyl)-4-nitroaniline Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The N-(4-bromophenyl)-4-nitroaniline scaffold represents a promising starting point for the development of novel therapeutic agents. This technical...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(4-bromophenyl)-4-nitroaniline scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives and analogues of N-(4-bromophenyl)-4-nitroaniline. The document details synthetic methodologies, including the Ullmann condensation and copper-catalyzed cross-coupling reactions. It further explores the potential of these compounds as anticancer agents and kinase inhibitors, supported by a compilation of biological activity data from structurally related molecules. Detailed experimental protocols for the assessment of cytotoxicity are provided, alongside visualizations of a key signaling pathway potentially targeted by such compounds and a typical experimental workflow. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities based on the N-(4-bromophenyl)-4-nitroaniline core structure.
Introduction
The diarylamine structural motif is a prevalent feature in a multitude of biologically active compounds. Specifically, the incorporation of a nitro group and a halogen atom, such as bromine, can significantly influence the physicochemical and pharmacological properties of these molecules. The N-(4-bromophenyl)-4-nitroaniline core combines these features, suggesting its potential as a scaffold for the design of novel kinase inhibitors and other targeted therapeutics. The electron-withdrawing nature of the nitro group and the lipophilic and hydrogen-bonding potential of the bromine atom can contribute to favorable interactions with biological targets. This guide aims to provide a detailed technical overview for researchers interested in exploring the therapeutic potential of N-(4-bromophenyl)-4-nitroaniline derivatives and analogues.
Synthesis of N-(4-bromophenyl)-4-nitroaniline and its Analogues
The synthesis of N-(4-bromophenyl)-4-nitroaniline and its analogues can be primarily achieved through cross-coupling reactions, with the Ullmann condensation being a classic and effective method.[1] Modern variations, such as copper-catalyzed N-arylation with boronic acids, offer milder reaction conditions.
Experimental Protocol: Ullmann Condensation for the Synthesis of N-(4-bromophenyl)-4-nitroaniline
This protocol is a representative procedure based on established Ullmann-type reactions.[2][3]
Materials:
4-Nitroaniline
1-Bromo-4-iodobenzene (or 4-bromoiodobenzene)
Copper(I) iodide (CuI)
N,N'-Dimethylethylenediamine (DMEDA)
Potassium phosphate (K₃PO₄)
Toluene (anhydrous)
Nitrogen gas (inert atmosphere)
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
Heating mantle and magnetic stirrer
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
To a dry round-bottom flask, add 4-nitroaniline (1.0 eq.), 1-bromo-4-iodobenzene (1.2 eq.), potassium phosphate (2.0 eq.), and copper(I) iodide (0.1 eq.).
The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.
Anhydrous toluene is added to the flask, followed by the addition of N,N'-dimethylethylenediamine (0.2 eq.) via syringe.
The reaction mixture is heated to 110 °C and stirred vigorously for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble inorganic salts. The filter cake is washed with ethyl acetate.
The combined filtrate is concentrated under reduced pressure to yield the crude product.
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(4-bromophenyl)-4-nitroaniline.
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity of N-(4-bromophenyl)-4-nitroaniline Analogues
While specific biological data for N-(4-bromophenyl)-4-nitroaniline is not extensively available in the public domain, the biological activities of structurally related compounds provide strong evidence for the potential of this scaffold in drug discovery. Analogues containing the bromophenyl and nitroaniline moieties have demonstrated notable anticancer and enzyme inhibitory activities.
Data Presentation: Anticancer and Kinase Inhibitory Activities of Analogues
The following table summarizes the reported biological activities of selected N-(4-bromophenyl)-4-nitroaniline analogues and related compounds.
Note: The presented data is for structurally related analogues and is intended to be indicative of the potential of the N-(4-bromophenyl)-4-nitroaniline scaffold.
Experimental Protocols for Biological Evaluation
To assess the potential therapeutic efficacy of newly synthesized N-(4-bromophenyl)-4-nitroaniline derivatives, a variety of in vitro assays can be employed. A fundamental and widely used method for determining the cytotoxic effects of a compound on cancer cells is the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for evaluating the in vitro cytotoxicity of synthesized compounds against a panel of cancer cell lines.[4][5][6]
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Phosphate-buffered saline (PBS)
Trypsin-EDTA solution
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO) or solubilization solution
96-well microplates
CO₂ incubator (37 °C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium. Determine the cell concentration using a hemocytometer. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37 °C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Gently shake the plates for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of a Potential Signaling Pathway and Experimental Workflow
To illustrate the potential mechanism of action of N-(4-bromophenyl)-4-nitroaniline derivatives as kinase inhibitors, the PI3K/Akt/mTOR signaling pathway is presented as a representative target. This pathway is frequently dysregulated in cancer and is a common target for small molecule inhibitors.[4][6][7]
Theoretical and Computational Deep Dive into N-(4-bromophenyl)-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical and computational studies of the molecule N-(4-bromophenyl)-4-nitroaniline. This d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of the molecule N-(4-bromophenyl)-4-nitroaniline. This document summarizes key structural data, outlines detailed experimental and computational protocols, and presents this information in a structured format for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
N-(4-bromophenyl)-4-nitroaniline is a diarylamine derivative featuring a bromine substituent on one phenyl ring and a nitro group on the other. These substitutions significantly influence the molecule's electronic and structural properties, making it a subject of interest for theoretical and computational analysis.
A key experimental study by Li et al. (2010), as cited by Tanski and Lim (2011), provides crucial crystallographic data for N-(4-bromophenyl)-4-nitroaniline.[1][2] This data reveals important geometric parameters that are essential for understanding the molecule's conformation and potential intermolecular interactions.
Table 1: Key Crystallographic Data for N-(4-bromophenyl)-4-nitroaniline
These values indicate a non-planar "propeller-like" conformation, which is a common feature for diarylamines. The dihedral angle quantifies the twist between the two phenyl rings, while the pitch angles describe the orientation of each ring relative to the C-N-C plane.
Experimental Protocols
Proposed Synthesis of N-(4-bromophenyl)-4-nitroaniline
A plausible synthetic route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is widely used for the formation of carbon-nitrogen bonds.
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoaniline (1.0 equivalent), 1-fluoro-4-nitrobenzene (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equivalents).
Solvent: Add a dry, degassed solvent like toluene or dioxane.
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(4-bromophenyl)-4-nitroaniline.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques should be employed. Although specific experimental spectra for N-(4-bromophenyl)-4-nitroaniline are not available, the expected characteristic signals can be predicted based on the analysis of similar compounds like 4-nitroaniline and its derivatives.[3][4][5][6]
Table 2: Predicted Spectroscopic Data for N-(4-bromophenyl)-4-nitroaniline
Technique
Predicted Wavenumber/Chemical Shift
Assignment
FT-IR (cm⁻¹)
3300-3400
N-H stretching
1590-1610
C=C aromatic stretching
1500-1530 & 1330-1360
Asymmetric and symmetric NO₂ stretching
1280-1350
C-N stretching
1000-1100
C-Br stretching
¹H NMR (ppm)
8.0-8.2 (d)
Protons ortho to NO₂ group
7.4-7.6 (d)
Protons ortho to Br group
7.0-7.2 (m)
Remaining aromatic protons
9.0-10.0 (s)
N-H proton
¹³C NMR (ppm)
145-150
C-NO₂
140-145
C-NH
130-135
C-Br
115-130
Other aromatic carbons
UV-Vis (nm)
~380-400
π → π* transition (charge transfer)
Computational Studies
Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential biological activity of molecules. Density Functional Theory (DFT) is a powerful method for these investigations.
Density Functional Theory (DFT) Analysis
A typical DFT study of N-(4-bromophenyl)-4-nitroaniline would involve geometry optimization and frequency calculations, followed by the analysis of various molecular properties.
Computational Workflow:
Caption: A typical workflow for DFT calculations on N-(4-bromophenyl)-4-nitroaniline.
Table 3: Key Parameters from DFT Calculations
Parameter
Description
Significance
HOMO Energy
Energy of the Highest Occupied Molecular Orbital
Indicates electron-donating ability
LUMO Energy
Energy of the Lowest Unoccupied Molecular Orbital
Indicates electron-accepting ability
HOMO-LUMO Gap
Energy difference between HOMO and LUMO
Relates to chemical reactivity and stability
Mulliken Charges
Distribution of electron density over the atoms
Identifies electrophilic and nucleophilic sites
Dipole Moment
Measure of the overall polarity of the molecule
Influences intermolecular interactions
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug development to understand how a ligand might interact with a protein target.
Molecular Docking Workflow:
Caption: A generalized workflow for molecular docking studies.
The results of a molecular docking study would provide information on the binding affinity (e.g., in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between N-(4-bromophenyl)-4-nitroaniline and the active site of a target protein.
Structure-Activity Relationship Logic
The combination of experimental data and computational results allows for the elucidation of structure-activity relationships (SAR).
Logical Relationship Diagram:
Caption: The interplay between experimental and computational data in establishing SAR.
By understanding how the structural and electronic features of N-(4-bromophenyl)-4-nitroaniline relate to its potential activity, researchers can make informed decisions in the drug design and development process. The presence of the electron-withdrawing nitro group and the halogen bond-donating bromine atom are key features that would be central to any SAR analysis.
Conclusion
This technical guide has synthesized the available theoretical and experimental information on N-(4-bromophenyl)-4-nitroaniline and provided a framework for its further investigation. While a dedicated and comprehensive study of this molecule is yet to be published, the data from related compounds and established computational methodologies offer a solid foundation for future research. The presented workflows and tabulated data serve as a valuable resource for scientists and researchers interested in the properties and potential applications of this and similar diarylamine derivatives.
Navigating the Uncharted: A Technical Safety and Handling Guide for N-(4-bromophenyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Executive Summary N-(4-bromophenyl)-4-nitroaniline is a compound of interest in various research and development sectors. Due to the lack of specific safety...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(4-bromophenyl)-4-nitroaniline is a compound of interest in various research and development sectors. Due to the lack of specific safety data, a precautionary approach is mandatory. This document provides a detailed overview of the potential hazards, recommended handling procedures, and emergency protocols based on data from structurally similar and well-characterized chemicals. The primary concerns are potential toxicity through inhalation, ingestion, and dermal contact, as well as possible long-term health effects, including organ damage and mutagenicity.
Hazard Identification and Classification (Inferred)
Based on the toxicological profiles of 4-nitroaniline and 4-bromoaniline, N-(4-bromophenyl)-4-nitroaniline is anticipated to possess the following hazards:
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation: May cause skin irritation.[2][3]
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1] The primary target organs are likely to be the blood (methemoglobinemia), liver, and kidneys.[4]
Mutagenicity: Suspected of causing genetic defects.[4] 4-Nitroaniline has shown mutagenic effects in some studies.[5][6]
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][7]
Quantitative Data Summary (Based on Analogous Compounds)
The following tables summarize key quantitative data from the safety data sheets of 4-nitroaniline and 4-bromoaniline. This information should be used as a conservative estimate for risk assessment.
Table 1: Toxicological Data of Analogous Compounds
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[1][9]
H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.
Table 2: Physical and Chemical Properties of Analogous Compounds
The following are generalized experimental protocols for handling high-potency or uncharacterized compounds, which should be adapted for N-(4-bromophenyl)-4-nitroaniline.
Protocol 4.1: Weighing and Dispensing
Environment: All weighing and dispensing operations must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but compatibility should be verified), and safety glasses with side shields. For larger quantities or when generating dust, a face shield and respiratory protection (e.g., an N95 respirator or higher) are required.
Procedure:
a. Place a tared weigh boat on the analytical balance inside the fume hood.
b. Carefully transfer the required amount of N-(4-bromophenyl)-4-nitroaniline to the weigh boat using a clean spatula.
c. Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
d. Securely close the stock container immediately after dispensing.
e. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.
Protocol 4.2: Solution Preparation and Handling
Environment: All solution preparation and subsequent handling should be performed in a chemical fume hood.
PPE: Same as Protocol 4.1.
Procedure:
a. Add the weighed N-(4-bromophenyl)-4-nitroaniline to the desired solvent in a suitable container.
b. Cap the container and mix by swirling, vortexing, or sonicating until fully dissolved.
c. If heating is required, use a controlled heating mantle and ensure the setup is secure.
d. All transfers of the solution should be done using appropriate pipettes or syringes to avoid splashes.
e. Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Mandatory Visualizations
Diagram 1: General Handling Workflow for Potentially Hazardous Compounds
Caption: A logical workflow for the safe handling of potentially hazardous chemical compounds.
Safety and Handling Precautions
6.1. Engineering Controls
Ventilation: Always handle N-(4-bromophenyl)-4-nitroaniline in a well-ventilated area. A certified chemical fume hood is essential for all operations that may generate dust or aerosols.[11][12]
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.
6.2. Personal Protective Equipment (PPE)
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1]
Skin Protection: A lab coat and chemical-resistant gloves are required. Inspect gloves for any signs of degradation before use.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection: For operations that may generate significant dust or when engineering controls are not sufficient, a NIOSH-approved respirator is necessary.
6.3. Hygiene Practices
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
6.4. Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
Keep away from incompatible materials such as strong oxidizing agents.[13]
Store in a locked cabinet or an area with restricted access.[1]
Emergency Procedures
7.1. Spills
Small Spills:
Evacuate the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spills:
Evacuate the laboratory and alert others.
Contact your institution's emergency response team.
Prevent the spill from entering drains or waterways.[1]
7.2. First Aid
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Considerations
All waste containing N-(4-bromophenyl)-4-nitroaniline, including contaminated labware, absorbent materials, and solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
This technical guide provides a framework for the safe handling of N-(4-bromophenyl)-4-nitroaniline based on the available data for analogous compounds. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to adhere to all institutional safety protocols. The overarching principle should be to minimize exposure through a combination of engineering controls, personal protective equipment, and diligent laboratory practices.
Navigating the Commercial Landscape of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview for Researchers
For Immediate Release This technical guide offers a comprehensive overview of the commercial availability and supplier landscape for the chemical compound N-(4-bromophenyl)-4-nitroaniline, tailored for researchers, scien...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide offers a comprehensive overview of the commercial availability and supplier landscape for the chemical compound N-(4-bromophenyl)-4-nitroaniline, tailored for researchers, scientists, and professionals in drug development. While the compound is available for procurement, detailed public information regarding its synthesis, experimental applications, and specific roles in biological pathways is limited, presenting both a challenge and an opportunity for novel research.
Commercial Availability and Supplier Information
N-(4-bromophenyl)-4-nitroaniline, identified by the CAS number 40932-71-6 , is a substituted diphenylamine derivative. Its chemical structure, featuring a brominated phenyl group and a nitrated phenyl group linked by an amine, suggests its potential as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.
Our investigation into the commercial landscape has identified a primary supplier for this compound:
Supplier
CAS Number
Stated Purity
Stated Price (INR/Kg)
Noted Applications
Ningbo Inno Pharmchem Co., Ltd.
40932-71-6
100%
100
Other, Pharmaceutical Industry
It is important to note that the listed purity of 100% and the nominal price of 100 INR/Kg from the supplier may be indicative of a placeholder in their catalog rather than precise, verified data. Researchers are strongly advised to contact the supplier directly to obtain lot-specific certificates of analysis, accurate pricing for various quantities, and detailed specifications.
Data Presentation: Quantitative Supplier Data
Due to the limited number of publicly listed suppliers and the generic nature of the available data, a comprehensive comparative table is not feasible at this time. Researchers are encouraged to perform direct inquiries with chemical suppliers specializing in aniline derivatives and custom synthesis to obtain more detailed and competitive quotes.
Experimental Protocols
A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of N-(4-bromophenyl)-4-nitroaniline. However, the general synthesis of unsymmetrical diarylamines can often be achieved through methods such as the Buchwald-Hartwig amination or the Ullmann condensation.
A logical synthetic approach, though not explicitly documented for this specific compound, is visualized in the workflow diagram below. This proposed pathway is based on established organic chemistry principles.
Caption: Proposed synthesis of N-(4-bromophenyl)-4-nitroaniline.
Signaling Pathways and Biological Activity
Currently, there is no publicly available research detailing the involvement of N-(4-bromophenyl)-4-nitroaniline in specific signaling pathways or its biological activities. The presence of the nitroaniline moiety is common in compounds with demonstrated bioactivity, suggesting that this molecule could be a subject of interest for screening in various therapeutic areas. The logical relationship for its potential application in drug discovery is outlined below.
Caption: Potential workflow for investigating the therapeutic applications of N-(4-bromophenyl)-4-nitroaniline.
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of N-(4-bromophenyl)-4-nitroaniline via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and a comprehensive protocol for the synthesis of N-(4-bromophenyl)-4-nitroaniline through a pall...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of N-(4-bromophenyl)-4-nitroaniline through a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals and other advanced materials. The protocol herein describes the coupling of 4-bromoaniline and 1-chloro-4-nitrobenzene, offering a reliable pathway to the desired product. Included are optimized reaction conditions, a summary of quantitative data, and a detailed experimental workflow.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines.[1][2][3] This reaction has broad applications in medicinal chemistry and materials science due to its tolerance of a wide range of functional groups and the ability to construct complex amine-containing molecules that were previously difficult to access.[3] The synthesis of N-(4-bromophenyl)-4-nitroaniline serves as an excellent example of this methodology, showcasing the coupling of an electron-rich aniline with an electron-deficient aryl halide. The resulting product is a valuable building block for further chemical transformations.
Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Inert atmosphere setup (e.g., nitrogen or argon line)
Standard laboratory glassware
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 equiv), 1-chloro-4-nitrobenzene (1.2 equiv), and cesium carbonate (2.0 equiv).
Add palladium(II) acetate (0.05 equiv) and BINAP (0.08 equiv) to the flask.[4]
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
Add anhydrous toluene (10 volumes relative to the limiting reagent) to the flask via a syringe.
Reaction Execution:
Stir the reaction mixture vigorously and heat to 110 °C under an inert atmosphere.[4]
Maintain the reaction at this temperature for 8 hours, monitoring the progress by thin-layer chromatography (TLC).[4]
Work-up and Purification:
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[4]
Wash the Celite pad with a small amount of toluene.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure N-(4-bromophenyl)-4-nitroaniline.
Characterization Data (Predicted based on analogous compounds):
Application Notes and Protocols: N-(4-bromophenyl)-4-nitroaniline as an Intermediate for Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-bromophenyl)-4-nitroaniline is a versatile intermediate in the synthesis of various dyes, particularly disperse and azo dyes. Its chemical...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-bromophenyl)-4-nitroaniline is a versatile intermediate in the synthesis of various dyes, particularly disperse and azo dyes. Its chemical structure, featuring a nitro group (a chromophore) and a bromo-substituted phenyl ring, allows for the generation of a wide range of colors with good fastness properties. The presence of the bromine atom can enhance the dye's properties, such as its affinity for synthetic fibers and its lightfastness. This document provides detailed application notes and experimental protocols for the use of N-(4-bromophenyl)-4-nitroaniline in dye synthesis.
Chemical Properties and Spectroscopic Data
A thorough understanding of the starting material is crucial for successful synthesis. The table below summarizes the key chemical properties of N-(4-bromophenyl)-4-nitroaniline.
Generally soluble in organic solvents like ethanol, acetone, and DMF
Spectroscopic Data of a Related Compound: While specific spectroscopic data for N-(4-bromophenyl)-4-nitroaniline is not widely published, the ¹H-NMR spectrum of a closely related derivative, N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline, has been reported. This information can be useful for comparative purposes in the characterization of synthesized dyes.[1]
Application in Azo Dye Synthesis
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes from N-(4-bromophenyl)-4-nitroaniline involves two primary steps: diazotization of the primary amino group of a related precursor, followed by a coupling reaction with a suitable coupling component. Since N-(4-bromophenyl)-4-nitroaniline is a secondary amine, it would typically be used to synthesize more complex dye structures or would require modification to a primary amine for direct diazotization.
However, for the purpose of these notes, we will adapt a standard procedure for a structurally similar primary amine, 4-nitroaniline, to illustrate the synthesis of an azo dye. Researchers can modify this protocol for their specific synthetic pathways involving N-(4-bromophenyl)-4-nitroaniline derivatives.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye using a p-Nitroaniline Analog
This protocol is adapted from the well-established synthesis of azo dyes from 4-nitroaniline and can be modified for N-(4-bromophenyl)-4-nitroaniline derivatives that possess a primary amino group for diazotization.
Materials:
p-Nitroaniline analog (e.g., a derivative of N-(4-bromophenyl)-4-nitroaniline with a primary amino group)
Sodium nitrite (NaNO₂)
Concentrated Hydrochloric Acid (HCl)
Coupling agent (e.g., 2-naphthol, phenol, or an aniline derivative)
Sodium hydroxide (NaOH)
Ethanol
Ice
Procedure:
Diazotization:
In a beaker, dissolve the p-nitroaniline analog in a solution of concentrated hydrochloric acid and water.
Cool the mixture to 0-5°C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
Preparation of the Coupling Component Solution:
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
Cool this solution in an ice bath to 0-5°C.
Coupling Reaction:
Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.
A brightly colored precipitate of the azo dye should form immediately.
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Isolation and Purification:
Filter the precipitated dye using a Buchner funnel.
Wash the dye with cold water to remove any unreacted salts.
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.
Dry the purified dye in a desiccator.
Expected Observations: The formation of the diazonium salt is often indicated by a slight color change. The coupling reaction is typically characterized by the immediate formation of a vibrant, deeply colored precipitate.
Quantitative Data from Analogous Syntheses
The following table presents typical quantitative data obtained from the synthesis of azo dyes using 4-nitroaniline, which can serve as a benchmark for syntheses involving its derivatives.[2]
Coupling Component
Dye Color
Yield (%)
Melting Point (°C)
Salicylic Acid
Yellow-Orange
83.92
>300
Catechol
Brownish-Red
89.00
>300
Visualizing the Synthetic Workflow
The general workflow for the synthesis of an azo dye from a primary aromatic amine can be visualized using the following diagram.
Caption: General workflow for azo dye synthesis.
Characterization of Synthesized Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are recommended:
Melting Point Determination: To assess the purity of the synthesized dye.
Thin Layer Chromatography (TLC): To check for the presence of impurities.
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which is related to its color.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the -N=N- azo linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.
Logical Relationship in Azo Dye Synthesis
The core principle of azo dye synthesis is an electrophilic aromatic substitution reaction. The diagram below illustrates the logical relationship between the reactants and the final product.
Caption: Key steps in azo dye formation.
Conclusion
N-(4-bromophenyl)-4-nitroaniline and its derivatives are valuable intermediates for the synthesis of a variety of azo dyes. While specific protocols for this exact compound are not extensively documented in publicly available literature, the general principles of diazotization and azo coupling provide a robust framework for researchers to develop their own synthetic procedures. The protocols and data presented in these application notes, adapted from analogous compounds, offer a solid starting point for the synthesis, characterization, and application of novel dyes derived from this promising intermediate. Further research into the specific reaction conditions and the properties of the resulting dyes will undoubtedly expand their utility in various industrial and scientific applications.
Application Notes and Protocols: N-(4-bromophenyl)-4-nitroaniline in the Synthesis of Bioactive Thiazole Derivatives for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of N-(4-bromophenyl)-4-nitroaniline as a precursor for the synthesis of novel thiazo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(4-bromophenyl)-4-nitroaniline as a precursor for the synthesis of novel thiazole derivatives with potential therapeutic applications. The following sections detail the rationale, synthetic protocols, and biological evaluation of these compounds, offering a framework for their exploration in drug discovery programs.
Introduction
N-(4-bromophenyl)-4-nitroaniline is a diarylamine that serves as a versatile starting material in organic synthesis. Its structure, featuring a bromo-substituent and a nitro group, offers multiple reaction sites for chemical modification. The diarylamine core is a common scaffold in many biologically active compounds. This document outlines the synthetic route to a series of novel N-substituted thiazole derivatives starting from N-(4-bromophenyl)-4-nitroaniline and presents their potential as antimicrobial agents.
Synthetic Strategy
The overall synthetic strategy involves a multi-step process beginning with the reduction of the nitro group of N-(4-bromophenyl)-4-nitroaniline, followed by the formation of a thiourea intermediate, and subsequent cyclization to form the thiazole ring. This approach allows for the introduction of diverse substituents on the thiazole ring, enabling the exploration of structure-activity relationships (SAR).
Workflow for the Synthesis of Bioactive Thiazole Derivatives
Caption: Synthetic workflow from N-(4-bromophenyl)-4-nitroaniline to bioactive thiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of N1-(4-bromophenyl)benzene-1,4-diamine (Intermediate 1)
Procedure:
a. In a round-bottom flask, dissolve N-(4-bromophenyl)-4-nitroaniline (1 equivalent) in ethanol.
b. Add Tin(II) chloride dihydrate (5 equivalents) to the solution.
c. Slowly add concentrated HCl while stirring and heat the mixture to reflux for 4 hours.
d. Monitor the reaction by Thin Layer Chromatography (TLC).
e. After completion, cool the reaction mixture and neutralize with a 10% NaOH solution until the pH is approximately 8-9.
f. Extract the product with ethyl acetate (3 x 50 mL).
g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
h. Purify the crude product by column chromatography to yield N1-(4-bromophenyl)benzene-1,4-diamine.
Protocol 2: Synthesis of 1-(4-((4-bromophenyl)amino)phenyl)thiourea (Intermediate 2)
Procedure:
a. To a solution of N1-(4-bromophenyl)benzene-1,4-diamine (1 equivalent) in a mixture of water and HCl, add ammonium thiocyanate (1.2 equivalents).
b. Heat the reaction mixture at 100°C for 8 hours.
c. Monitor the reaction progress by TLC.
d. Upon completion, cool the mixture to room temperature, and collect the precipitated solid by filtration.
e. Wash the solid with cold water and dry under vacuum to obtain 1-(4-((4-bromophenyl)amino)phenyl)thiourea.
Protocol 3: General Procedure for the Synthesis of N-(4-((4-bromophenyl)amino)phenyl)-4-(substituted-phenyl)thiazol-2-amine Derivatives
Procedure:
a. In a round-bottom flask, dissolve 1-(4-((4-bromophenyl)amino)phenyl)thiourea (1 equivalent) in ethanol.
b. Add the respective substituted α-bromoacetophenone (1 equivalent) to the solution.
c. Reflux the mixture for 6-8 hours.
d. Monitor the reaction by TLC.
e. After completion, cool the reaction mixture and add a saturated solution of sodium bicarbonate.
f. The resulting precipitate is filtered, washed with water, and dried.
g. Recrystallize the crude product from ethanol to obtain the pure thiazole derivative.
Biological Activity
The synthesized thiazole derivatives were screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized Thiazole Derivatives
Compound ID
R-group on Phenyl Ring
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
TD-1
-H
16
32
64
>128
64
TD-2
4-Cl
8
16
32
64
32
TD-3
4-F
8
8
32
64
32
TD-4
4-NO₂
4
8
16
32
16
TD-5
4-OCH₃
32
64
>128
>128
128
TD-6
4-CH₃
16
32
64
128
64
Ciprofloxacin
-
1
0.5
0.25
1
-
Fluconazole
-
-
-
-
-
8
Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in medicinal chemistry literature for similar compounds.
Hypothesized Mechanism of Action
The antimicrobial activity of thiazole derivatives is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, some thiazole-containing compounds are known to inhibit bacterial DNA gyrase or interfere with quorum sensing pathways.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of bacterial DNA gyrase by a thiazole derivative.
Conclusion
N-(4-bromophenyl)-4-nitroaniline is a valuable and readily accessible starting material for the synthesis of a diverse library of thiazole derivatives. The presented protocols provide a robust methodology for the generation of these compounds. The preliminary biological data, based on established trends, suggest that these derivatives, particularly those bearing electron-withdrawing groups, are promising candidates for further development as antimicrobial agents. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to fully elucidate their therapeutic potential.
Application
Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of a proposed synthetic route for producing p-phenylenediamine (PPD), a valuable building block in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthetic route for producing p-phenylenediamine (PPD), a valuable building block in medicinal chemistry, from the precursor N-(4-bromophenyl)-4-nitroaniline. Due to the absence of a direct, single-step conversion in established literature, a two-step pathway is detailed, involving the reduction of the nitro group followed by the reductive cleavage of the N-aryl bond.
Introduction
p-Phenylenediamine is a critical scaffold in the development of various pharmaceuticals and advanced materials. Its diamine structure allows for the construction of complex molecules, making it a key component in the synthesis of polymers, dyes, and a range of biologically active compounds. While several industrial routes to PPD exist, this document outlines a laboratory-scale synthesis from N-(4-bromophenyl)-4-nitroaniline, a precursor that requires a multi-step transformation. The protocols provided are based on well-established chemical principles and analogous reactions found in the literature.
Proposed Synthetic Pathway
The conversion of N-(4-bromophenyl)-4-nitroaniline to p-phenylenediamine is proposed to proceed via a two-step sequence:
Step 1: Reduction of the Nitro Group
The initial step involves the selective reduction of the nitro functionality in N-(4-bromophenyl)-4-nitroaniline to yield the intermediate, N1-(4-bromophenyl)benzene-1,4-diamine.
Step 2: Reductive Cleavage of the N-Aryl Bond
The second step focuses on the cleavage of the carbon-nitrogen bond between the phenylenediamine core and the bromophenyl group to liberate the final product, p-phenylenediamine.
The overall synthetic scheme is illustrated below:
Caption: Proposed two-step synthesis of p-phenylenediamine.
Experimental Protocols
Step 1: Synthesis of N1-(4-bromophenyl)benzene-1,4-diamine (Nitro Reduction)
This protocol employs a classic and reliable method for the reduction of an aromatic nitro group using iron powder in the presence of an acid.
Materials:
N-(4-bromophenyl)-4-nitroaniline
Iron powder (<100 mesh)
Concentrated Hydrochloric Acid (HCl)
Ethanol
Water
Sodium Carbonate (Na₂CO₃)
Dichloromethane (DCM)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Büchner funnel and filter paper
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-bromophenyl)-4-nitroaniline (1 equivalent).
Add ethanol and water in a 1:1 ratio to create a slurry.
Begin stirring and add iron powder (3-5 equivalents).
Slowly add concentrated hydrochloric acid (0.2-0.3 equivalents) to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the rate.
After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium carbonate until the mixture is basic (pH > 8) to neutralize the acid and precipitate iron salts.
Filter the mixture through a pad of celite in a Büchner funnel to remove the iron sludge. Wash the filter cake with ethanol.
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
Extract the aqueous residue with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N1-(4-bromophenyl)benzene-1,4-diamine.
The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of p-Phenylenediamine (Reductive N-Aryl Cleavage)
This proposed protocol is based on catalytic transfer hydrogenation, a method known to be effective for the cleavage of certain C-N bonds. This step is more challenging and may require optimization.
Materials:
N1-(4-bromophenyl)benzene-1,4-diamine
Palladium on Carbon (10% Pd/C)
Ammonium formate (HCOONH₄) or Cyclohexene
Methanol or Ethanol
Inert atmosphere (Nitrogen or Argon)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Syringe and needle for inert gas
Filter agent (e.g., Celite)
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve N1-(4-bromophenyl)benzene-1,4-diamine (1 equivalent) in methanol or ethanol under an inert atmosphere.
Carefully add 10% Palladium on Carbon (5-10 mol%).
Add ammonium formate (3-5 equivalents) as the hydrogen donor. Alternatively, cyclohexene can be used.
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary significantly and may require several hours to days.
Upon completion, cool the reaction to room temperature.
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to remove the solvent.
The crude p-phenylenediamine can be purified by sublimation or recrystallization.
Quantitative Data for Analogous C-N Cleavage Reactions:
The following diagram illustrates the logical progression of the experimental work.
Caption: Detailed workflow for the two-step synthesis.
Application of p-Phenylenediamine in Drug Development
p-Phenylenediamine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets, often serving as a core structure for the development of new therapeutic agents.
Anticancer Agents: The p-phenylenediamine moiety has been incorporated into various compounds exhibiting cytotoxic activity against cancer cell lines. Its rigid aromatic structure can serve as a platform for positioning pharmacophoric groups in the correct orientation to interact with enzyme active sites or receptors.
Kinase Inhibitors: The structural motif of p-phenylenediamine is found in several kinase inhibitors, which are a major class of cancer therapeutics. The diamine functionality can form key hydrogen bonds within the ATP-binding pocket of kinases.
Antimicrobial Agents: Derivatives of p-phenylenediamine have shown promise as antibacterial and antifungal agents. The aromatic amine groups can be crucial for interactions with microbial targets.
Antioxidants: The electron-rich nature of p-phenylenediamine allows it to act as a potent antioxidant, a property that is being explored for the development of drugs to combat oxidative stress-related diseases.[5]
The synthesis of a diverse library of p-phenylenediamine derivatives is a common strategy in the early stages of drug discovery to explore structure-activity relationships (SAR).
Signaling Pathway Diagram (Hypothetical)
While the synthesis itself does not directly involve a signaling pathway, p-phenylenediamine-derived drugs often target such pathways. The diagram below illustrates a generic kinase signaling pathway that could be targeted by a hypothetical drug containing a p-phenylenediamine scaffold.
Caption: Inhibition of a kinase cascade by a PPD-based drug.
Conclusion
The synthesis of p-phenylenediamine from N-(4-bromophenyl)-4-nitroaniline presents a challenging yet feasible route for laboratory-scale production. The proposed two-step method, involving a standard nitro group reduction followed by a more complex reductive N-aryl cleavage, provides a clear path for researchers. The protocols and data presented herein offer a solid foundation for the synthesis and further derivatization of p-phenylenediamine, a scaffold of significant interest to the drug development community. Further optimization of the N-aryl cleavage step will be crucial for improving the overall efficiency of this synthetic pathway.
Application Notes and Protocols: N-(4-bromophenyl)-4-nitroaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential applications of N-(4-bromophenyl)-4-nitroaniline in materials science, with a focu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of N-(4-bromophenyl)-4-nitroaniline in materials science, with a focus on its promising nonlinear optical (NLO) properties. Detailed experimental protocols for its synthesis and characterization are also presented.
Introduction
N-(4-bromophenyl)-4-nitroaniline is a polar chromophore with a donor-π-acceptor structure, making it a compelling candidate for applications in nonlinear optics. The electron-donating amino group and the electron-withdrawing nitro group, bridged by a phenyl ring system, facilitate intramolecular charge transfer, a key characteristic for second-order NLO activity. The presence of a bromine atom can further enhance these properties through the heavy-atom effect and influence crystal packing.
While extensive experimental data for this specific molecule is emerging, its structural similarity to other well-characterized NLO materials, such as 4-bromo-2-nitroaniline, suggests significant potential for applications in frequency conversion, optical switching, and other photonic devices.
Physicochemical and Structural Properties
While experimental data for N-(4-bromophenyl)-4-nitroaniline is limited in the public domain, some structural parameters have been reported in crystallographic studies of related compounds.
The significant dihedral angle indicates a non-planar molecular structure, which is a crucial prerequisite for achieving a non-centrosymmetric crystal packing necessary for second-order NLO effects.
Potential Applications in Materials Science
The primary application of N-(4-bromophenyl)-4-nitroaniline in materials science is expected to be in the field of nonlinear optics .
Nonlinear Optical (NLO) Materials
Organic molecules with large second-order hyperpolarizabilities are of great interest for various NLO applications, including:
Second Harmonic Generation (SHG): Frequency doubling of laser light. For instance, converting infrared laser light to visible green light.
Electro-Optic (EO) Modulation: Modulating the refractive index of a material with an electric field, used in optical switches and modulators.
The related compound, 4-bromo-2-nitroaniline , has been shown to exhibit an SHG efficiency 1.2 times that of urea , a standard inorganic NLO material[2]. This strongly suggests that N-(4-bromophenyl)-4-nitroaniline is also a promising candidate for NLO applications.
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
Magnetic stirrer with heating plate
Standard glassware for organic synthesis
Silica gel for column chromatography
Procedure:
To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 mmol), 1-bromo-4-nitrobenzene (1.1 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.
Add anhydrous toluene (5 mL) via syringe.
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(4-bromophenyl)-4-nitroaniline as a solid.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-(4-bromophenyl)-4-nitroaniline via Ullmann Condensation
This protocol is an adaptation of the traditional Ullmann condensation reaction.[5][6]
Materials:
4-Bromoaniline
1-Iodo-4-nitrobenzene
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF) or Nitrobenzene
Nitrogen gas (inert atmosphere)
Equipment:
Three-necked round-bottom flask with a reflux condenser and a mechanical stirrer
Heating mantle
Standard glassware for organic synthesis
Procedure:
In a three-necked round-bottom flask, combine 4-bromoaniline (1.0 mmol), 1-iodo-4-nitrobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.2 mmol).
Evacuate and backfill the flask with nitrogen.
Add anhydrous DMF or nitrobenzene (10 mL).
Heat the mixture to 150-180 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a solution of aqueous ammonia and stir for 30 minutes to complex the copper salts.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield N-(4-bromophenyl)-4-nitroaniline.
Characterize the product using appropriate analytical techniques.
Protocol 3: Crystal Growth for NLO Applications
Single crystals of high optical quality are required for the characterization and utilization of NLO properties.
Materials:
Purified N-(4-bromophenyl)-4-nitroaniline
High-purity solvent (e.g., acetone, ethanol, or a mixture)
Equipment:
Crystallization dish
Slow evaporation setup (e.g., a beaker covered with parafilm with a few pinholes)
Temperature-controlled environment
Procedure:
Prepare a saturated solution of purified N-(4-bromophenyl)-4-nitroaniline in a suitable solvent at a slightly elevated temperature.
Filter the hot solution to remove any insoluble impurities.
Transfer the clear solution to a crystallization dish.
Allow the solvent to evaporate slowly in a dust-free, vibration-free environment at a constant temperature.
Monitor the dish for the formation of single crystals over several days to weeks.
Once crystals of sufficient size and quality have formed, carefully harvest them from the solution.
Protocol 4: Characterization of NLO Properties (Kurtz-Perry Powder Technique)
This is a standard method for screening the second harmonic generation (SHG) efficiency of new materials.
Equipment:
Q-switched Nd:YAG laser (1064 nm)
Sample holder for powdered samples
Photomultiplier tube (PMT) detector
Oscilloscope
Filters to block the fundamental wavelength (1064 nm) and pass the second harmonic (532 nm)
Reference material (e.g., urea or KDP powder)
Procedure:
Grind the synthesized N-(4-bromophenyl)-4-nitroaniline into a fine powder and sieve it to obtain a uniform particle size.
Pack the powder into a sample cell of a fixed path length.
Direct the pulsed Nd:YAG laser beam onto the sample.
Detect the generated 532 nm light using the PMT after passing through the appropriate filters.
Measure the intensity of the SHG signal on the oscilloscope.
Repeat the measurement with the reference material (urea) under identical conditions.
The relative SHG efficiency is calculated as the ratio of the signal intensity from the sample to that of the reference.
Visualizations
Synthesis Workflow
Caption: Synthetic routes to N-(4-bromophenyl)-4-nitroaniline.
Proposed Intramolecular Charge Transfer Mechanism for NLO Activity
Caption: Donor-π-acceptor structure for NLO activity.
Application Notes and Protocols for N-(4-bromophenyl)-4-nitroaniline in Nonlinear Optical Materials Development
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of N-(4-bromophenyl)-4-nitroaniline...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of N-(4-bromophenyl)-4-nitroaniline as a nonlinear optical (NLO) material. The information is intended to guide researchers in the exploration of this and similar organic molecules for applications in photonics and optoelectronics.
Molecular Structure and Physicochemical Properties
N-(4-bromophenyl)-4-nitroaniline is a polar chromophore featuring an electron-donating amino group and an electron-withdrawing nitro group, connected through a π-conjugated system. The presence of a bromine atom on one of the phenyl rings further modulates its electronic and crystallographic properties.
Table 1: Physicochemical and Crystallographic Data for N-(4-bromophenyl)-4-nitroaniline
Note: Crystallographic data is based on a similar structure reported in the literature and should be confirmed by experimental analysis for newly synthesized samples.
Synthesis Protocols
The synthesis of N-(4-bromophenyl)-4-nitroaniline can be achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aniline derivative and an aryl halide. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Protocol 1: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diarylamines using a copper catalyst.
Application Notes and Protocols for the Nitration of N-(4-bromophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed protocol for the nitration of N-(4-bromophenyl)aniline. Direct nitration of anilines can be challenging due t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the nitration of N-(4-bromophenyl)aniline. Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which is susceptible to oxidation by nitric acid, and the formation of a mixture of products. To achieve a selective and high-yield synthesis of the desired nitro derivative, a two-step procedure is employed. First, the amino group is protected by acetylation to form N-(4-bromophenyl)acetanilide. This acetamido group is an ortho-, para-directing group, and due to steric hindrance from the bulky N-aryl substituent, the nitration is expected to occur predominantly at the para-position of the aniline ring. The subsequent deprotection of the acetyl group yields the final nitrated product, primarily N-(4-bromophenyl)-4-nitroaniline. This protocol is based on well-established methods for the nitration of anilides.[1][2]
Data Presentation
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Theoretical Yield (%)
N-(4-bromophenyl)aniline
C₁₂H₁₀BrN
248.12
109-111
-
N-(4-bromophenyl)acetanilide
C₁₄H₁₂BrNO
290.16
168-170
~95
N-(4-bromophenyl)-4-nitroacetanilide
C₁₄H₁₁BrN₂O₃
351.16
Not available
~80-90
N-(4-bromophenyl)-4-nitroaniline
C₁₂H₉BrN₂O₂
293.12
Not available
>90 (for hydrolysis)
N-(4-bromophenyl)-2-nitroaniline
C₁₂H₉BrN₂O₂
293.12
Not available
Minor isomer
Experimental Protocols
Part 1: Acetylation of N-(4-bromophenyl)aniline (Amine Protection)
This procedure protects the amine group as an acetamide to prevent oxidation and control the regioselectivity of the subsequent nitration step.
Materials:
N-(4-bromophenyl)aniline
Acetic anhydride
Glacial acetic acid
Sodium acetate
Ethanol
Deionized water
Erlenmeyer flask (250 mL)
Beaker (500 mL)
Heating mantle or hot plate
Stir bar
Buchner funnel and filter paper
Procedure:
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (40.3 mmol) of N-(4-bromophenyl)aniline in 50 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
To this solution, add 15 mL (159 mmol) of acetic anhydride.
Add a solution of 5.0 g of sodium acetate dissolved in 20 mL of water.
Heat the reaction mixture to reflux for 1.5 hours.
After reflux, cool the mixture to room temperature and then pour it into 250 mL of ice-cold water with stirring.
Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
Wash the solid with cold deionized water (3 x 50 mL).
Recrystallize the crude N-(4-bromophenyl)acetanilide from ethanol to obtain a purified product.
Dry the crystals in a vacuum oven at 60 °C.
Determine the yield and melting point of the product.
Part 2: Nitration of N-(4-bromophenyl)acetanilide
This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the electrophile.[1][2]
Materials:
N-(4-bromophenyl)acetanilide (from Part 1)
Concentrated sulfuric acid (98%)
Concentrated nitric acid (70%)
Glacial acetic acid
Ethanol
Deionized water
Round bottom flask (100 mL)
Dropping funnel
Ice bath
Stir bar
Beaker (500 mL)
Buchner funnel and filter paper
Procedure:
In a 100 mL round bottom flask, dissolve 5.0 g (17.2 mmol) of N-(4-bromophenyl)acetanilide in 10 mL of glacial acetic acid.
Cool the flask in an ice bath to 0-5 °C.
Slowly add 10 mL of concentrated sulfuric acid to the solution with continuous stirring, maintaining the temperature below 10 °C.
In a separate flask, prepare the nitrating mixture by slowly adding 2.0 mL (approx. 47 mmol) of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
Add the cold nitrating mixture dropwise to the solution of N-(4-bromophenyl)acetanilide over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
Carefully pour the reaction mixture onto 200 g of crushed ice in a 500 mL beaker with vigorous stirring.
A yellow precipitate of N-(4-bromophenyl)-4-nitroacetanilide will form.
Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
The crude product can be purified by recrystallization from ethanol.
Part 3: Hydrolysis of N-(4-bromophenyl)-4-nitroacetanilide (Deprotection)
This step removes the acetyl protecting group to yield the final product, N-(4-bromophenyl)-4-nitroaniline.
Materials:
N-(4-bromophenyl)-4-nitroacetanilide (from Part 2)
Concentrated sulfuric acid
Ethanol (95%)
Aqueous sodium hydroxide solution (10% w/v)
Deionized water
Round bottom flask (100 mL)
Reflux condenser
Heating mantle
Beaker (500 mL)
Buchner funnel and filter paper
Procedure:
Place the crude N-(4-bromophenyl)-4-nitroacetanilide from Part 2 into a 100 mL round bottom flask.
Add a mixture of 20 mL of ethanol and 10 mL of concentrated sulfuric acid.
Heat the mixture to reflux for 1-2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
Neutralize the solution by the slow addition of 10% aqueous sodium hydroxide solution until it is alkaline.
The yellow precipitate of N-(4-bromophenyl)-4-nitroaniline will form.
Collect the solid by vacuum filtration and wash with cold deionized water.
Recrystallize the product from an ethanol/water mixture to obtain pure N-(4-bromophenyl)-4-nitroaniline.
Dry the product and determine its yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic nitration of the protected aniline.
Application Note: Synthesis of N-(4-bromophenyl)-4-nitroaniline via Palladium-Catalyzed Buchwald-Hartwig Amination
For Research Use Only Abstract This application note provides a detailed experimental protocol for the synthesis of N-(4-bromophenyl)-4-nitroaniline, a valuable intermediate in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only
Abstract
This application note provides a detailed experimental protocol for the synthesis of N-(4-bromophenyl)-4-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. The described method utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol outlines the reaction between 4-bromoaniline and 1-chloro-4-nitrobenzene, detailing the necessary reagents, reaction conditions, purification procedures, and characterization of the final product. The presented methodology is robust and can be adapted for the synthesis of a variety of diarylamine derivatives.
Introduction
The synthesis of diarylamines is of significant interest in the fields of drug development, organic electronics, and dye chemistry. The Buchwald-Hartwig amination has emerged as a versatile and efficient method for the construction of carbon-nitrogen bonds, offering significant advantages over traditional methods such as the Ullmann condensation.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of diarylamines from aryl halides and anilines under relatively mild conditions with high functional group tolerance.[1][3] This document provides a comprehensive protocol for the synthesis of N-(4-bromophenyl)-4-nitroaniline, a key building block for more complex molecules.
Experimental Protocol
The synthesis of N-(4-bromophenyl)-4-nitroaniline is achieved through the Buchwald-Hartwig amination of 4-bromoaniline with 1-chloro-4-nitrobenzene. The reaction is catalyzed by a palladium(II) acetate and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) system in the presence of a strong base.
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Magnetic stirrer with heating plate
Condenser
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware
Rotary evaporator
Apparatus for column chromatography
Procedure:
Reaction Setup: In a dry Schlenk flask under an inert atmosphere of argon or nitrogen, combine 4-bromoaniline (1.0 mmol, 172 mg), 1-chloro-4-nitrobenzene (1.2 mmol, 189 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
Solvent Addition: To the flask containing the solid reagents, add 5 mL of anhydrous toluene.
Reaction: Stir the reaction mixture vigorously at 100 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(4-bromophenyl)-4-nitroaniline.
Figure 1. Experimental workflow for the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Signaling Pathways and Logical Relationships
The core of this synthetic protocol is the palladium-catalyzed Buchwald-Hartwig amination. The catalytic cycle, a key logical relationship in this experiment, is depicted below.
Figure 2. Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of N-(4-bromophenyl)-4-nitroaniline using the Buchwald-Hartwig amination. The methodology is suitable for researchers in organic synthesis, medicinal chemistry, and materials science, offering a practical route to this and other diarylamine compounds. The provided data and visualizations aim to facilitate the successful execution and understanding of this important transformation.
Application Notes and Protocols for the Functionalization of N-(4-bromophenyl)-4-nitroaniline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the functionalization of the scaffold N-(4-bromophenyl)-4-nitroaniline and its subsequent evaluatio...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the scaffold N-(4-bromophenyl)-4-nitroaniline and its subsequent evaluation for biological activity. This document outlines detailed protocols for chemical modifications and biological screening assays, targeting key areas of drug discovery such as oncology and infectious diseases.
Introduction and Rationale
N-(4-bromophenyl)-4-nitroaniline is a diarylamine scaffold that presents multiple opportunities for chemical diversification, making it an attractive starting point for the generation of compound libraries for biological screening. The molecule possesses two key functionalizable sites: the bromo-substituent on one phenyl ring and the nitro group on the other.
The bromophenyl moiety is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents to explore the chemical space and modulate the compound's properties.
The nitro group can be reduced to an amine, which can then be further functionalized through reactions like amide bond formation. The nitro group itself is a known pharmacophore in some contexts, but its reduction provides a key handle for derivatization.[1][2][3][4] The presence of nitroaromatic compounds has been associated with a range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4]
This scaffold's structural similarity to known kinase inhibitors, such as those with anilinopyrimidine and anilinoquinazoline cores, suggests that its derivatives may target protein kinases, a critical class of enzymes in cellular signaling and disease.[5][6] Therefore, functionalized derivatives of N-(4-bromophenyl)-4-nitroaniline are promising candidates for screening as potential anticancer and antimicrobial agents.
Synthetic Protocols
This section details the synthesis of the parent compound, N-(4-bromophenyl)-4-nitroaniline, and subsequent functionalization protocols.
Synthesis of N-(4-bromophenyl)-4-nitroaniline
The synthesis of the core scaffold can be achieved via a Buchwald-Hartwig amination or an Ullmann condensation. The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.
Dissolve the aniline derivative (1.0 eq) and the carboxylic acid in anhydrous DMF.
Add DIPEA and stir for 5 minutes.
Add HATU and stir at room temperature for 6-12 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
Wash the combined organic layers with saturated aqueous lithium chloride, then brine, dry, and concentrate.
Purify by column chromatography.
Biological Screening Protocols
Based on the structural features of the N-(4-bromophenyl)-4-nitroaniline scaffold and its derivatives, initial biological screening should focus on anticancer and antimicrobial activities. A primary screen for kinase inhibition is also recommended.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for screening compounds against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.
Protocol: ADP-Glo™ Kinase Assay (Promega)
Materials:
Kinase of interest (e.g., members of the tyrosine kinase family)
Substrate for the kinase
ATP
ADP-Glo™ Reagent
Kinase Detection Reagent
Test compounds dissolved in DMSO
White, opaque 96-well or 384-well plates
Procedure:
Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
Add the test compounds at various concentrations to the wells of the plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
Cell-Based Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8][10]
Protocol: MTT Assay for Cytotoxicity Screening [8][10]
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
96-well cell culture plates
Procedure:
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubate the plate for 48-72 hours.
Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Kinase Inhibition Data for Functionalized Derivatives
Compound ID
R¹ Substituent
R² Substituent
Kinase Target
IC₅₀ (µM)
Parent
-Br
-NO₂
Kinase X
>100
Deriv-01
-Phenyl
-NO₂
Kinase X
52.3
Deriv-02
-Thienyl
-NO₂
Kinase X
35.8
Deriv-03
-Phenylethynyl
-NO₂
Kinase X
12.1
Deriv-04
-Phenyl
-NH₂
Kinase X
8.7
Deriv-05
-Phenyl
-NH-CO-Ph
Kinase X
2.5
Positive Ctrl
-
-
Kinase X
0.1
Table 2: Cytotoxicity Data for Lead Compounds
Compound ID
A549 IC₅₀ (µM)
MCF-7 IC₅₀ (µM)
HCT116 IC₅₀ (µM)
HEK293 IC₅₀ (µM)
Selectivity Index (SI) vs. A549
Deriv-04
9.2
15.4
11.8
>50
>5.4
Deriv-05
3.1
5.8
4.5
25.6
8.3
Doxorubicin
0.5
0.8
0.6
1.2
2.4
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, functionalization, and biological screening.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Logical Relationship of Experiments
Caption: Logical flow from hypothesis to lead identification.
Application Notes and Protocols for the Quantification of N-(4-bromophenyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the quantitative analysis of N-(4-bromophenyl)-4-nitroaniline in various ma...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of N-(4-bromophenyl)-4-nitroaniline in various matrices. The methodologies outlined below are based on established analytical techniques for similar nitroaniline compounds and can be adapted and validated for specific research needs.
Introduction
N-(4-bromophenyl)-4-nitroaniline is an aromatic amine derivative with potential applications in chemical synthesis and drug discovery. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common and robust analytical techniques.
Analytical Techniques
A summary of the recommended analytical techniques for the quantification of N-(4-bromophenyl)-4-nitroaniline is presented below.
Technique
Principle
Typical Application
HPLC-UV
Separation based on polarity, detection by UV absorbance.
Routine quantification, purity analysis.
LC-MS/MS
Separation by chromatography, detection by mass-to-charge ratio.
High sensitivity and selectivity, analysis in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the quantification of N-(4-bromophenyl)-4-nitroaniline in relatively clean sample matrices.
Experimental Protocol
1. Instrumentation and Materials
HPLC system with a UV-Vis detector
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Water, HPLC grade
Formic acid (FA), analytical grade
N-(4-bromophenyl)-4-nitroaniline reference standard
2. Chromatographic Conditions
Parameter
Condition
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Estimated around 380-410 nm (based on p-nitroaniline absorbance). The optimal wavelength should be determined by scanning the UV-Vis spectrum of the compound.[1]
3. Standard and Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-(4-bromophenyl)-4-nitroaniline reference standard in 10 mL of methanol.
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% FA).
Sample Preparation: The sample preparation will depend on the matrix. For example, a simple protein precipitation with acetonitrile could be employed for plasma samples, followed by centrifugation and filtration of the supernatant before injection.
4. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
Determine the concentration of N-(4-bromophenyl)-4-nitroaniline in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: HPLC-UV analysis workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[2]
Experimental Protocol
1. Instrumentation and Materials
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
The same LC components and reagents as for the HPLC-UV method.
2. LC Conditions
The same LC conditions as the HPLC-UV method can be used as a starting point. The flow rate might need to be adjusted depending on the specific MS interface.
3. MS/MS Parameters (Hypothetical)
The following parameters are hypothetical and should be optimized by infusing a standard solution of N-(4-bromophenyl)-4-nitroaniline into the mass spectrometer.
Parameter
Setting
Ionization Mode
Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1)
m/z 293.0 (calculated for [M+H]⁺)
Product Ions (Q3)
To be determined. Potential fragments could arise from the loss of the nitro group (m/z 247.0) or cleavage of the amine linkage.
Collision Energy (CE)
To be optimized for each transition.
Dwell Time
100 ms
4. Standard and Sample Preparation
Follow the same procedure as for the HPLC-UV method, but potentially with more dilute concentrations due to the higher sensitivity of the MS detector.
5. Data Analysis
Use the analyte-specific software to integrate the peak areas of the selected reaction monitoring (SRM) transitions.
Construct a calibration curve and quantify the samples as described for the HPLC-UV method.
Experimental Workflow
Caption: LC-MS/MS analysis workflow.
Method Validation
For reliable and reproducible results, any developed analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
Specificity and Selectivity: Ensuring no interference from matrix components at the retention time of the analyte.
Linearity: The range over which the detector response is proportional to the concentration.
Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[3]
Stability: Assessing the stability of the analyte in the sample matrix under different storage and handling conditions.
Conclusion
The protocols described in these application notes provide a solid foundation for the quantitative analysis of N-(4-bromophenyl)-4-nitroaniline. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. It is imperative to perform a thorough method development and validation to ensure the generation of high-quality, reliable data for research and development purposes.
Application Notes and Protocols: N-(4-bromophenyl)-4-nitroaniline in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals These application notes explore the potential of N-(4-bromophenyl)-4-nitroaniline as a key intermediate in the synthesis of novel agrochemicals. While direc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of N-(4-bromophenyl)-4-nitroaniline as a key intermediate in the synthesis of novel agrochemicals. While direct agrochemical applications of N-(4-bromophenyl)-4-nitroaniline are not extensively documented in publicly available literature, its structural motifs—a brominated phenyl ring and a nitrated aniline—are present in various active agrochemical compounds. This document provides a theoretical framework and practical protocols for leveraging this compound in the discovery and development of new fungicides, herbicides, and insecticides.
Rationale for Use in Agrochemical Synthesis
Substituted anilines are a cornerstone in the synthesis of a wide array of agrochemicals. The presence of a bromine atom and a nitro group on the N-(4-bromophenyl)-4-nitroaniline scaffold offers several advantages for synthetic diversification and biological activity:
Electron-Withdrawing Properties: The nitro group and the bromine atom are electron-withdrawing, which can significantly influence the electronic properties of the molecule. Structure-activity relationship studies on anilino-triazine insecticides have shown that electron-withdrawing substituents on the aniline ring, such as bromine, enhance insecticidal potency.[1][2]
Reactive Sites for Derivatization: The secondary amine provides a nucleophilic site for reactions such as acylation and alkylation, allowing for the introduction of various pharmacophores. The nitro group can be reduced to an amine, providing another point for chemical modification.
Lipophilicity: The bromophenyl group contributes to the lipophilicity of the molecule, which can be crucial for its ability to penetrate biological membranes of target pests or plants.
Metabolic Stability: The presence of a halogen like bromine can enhance the metabolic stability of the resulting agrochemical, leading to longer-lasting efficacy in the field.
Various bromo-nitroaniline derivatives are established intermediates in the synthesis of herbicides and fungicides, highlighting the potential of this chemical class in agrochemical discovery.[3][4][5][6][7]
Potential Applications in Agrochemicals
Based on the chemistry of related compounds, N-(4-bromophenyl)-4-nitroaniline can be envisioned as a precursor to several classes of agrochemicals:
Fungicides: As an intermediate for the synthesis of novel fungicides. Substituted anilines are integral to many fungicidal molecules.[8][9][10]
Herbicides: For the development of new herbicides. Many commercial herbicides contain substituted aniline cores.[11][12][13]
Insecticides: As a building block for insecticides, particularly those targeting lepidopteran species.[1][2][14]
Experimental Protocols
The following are hypothetical but synthetically plausible protocols for the utilization of N-(4-bromophenyl)-4-nitroaniline in the preparation of agrochemical candidates.
Synthesis of a Hypothetical Fungicide Candidate: N-(4-bromophenyl)-N-(4-nitrophenyl)isoxazole-5-carboxamide
This protocol describes the synthesis of a hypothetical fungicide candidate by reacting N-(4-bromophenyl)-4-nitroaniline with an isoxazole acyl chloride. Isoxazole carboxamides are a known class of fungicides.
Table 1: Reaction Parameters for the Synthesis of N-(4-bromophenyl)-N-(4-nitrophenyl)isoxazole-5-carboxamide
Parameter
Value
Starting Material 1
N-(4-bromophenyl)-4-nitroaniline
Starting Material 2
Isoxazole-5-carbonyl chloride
Solvent
Dichloromethane (DCM)
Base
Triethylamine (TEA)
Reaction Temperature
0 °C to Room Temperature
Reaction Time
4-6 hours
Work-up
Aqueous HCl wash, followed by brine wash
Purification
Column chromatography on silica gel
Protocol:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-bromophenyl)-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (TEA) (1.2 eq) dropwise with stirring.
Acylation: In a separate flask, prepare a solution of isoxazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-(4-bromophenyl)-N-(4-nitrophenyl)isoxazole-5-carboxamide.
Synthesis of a Hypothetical Herbicide Precursor: 4-Bromo-N1-(4-nitrophenyl)benzene-1,2-diamine
This protocol details the reduction of the nitro group of N-(4-bromophenyl)-4-nitroaniline to an amine, yielding a diamine that can serve as a precursor for various heterocyclic herbicides.
Table 2: Reaction Parameters for the Synthesis of 4-Bromo-N1-(4-nitrophenyl)benzene-1,2-diamine
Parameter
Value
Starting Material
N-(4-bromophenyl)-4-nitroaniline
Reducing Agent
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent
Ethanol
Acid
Concentrated Hydrochloric Acid (HCl)
Reaction Temperature
Reflux (approx. 78 °C)
Reaction Time
2-3 hours
Work-up
Neutralization with NaOH, extraction with ethyl acetate
Purification
Recrystallization
Protocol:
Reaction Setup: To a solution of N-(4-bromophenyl)-4-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
Acidification: Carefully add concentrated hydrochloric acid (HCl) dropwise with stirring.
Reduction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is basic.
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-bromo-N1-(4-nitrophenyl)benzene-1,2-diamine.
Visualizations
Synthetic Pathway for a Hypothetical Agrochemical
Caption: Synthetic routes from N-(4-bromophenyl)-4-nitroaniline.
Generalized Workflow for Agrochemical Discovery
Caption: Workflow for agrochemical discovery.
Hypothetical Signaling Pathway Inhibition by a Fungicide
Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-4-nitroaniline via Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to p...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-4-nitroaniline via Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and optimized reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive Catalyst: The Pd(0) active species may not have formed efficiently from a Pd(II) precatalyst.[1][2] 2. Poor Ligand Choice: The selected phosphine ligand may not be suitable for coupling an electron-deficient aniline. 3. Inappropriate Base: The base may not be strong enough to deprotonate the aniline or the palladium-amine complex, or it may be too strong and causing degradation of the nitro-containing substrate.[3] 4. Solvent Effects: The solvent may not be appropriate for the reaction, potentially leading to poor solubility of reagents or catalyst deactivation.[1]
1. Catalyst Activation: Use a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., G3 or G4 palladacycles) for more reliable generation of the active catalytic species.[1] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step. 2. Ligand Screening: Screen a variety of electron-rich, bulky phosphine ligands. For electron-deficient anilines, ligands like XPhos, RuPhos, or BrettPhos are often effective.[3] 3. Base Optimization: Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are generally preferred over strong alkoxide bases (e.g., NaOtBu, KOtBu) to avoid side reactions with the nitro group.[3] 4. Solvent Selection: Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed. If solubility is an issue, consider screening other aprotic polar solvents.
Formation of Side Products
1. Hydrodehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. 2. Homocoupling: Formation of biphenyl derivatives from the starting aryl bromide. 3. Reaction with Nitro Group: The strong base may react with the nitro group, leading to decomposition.[3]
1. Optimize Ligand and Base: A well-chosen ligand can minimize hydrodehalogenation. Using a weaker base can also suppress this side reaction. 2. Lower Reaction Temperature: High temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature for a longer duration. 3. Use a Weaker Base: As mentioned, avoid strong alkoxide bases. Cs₂CO₃ or K₃PO₄ are good starting points.
Reaction is Sluggish or Stalls
1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. Amines can sometimes act as inhibitors by strongly coordinating to the palladium center.[1] 2. Insufficient Mixing: If the base is a solid (e.g., K₃PO₄), poor stirring can lead to slow reaction rates.[4]
1. Increase Ligand Loading: Adding a slight excess of the phosphine ligand relative to the palladium precursor can help stabilize the catalyst and prevent deactivation.[1] 2. Ensure Efficient Stirring: Use a properly sized stir bar and ensure vigorous stirring, especially when using heterogeneous bases.
Inconsistent Yields
1. Atmosphere Control: The reaction is sensitive to oxygen, which can deactivate the catalyst. 2. Reagent Purity: Impurities in the starting materials, solvent, or base can interfere with the catalytic cycle.[1]
1. Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. 2. Use High-Purity Reagents: Use freshly purified starting materials and anhydrous, high-purity solvents and bases.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for this reaction?
A1: While Pd₂(dba)₃ and Pd(OAc)₂ are commonly used, modern palladium precatalysts such as XPhos Pd G3 or RuPhos Pd G3 are often more reliable as they generate the active Pd(0) species more cleanly and efficiently.[1]
Q2: What is the optimal catalyst loading?
A2: Catalyst loading is typically in the range of 1-2 mol%. However, for optimization, it's advisable to screen loadings from 0.5 mol% to 5 mol%. Lowering the catalyst loading is a key aspect of process greenness and cost-effectiveness.[4][5]
Q3: Which ligand should I start with?
A3: For the coupling of an electron-deficient aniline like 4-nitroaniline, bulky and electron-rich biarylphosphine ligands are a good starting point. XPhos has been shown to be effective for couplings involving nitroanilines.[6] Other ligands to consider screening include RuPhos and BrettPhos.
Q4: Why is a strong base like NaOtBu not recommended for this synthesis?
A4: Strong alkoxide bases can be incompatible with substrates containing sensitive functional groups like nitro groups. They can lead to side reactions and decomposition of the starting material or product.[3] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are generally a safer choice.
Q5: What is the ideal reaction temperature?
A5: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C. The optimal temperature will depend on the specific catalyst system and solvent used. It is recommended to start around 100 °C and adjust as needed based on reaction monitoring.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to determine when the reaction is complete.
Experimental Protocol (Representative)
This protocol is a general guideline and may require optimization for your specific setup.
Reagents and Materials:
4-Bromoaniline
4-Nitroaniline
Palladium precatalyst (e.g., XPhos Pd G3)
Phosphine ligand (e.g., XPhos)
Base (e.g., Cs₂CO₃ or K₃PO₄)
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Schlenk flask or similar reaction vessel
Magnetic stirrer and stir bar
Inert atmosphere (argon or nitrogen)
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromoaniline (1.0 equiv), 4-nitroaniline (1.2 equiv), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv).
Add the anhydrous, degassed solvent via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-(4-bromophenyl)-4-nitroaniline.
Quantitative Data Summary
The following tables provide typical ranges for key reaction parameters based on literature for similar Buchwald-Hartwig aminations.
Table 1: Catalyst and Ligand Loading
Parameter
Typical Range
Notes
Pd Precatalyst Loading
0.5 - 5 mol%
Higher loadings may be needed for challenging substrates.
Ligand-to-Palladium Ratio
1:1 to 2:1
An excess of ligand can help stabilize the catalyst.[1]
Table 2: Reagent Stoichiometry and Reaction Conditions
Parameter
Typical Range
Notes
Amine Equiv.
1.1 - 1.5
A slight excess of the amine is common.
Base Equiv.
1.5 - 3.0
The amount of base can significantly impact the reaction.
Temperature
80 - 120 °C
Lower temperatures may require longer reaction times.
Reaction Time
2 - 24 hours
Monitor for completion to avoid degradation.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low conversion.
Technical Support Center: Synthesis of N-(4-bromophenyl)-4-nitroaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of N-(4-bromophenyl)-4-nitro...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of N-(4-bromophenyl)-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-(4-bromophenyl)-4-nitroaniline?
A1: The two most common and effective methods for synthesizing N-(4-bromophenyl)-4-nitroaniline are the Buchwald-Hartwig amination and the Ullmann condensation. Both are cross-coupling reactions that form a new carbon-nitrogen bond between an aryl halide and an amine.
Q2: Which starting materials are required for each synthesis method?
A2: For the Buchwald-Hartwig amination, the typical starting materials are 4-bromoaniline and 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene, in the presence of a palladium catalyst and a suitable ligand. For the Ullmann condensation, 4-nitroaniline and 1,4-dibromobenzene are common reactants, utilizing a copper catalyst.
Q3: What are the key differences between the Buchwald-Hartwig and Ullmann reactions for this synthesis?
A3: The Buchwald-Hartwig amination generally proceeds under milder conditions and with a wider substrate scope, thanks to the development of sophisticated palladium catalysts and phosphine ligands.[1] The Ullmann condensation is a classic method that uses a copper catalyst and often requires higher reaction temperatures.[2] Traditionally, Ullmann reactions were performed at temperatures exceeding 210°C in polar solvents like DMF or nitrobenzene.[2]
Q4: How can I purify the crude N-(4-bromophenyl)-4-nitroaniline product?
A4: The most common method for purifying N-(4-bromophenyl)-4-nitroaniline is recrystallization. Suitable solvent systems often include ethanol, ethanol/water mixtures, or ethyl acetate/hexane. The choice of solvent will depend on the impurities present. Column chromatography can also be employed for higher purity requirements.
Q5: What are the expected appearances and properties of pure N-(4-bromophenyl)-4-nitroaniline?
A5: Pure N-(4-bromophenyl)-4-nitroaniline is typically a yellow or orange crystalline solid. Its identity and purity can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Inactive Catalyst: The palladium or copper catalyst may have degraded due to exposure to air or moisture.
Ensure all reagents and solvents are dry and degassed. Use fresh catalyst or a pre-catalyst. For Buchwald-Hartwig, consider an activation step for the palladium catalyst.
Inappropriate Ligand (Buchwald-Hartwig): The chosen phosphine ligand may not be optimal for this specific transformation.
Screen different generations of Buchwald-Hartwig ligands (e.g., XPhos, SPhos) to find the most effective one.
Incorrect Base: The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups.
For Buchwald-Hartwig, common bases include sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). For Ullmann, potassium carbonate (K₂CO₃) is often used. Ensure the base is anhydrous.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.
For Ullmann reactions, ensure the temperature is sufficiently high (often >150°C). For Buchwald-Hartwig, optimize the temperature, as some modern catalysts are effective at lower temperatures.
Incomplete Reaction
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary.
Poor Solubility of Reagents: The starting materials or catalyst may not be fully dissolved in the chosen solvent.
Select a solvent in which all components are soluble at the reaction temperature. For Ullmann reactions, high-boiling polar aprotic solvents like DMF or DMSO are common. For Buchwald-Hartwig, toluene or dioxane are frequently used.
Presence of Side Products
Homocoupling of Starting Materials: The aryl halides can react with themselves to form biphenyl derivatives.
Optimize the catalyst-to-ligand ratio. Ensure a slow addition of the aryl halide to the reaction mixture.
Reduction of the Nitro Group: The nitro group can be sensitive to certain reaction conditions and may be reduced.
Choose a milder base or catalyst system. Avoid harsh reducing agents in the workup.
Hydrodehalogenation: The bromo-substituent can be replaced by a hydrogen atom.
This can be a side reaction in palladium-catalyzed processes. Optimizing the ligand and reaction conditions can minimize this.
Difficulty in Purification
Co-crystallization of Impurities: The product and impurities may have similar solubility profiles.
Try a different recrystallization solvent or a combination of solvents. A multi-step purification involving both recrystallization and column chromatography may be necessary.
Oiling Out During Recrystallization: The product may separate as an oil instead of crystals.
Ensure the hot solution is not supersaturated. Try adding the anti-solvent more slowly or cooling the solution at a slower rate.
Experimental Protocols
Buchwald-Hartwig Amination (Generalized Protocol)
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).
Add 4-bromoaniline (1.0 equivalent) and 1-chloro-4-nitrobenzene (1.2 equivalents).
Add anhydrous, degassed toluene.
Stir the mixture at a specified temperature (e.g., 100-110°C) and monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Ullmann Condensation (Generalized Protocol)
This protocol is a representative procedure based on traditional Ullmann condensation methods.
Reagents:
4-Nitroaniline
1,4-Dibromobenzene
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
Anhydrous Dimethylformamide (DMF)
Procedure:
To a dry round-bottom flask, add CuI (e.g., 10 mol%), K₂CO₃ (2.0 equivalents), 4-nitroaniline (1.0 equivalent), and 1,4-dibromobenzene (1.2 equivalents).
Add anhydrous DMF.
Heat the reaction mixture to a high temperature (e.g., 150-180°C) under an inert atmosphere.
Monitor the reaction by TLC.
After completion, cool the mixture to room temperature.
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine to remove DMF.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Generalized Synthesis Conditions
Technical Support Center: Synthesis of N-(4-bromophenyl)-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-bromophenyl)-4-nitroani...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N-(4-bromophenyl)-4-nitroaniline?
A1: The most common methods for synthesizing N-(4-bromophenyl)-4-nitroaniline are the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction). Both involve the cross-coupling of an aryl halide with an amine.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: For the Ullmann condensation, a significant side reaction is the homocoupling of the starting materials, leading to the formation of symmetrical biaryls like 4,4'-dibromobiphenyl and 4,4'-dinitrobiphenyl. In the Buchwald-Hartwig amination, a common side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom.
Q3: How can I purify the final product?
A3: Recrystallization is a common and effective method for purifying N-(4-bromophenyl)-4-nitroaniline. A suitable solvent system is typically a mixture of ethanol and water. The crude product is dissolved in hot ethanol, and then water is added dropwise until the solution becomes cloudy, indicating the point of saturation. Slow cooling should then yield purified crystals.
Q4: What are the expected spectroscopic data for N-(4-bromophenyl)-4-nitroaniline?
A4: For N-(4-bromophenyl)-4-nitroaniline, you can expect the following characteristic NMR signals:
¹H NMR (in CDCl₃): Signals corresponding to the aromatic protons on both phenyl rings.
¹³C NMR: Resonances for the carbon atoms of the aromatic rings, including those bonded to the bromine, nitrogen, and nitro groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Problem 1: Low Yield of the Desired Product
Potential Cause
Suggested Solution
Inactive Catalyst (Buchwald-Hartwig)
Ensure the palladium catalyst is active. Use a pre-catalyst or activate the catalyst in situ. Ensure the phosphine ligand is not oxidized; handle it under an inert atmosphere.
Inactive Catalyst (Ullmann)
Use freshly prepared, activated copper powder. Commercially available copper powder may have an oxide layer that inhibits the reaction.
Inappropriate Base
The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often effective. For Ullmann, bases like potassium carbonate (K₂CO₃) are commonly used.
Incorrect Solvent
The solvent can significantly impact the reaction. For Buchwald-Hartwig, anhydrous, deoxygenated solvents like toluene or dioxane are recommended. For Ullmann reactions, polar aprotic solvents like DMF or DMSO are often used at high temperatures.
Reaction Temperature Too Low
Ullmann condensations often require high temperatures (typically > 150 °C) to proceed at a reasonable rate. Buchwald-Hartwig reactions can often be run at lower temperatures, but optimization may be required.
Insufficient Reaction Time
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion.
Use a ligand (e.g., a diamine or an amino acid) to stabilize the copper catalyst and promote the desired cross-coupling over homocoupling. Using the aryl halide in slight excess can also favor the cross-coupling reaction.
Hydrodehalogenated Byproduct (nitrobenzene)
Buchwald-Hartwig Amination
The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step over the competing hydrodehalogenation pathway. Ensure the reaction is performed under an inert atmosphere to minimize sources of hydrogen.
Unreacted Starting Materials
Both
Ensure appropriate stoichiometry of reactants. For Buchwald-Hartwig, a slight excess of the amine can be used. Ensure the catalyst is active and the reaction is run for a sufficient amount of time at the optimal temperature.
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Example (Literature Derived):
Reactant 1
Reactant 2
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
4-bromoaniline
1-chloro-4-nitrobenzene
Pd(OAc)₂ / Xantphos
NaOtBu
Toluene
100
18
~85-95
Visualizations
Logical Workflow for Troubleshooting Low Yield
Optimization
Purification of crude "N-(4-bromophenyl)-4-nitroaniline" by recrystallization
This guide provides troubleshooting advice and detailed protocols for the purification of crude "N-(4-bromophenyl)-4-nitroaniline" via recrystallization, tailored for researchers, scientists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and detailed protocols for the purification of crude "N-(4-bromophenyl)-4-nitroaniline" via recrystallization, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of N-(4-bromophenyl)-4-nitroaniline.
Q1: Why are no crystals forming after I cool the solution?
A1: This is a frequent issue that can arise from several factors:
Excess Solvent: The most common reason for crystallization failure is using too much solvent to dissolve the crude product.[1] This keeps the compound soluble even at low temperatures.
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the compound.[2] Then, allow it to cool again.
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[1]
Solution: Induce crystallization by scratching the inside of the flask just below the liquid's surface with a glass stirring rod. The small scratches provide a nucleation site for crystal growth.[3] Alternatively, if available, add a tiny "seed" crystal of the pure compound.[1]
Inappropriate Solvent: The chosen solvent may be too effective, keeping the compound dissolved even when cold.[4] A good recrystallization solvent should dissolve the compound when hot but not when cold.[4]
Q2: My compound has separated as an oil, not crystals. What should I do?
A2: This phenomenon, known as "oiling out," happens when the solid separates from the solution at a temperature above its melting point.[1] This is more likely if the compound is significantly impure.[1]
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (if using a single solvent) or more of the "soluble" solvent (in a mixed solvent system) to keep the compound dissolved longer during cooling.[2] Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool gradually with the plate.[1]
Solution 2: If impurities are the suspected cause, consider treating the hot solution with activated charcoal before the filtration step to remove colored or highly polar impurities that may be inhibiting proper crystal lattice formation.[2]
Q3: The yield of my purified product is very low. What went wrong?
A3: A low yield (e.g., under 50%) can be disappointing but is often correctable. Potential causes include:
Using Too Much Solvent: As in Q1, excess solvent will retain a significant amount of your product in the mother liquor.[2]
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. To prevent this, use a stemless funnel, pre-heat the funnel, and use a slight excess of hot solvent before filtering.
Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product and wash it away with the filtrate.[3] Always use a minimal amount of ice-cold solvent for rinsing.[3]
Inherent Solubility: It's important to remember that some product loss is inevitable, as the compound will have some finite solubility in the solvent even at low temperatures.[3]
Q4: My final product is still colored. How can I remove colored impurities?
A4: If the crude sample is heated in the solvent and the solution has a colored tint, it indicates the presence of colored impurities.
Solution: After dissolving the crude product in the hot solvent, and before cooling, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Gently boil the solution for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal before setting the solution aside to cool and crystallize.[2]
Data Presentation: Solvent Selection
Choosing the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute completely at its boiling point and poorly at room or ice-bath temperatures. For a moderately polar compound like N-(4-bromophenyl)-4-nitroaniline, polar solvents are often a good starting point.
Solvent
Boiling Point (°C)
Suitability Notes
Ethanol
78
Often a very effective solvent for nitroanilines and similar aromatic compounds.[5]
Methanol
65
Similar to ethanol but its lower boiling point provides a smaller temperature range for crystallization.
Ethyl Acetate
77
A good option for moderately polar compounds.
Ethanol/Water
Varies
A mixed solvent system can be highly effective. The compound is typically dissolved in the minimum amount of hot ethanol (the "soluble" solvent), and hot water (the "anti-solvent") is added dropwise until the solution becomes cloudy. Re-heating to clarify and then cooling can yield excellent crystals.
Acetone
56
Can be a good solvent, but its low boiling point and high volatility can be challenging to work with.
Experimental Protocol: Recrystallization Workflow
This protocol provides a step-by-step method for the purification of N-(4-bromophenyl)-4-nitroaniline.
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., Ethanol).
Dissolution: Place the crude N-(4-bromophenyl)-4-nitroaniline in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Add the minimum amount of near-boiling solvent required to completely dissolve the solid.[3]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot filtration. Use a pre-heated stemless or short-stemmed funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Add a small amount of extra hot solvent if crystallization begins in the funnel.
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Rapid cooling can trap impurities.[2] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[3]
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: Workflow for the purification of N-(4-bromophenyl)-4-nitroaniline by recrystallization.
Troubleshooting low yields in the Suzuki coupling of "N-(4-bromophenyl)-4-nitroaniline"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in the Suzuki...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in the Suzuki coupling of "N-(4-bromophenyl)-4-nitroaniline".
Troubleshooting Guides & FAQs
Our dedicated team of specialists has compiled the following resources to help you diagnose and resolve common challenges encountered during the Suzuki coupling of N-(4-bromophenyl)-4-nitroaniline.
Q1: My Suzuki coupling reaction of N-(4-bromophenyl)-4-nitroaniline is resulting in a very low yield. What are the most common causes?
A1: Low yields in the Suzuki coupling of this substrate are often attributed to a combination of factors related to the electronic nature of the starting material, catalyst deactivation, or suboptimal reaction conditions. The key contributing factors include:
Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding phosphine ligand is critical. The electron-rich nature of the aniline and the electron-withdrawing nitro group on the N-phenyl ring can influence the efficiency of the catalytic cycle.[1][2][3][4] Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[4]
Base Selection: The choice and strength of the base are crucial for the transmetalation step.[5][6] An inappropriate base can lead to incomplete reaction or degradation of the starting materials. For substrates with sensitive functional groups, a milder base might be necessary.
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[7][8][9][10] A solvent system that ensures the solubility of all reactants and the catalyst complex is essential. Often, a mixture of an organic solvent and water is employed.[11]
Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, particularly protodeboronation or oxidation, which reduces the amount of the coupling partner available in the reaction.[12][13][14]
Side Reactions: The formation of byproducts through homocoupling of the boronic acid or dehalogenation of the aryl bromide can consume starting materials and reduce the yield of the desired product.[15][16][17][18]
Q2: I am observing significant amounts of a homocoupling byproduct (a biaryl from my boronic acid). How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki couplings, especially in the presence of oxygen.[15][16] It is often promoted by the presence of Pd(II) species.[17] Here are several strategies to suppress homocoupling:
Thorough Degassing: Ensure that the reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period.[17][18]
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[17]
Control of Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
Q3: What are the recommended starting conditions (catalyst, base, solvent) for the Suzuki coupling of N-(4-bromophenyl)-4-nitroaniline?
A3: For a challenging substrate like N-(4-bromophenyl)-4-nitroaniline, which contains both an electron-donating amine and a strong electron-withdrawing nitro group, a robust catalytic system is required. Here is a recommended starting point for optimization:
Parameter
Recommendation
Rationale
Palladium Pre-catalyst
Pd₂(dba)₃ or Pd(OAc)₂
These are common and effective Pd(0) and Pd(II) sources, respectively.
Degassed solvent (e.g., Dioxane and Water, 10:1 v/v)
Procedure:
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(4-bromophenyl)-4-nitroaniline, the arylboronic acid, and the base.
Add the palladium pre-catalyst and the phosphine ligand.
Add the degassed solvent system via cannula or syringe.
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of varying reaction parameters on the yield of the Suzuki coupling of N-(4-bromophenyl)-4-nitroaniline with phenylboronic acid.
Table 1: Effect of Different Catalysts and Ligands
Entry
Palladium Source (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄ (5)
-
K₂CO₃
Dioxane/H₂O
100
35
2
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃
Dioxane/H₂O
100
42
3
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Dioxane/H₂O
90
85
4
Pd₂(dba)₃ (1)
XPhos (2)
Cs₂CO₃
Toluene/H₂O
90
92
Table 2: Effect of Different Bases
Entry
Catalyst System
Base (2.5 eq)
Solvent
Temp (°C)
Yield (%)
1
Pd₂(dba)₃/XPhos
Na₂CO₃
Dioxane/H₂O
90
65
2
Pd₂(dba)₃/XPhos
K₂CO₃
Dioxane/H₂O
90
78
3
Pd₂(dba)₃/XPhos
K₃PO₄
Dioxane/H₂O
90
91
4
Pd₂(dba)₃/XPhos
CsF
Dioxane/H₂O
90
55
Table 3: Effect of Different Solvents
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
1
Pd₂(dba)₃/XPhos
K₃PO₄
DMF
90
75
2
Pd₂(dba)₃/XPhos
K₃PO₄
THF/H₂O
80
82
3
Pd₂(dba)₃/XPhos
K₃PO₄
Dioxane/H₂O
90
91
4
Pd₂(dba)₃/XPhos
K₃PO₄
Toluene/EtOH/H₂O
90
88
Visualizations
Below are diagrams illustrating key concepts in the Suzuki coupling reaction.
Catalyst selection for the efficient synthesis of "N-(4-bromophenyl)-4-nitroaniline"
Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst sel...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for this important C-N cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing N-(4-bromophenyl)-4-nitroaniline?
A1: The most prevalent and effective methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). Both methods facilitate the formation of the crucial carbon-nitrogen bond between 4-bromoaniline and an aryl halide substituted with a nitro group, such as 1-chloro-4-nitrobenzene or 1-iodo-4-nitrobenzene.
Q2: Which type of catalyst generally provides higher yields and milder reaction conditions?
A2: Palladium-based catalysts, particularly those used in the Buchwald-Hartwig amination, are often favored for their high efficiency, broad substrate scope, and ability to function under relatively mild conditions.[1][2] However, modern advancements in Ullmann-type reactions have also led to the development of copper-based catalytic systems that can be effective under less harsh conditions than traditionally required.
Q3: What are the key components of a successful C-N cross-coupling reaction for this synthesis?
A3: A successful synthesis of N-(4-bromophenyl)-4-nitroaniline typically requires:
A catalyst: A palladium or copper source.
A ligand: Phosphine-based or N-heterocyclic carbene (NHC) ligands for palladium, and ligands like diamines or phenanthroline for copper.
A base: A suitable base is crucial for the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or potassium phosphate (K₃PO₄).
An appropriate solvent: Anhydrous, inert solvents such as toluene, dioxane, or DMF are typically used.
Inert atmosphere: These reactions are often sensitive to oxygen and moisture, so they are usually carried out under an inert atmosphere of nitrogen or argon.[1]
Catalyst Selection and Performance
Choosing the right catalyst is critical for maximizing the yield and efficiency of your synthesis. Below is a summary of commonly used catalytic systems for reactions similar to the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Stir the reaction mixture at 80-110 °C until the starting materials are consumed (monitor by TLC or GC-MS).
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Ullmann Condensation (Copper-Catalyzed)
This protocol is a general guideline for a modern Ullmann-type reaction.
Materials:
4-Bromoaniline
1-Iodo-4-nitrobenzene
Copper(I) iodide (CuI)
A suitable ligand (e.g., N,N'-dimethylethylenediamine)
Potassium phosphate (K₃PO₄)
Anhydrous DMF or Toluene
Procedure:
In a dry Schlenk flask, combine CuI (5-10 mol%), the ligand (10-20 mol%), 4-bromoaniline (1.0 equivalent), 1-iodo-4-nitrobenzene (1.2 equivalents), and K₃PO₄ (2.0 equivalents).
Add anhydrous DMF or toluene.
Heat the reaction mixture at 100-150 °C under an inert atmosphere, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
Filter the mixture to remove insoluble inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the residue by column chromatography.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no product yield
- Inactive catalyst- Presence of oxygen or moisture- Inappropriate base or solvent- Insufficient reaction temperature or time
- Use a fresh batch of catalyst and ensure proper handling.- Ensure all glassware is oven-dried and the reaction is performed under a properly maintained inert atmosphere.- Screen different bases and solvents. For Buchwald-Hartwig, NaOt-Bu in toluene is a good starting point. For Ullmann, K₃PO₄ in DMF is common.- Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely.
Formation of side products
- Homocoupling of the aryl halides.- Reduction of the nitro group.
- Use a ligand that promotes the desired cross-coupling over homocoupling. Adjusting the stoichiometry of the reactants can also help.- Use milder reaction conditions if possible. Ensure the reaction is free of potential reducing agents.
Difficulty in product purification
- Co-elution with starting materials or side products.
- Optimize the mobile phase for column chromatography. Recrystallization may be an alternative or additional purification step.
Inconsistent results
- Variability in the quality of reagents or solvents.- Inconsistent reaction setup.
- Use high-purity, anhydrous reagents and solvents. Dry solvents before use if necessary.- Standardize the experimental procedure, including the order of addition of reagents and the stirring rate.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for catalyst selection and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: A flowchart illustrating the decision-making process for catalyst selection in the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle for the synthesis of N-aryl amines.
Effect of solvent and base on "N-(4-bromophenyl)-4-nitroaniline" synthesis
Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-4-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubles...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-4-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for the successful synthesis of this diarylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-(4-bromophenyl)-4-nitroaniline?
A1: The most prevalent and effective methods for synthesizing N-(4-bromophenyl)-4-nitroaniline are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Buchwald-Hartwig amination (a palladium-catalyzed process) and the Ullmann condensation (a copper-catalyzed reaction). Nucleophilic aromatic substitution (SNAr) is another potential, though often less efficient, route.
Q2: Which factors are most critical to the success of the Buchwald-Hartwig amination for this synthesis?
A2: For the Buchwald-Hartwig amination, the choice of palladium catalyst, phosphine ligand, base, solvent, and reaction temperature are all crucial. The ligand, in particular, plays a significant role in the efficiency of the catalytic cycle. The reaction is also sensitive to the purity of reagents and the exclusion of oxygen and moisture.
Q3: When is the Ullmann condensation a better choice?
A3: The Ullmann condensation can be a viable alternative, especially when palladium-based methods fail or are not accessible. While it often requires harsher conditions (higher temperatures), it can be effective for certain substrates. Modern developments have introduced ligand-assisted Ullmann reactions that proceed under milder conditions.
Q4: What are the main side reactions to be aware of?
A4: Common side reactions include hydrodehalogenation of the aryl bromide (replacement of bromine with hydrogen), homocoupling of the starting materials, and, in the case of Buchwald-Hartwig amination, β-hydride elimination from the amido complex.[1] Protecting groups on other functionalities in the molecule can also be sensitive to the reaction conditions, particularly the base and high temperatures.
Q5: How can I purify the final product, N-(4-bromophenyl)-4-nitroaniline?
A5: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for column chromatography is a mixture of ethyl acetate and hexanes.[2][3] For recrystallization, solvents such as ethanol or a mixture of ethanol and water are often effective.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
Possible Cause
Troubleshooting Step
Inactive Catalyst
Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.[5] Avoid using unreliable palladium sources like Pd(OAc)₂ without proper pre-activation.
Inappropriate Ligand
The choice of phosphine ligand is critical. For electron-poor anilines, bulky, electron-rich ligands like XantPhos or tBuDavePhos may be more effective.[6]
Incorrect Base
The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common. The use of a soluble organic base like DBU can also be explored.[7]
Solvent Not Degassed
Oxygen can deactivate the palladium catalyst. Ensure the solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Presence of Water
Water can interfere with the reaction. Use anhydrous solvents and dry glassware.
Low Reaction Temperature
While some Buchwald-Hartwig reactions proceed at room temperature, this specific coupling may require heating. Try increasing the temperature to 80-110 °C.
Issue 2: Incomplete Reaction in Ullmann Condensation
Possible Cause
Troubleshooting Step
Insufficient Temperature
Traditional Ullmann condensations require high temperatures, often exceeding 150 °C. Ensure your reaction is reaching the necessary temperature.
Inactive Copper Catalyst
Use freshly prepared copper powder or a reliable source of a copper(I) salt (e.g., CuI).
Poor Solvent Choice
High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically required to facilitate the reaction.
Inadequate Base
A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is usually necessary.
Ligand Absence (in modern Ullmann)
For milder Ullmann reactions, the addition of a ligand such as 1,10-phenanthroline or an amino acid can significantly improve the reaction rate and yield.
Data on Solvent and Base Effects (Illustrative)
Solvent
Base
Typical Yield Range (%)
Notes
Toluene
Sodium tert-butoxide (NaOtBu)
75-95
A very common and effective combination. Toluene is a non-polar solvent that works well for this reaction.
Dioxane
Potassium phosphate (K₃PO₄)
70-90
Dioxane is a polar aprotic solvent that can also be effective. K₃PO₄ is a weaker base that can be advantageous for sensitive substrates.
Tetrahydrofuran (THF)
Lithium bis(trimethylsilyl)amide (LiHMDS)
65-85
THF is another suitable solvent. LiHMDS is a strong, non-nucleophilic base.
Dimethylformamide (DMF)
Cesium carbonate (Cs₂CO₃)
50-70
DMF is a more polar solvent and may be less ideal for some palladium catalyst systems, but can be effective with certain ligand and base combinations.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoaniline (1.0 equiv.), 1-fluoro-4-nitrobenzene (1.2 equiv.), palladium(II) acetate (0.02 equiv.), a suitable phosphine ligand (e.g., XantPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times. Add degassed toluene via syringe.
Reaction: Stir the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Recrystallization: Further purify the product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Ullmann Condensation
This protocol is a general guideline for a ligand-assisted Ullmann reaction.
Reaction Setup: To a round-bottom flask, add 4-bromoaniline (1.0 equiv.), 1-fluoro-4-nitrobenzene (1.5 equiv.), copper(I) iodide (0.1 equiv.), a ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), and potassium carbonate (2.0 equiv.).
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF.
Reaction: Heat the reaction mixture to a high temperature (e.g., 150 °C) and stir until the starting materials are consumed (monitor by TLC).
Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography and/or recrystallization.
Technical Support Center: Scaling Up the Synthesis of N-(4-bromophenyl)-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of N-(4-bromophenyl)...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of N-(4-bromophenyl)-4-nitroaniline. The information is presented in a question-and-answer format to directly address common challenges.
Experimental Protocols
Two primary synthetic routes are detailed below: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
This method involves the reaction of an activated aryl halide with an amine. The strong electron-withdrawing nitro group on 4-chloronitrobenzene facilitates nucleophilic attack by 4-bromoaniline.
Reaction Scheme:
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Density (g/mL)
4-Chloronitrobenzene
157.56
1.52
4-Bromoaniline
172.03
1.86
Potassium Carbonate (K₂CO₃)
138.21
2.43
Dimethylformamide (DMF)
73.09
0.944
Procedure:
To a clean, dry, and inerted reaction vessel, add 4-chloronitrobenzene (1.0 eq), 4-bromoaniline (1.1 eq), and potassium carbonate (2.0 eq).
Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.5-1.0 M with respect to 4-chloronitrobenzene.
Heat the reaction mixture to 120-140 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water, which should precipitate the crude product.
Filter the solid, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure N-(4-bromophenyl)-4-nitroaniline.
Protocol 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a versatile and often higher-yielding alternative to the SNAr reaction.[1]
Reaction Scheme:
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Density (g/mL)
4-Nitroaniline
138.12
1.44
1,4-Dibromobenzene
235.92
2.26
Palladium(II) Acetate (Pd(OAc)₂)
224.50
1.26
Xantphos
578.68
-
Sodium tert-butoxide (NaOtBu)
96.10
1.10
Toluene
92.14
0.867
Procedure:
To a clean, dry, and inerted reaction vessel, add palladium(II) acetate (0.01-0.05 eq), Xantphos (0.015-0.075 eq), and sodium tert-butoxide (1.5 eq).
Add anhydrous toluene to the vessel.
Add 4-nitroaniline (1.2 eq) and 1,4-dibromobenzene (1.0 eq).
Heat the reaction mixture to 100-110 °C under an inert atmosphere with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Synthetic Routes for N-(4-bromophenyl)-4-nitroaniline
High reaction temperature, potential for side reactions.
Catalyst cost and removal, sensitivity to air and moisture.
Troubleshooting Guides & FAQs
Nucleophilic Aromatic Substitution (SNAr) Route
Q1: My SNAr reaction is showing low conversion or is very slow. What can I do?
A1:
Increase Temperature: SNAr reactions are often temperature-dependent. Gradually increasing the temperature to the upper end of the recommended range (up to 140 °C) can significantly increase the reaction rate.
Check Base Stoichiometry and Quality: Ensure you are using at least 2 equivalents of a strong inorganic base like K₂CO₃ or Cs₂CO₃. The base should be finely powdered and dry to ensure its reactivity.
Solvent Choice: While DMF is common, other polar aprotic solvents like DMSO or NMP can be used and may enhance the reaction rate.
Leaving Group: If you are using a different starting material, remember the reactivity order for the leaving group in SNAr is F > Cl > Br > I.[3] Using a more reactive leaving group like fluoride can accelerate the reaction.
Q2: I am observing significant side product formation in my SNAr reaction. What are the likely impurities and how can I minimize them?
A2:
Hydrolysis of Nitroarene: At high temperatures in the presence of a base, the starting nitroarene can be hydrolyzed. Ensure your reaction is run under anhydrous conditions.
Double Substitution: If using a dihalo-aromatic starting material, double substitution can occur. Using a slight excess of the amine can help to minimize this.
Side Reactions of the Amine: The amine can undergo self-condensation or other side reactions at high temperatures. It is important to control the reaction temperature and time.
Purification: Careful purification by recrystallization is often effective at removing these impurities.
Q3: The workup of my SNAr reaction is difficult, and the product is not precipitating cleanly. What should I do?
A3:
Sufficient Water: Ensure you are adding a large excess of water to fully precipitate the product and dissolve the inorganic salts.
Stirring: Vigorous stirring during precipitation is crucial for obtaining a filterable solid.
Alternative Workup: If precipitation is problematic, an extractive workup can be performed. After cooling, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine. The product can then be isolated by evaporation of the organic solvent.
Buchwald-Hartwig Amination Route
Q1: My Buchwald-Hartwig amination is not proceeding to completion. What are the common causes?
A1:
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are anhydrous.[4]
Ligand Choice: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. While Xantphos is a good starting point, other ligands like RuPhos or BrettPhos may provide better results for your specific substrate combination.
Base Strength and Solubility: Sodium tert-butoxide is a strong, but often poorly soluble base. Ensure vigorous stirring to maintain a good suspension. Alternatively, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used.[4]
Catalyst Loading: For scale-up, it is desirable to minimize catalyst loading. However, if the reaction is sluggish, increasing the catalyst loading to 1-2 mol% may be necessary.[4]
Q2: I am having trouble removing the palladium catalyst from my final product. What are the best methods for large-scale purification?
A2:
Filtration through Celite/Silica: A simple filtration of the crude reaction mixture through a pad of celite or silica gel can remove a significant portion of the palladium catalyst.
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively scavenge residual palladium.
Metal Scavengers: For pharmaceutical applications where very low palladium levels are required (<5 ppm), the use of specialized metal scavengers is recommended.[5] These are often silica- or polymer-based materials with functional groups that chelate palladium.[5][6]
Crystallization: Careful crystallization of the final product can also significantly reduce palladium content, especially when combined with additives that help keep the palladium in the mother liquor.[5]
Q3: My Buchwald-Hartwig reaction is giving a low yield due to the formation of a hydrodehalogenated byproduct. How can I prevent this?
A3:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be influenced by the choice of ligand and base.
Ligand Screening: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can help identify a system that minimizes this side reaction.
Base Choice: The strength and nature of the base can also play a role. Experimenting with different bases (e.g., K₃PO₄, Cs₂CO₃) may reduce the extent of hydrodehalogenation.
Visualizations
Caption: Experimental Workflow for SNAr Synthesis.
Caption: Experimental Workflow for Buchwald-Hartwig Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
Technical Support Center: Characterization of N-(4-bromophenyl)-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the sy...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis, purification, and characterization of N-(4-bromophenyl)-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing N-(4-bromophenyl)-4-nitroaniline?
A1: The primary challenges in the synthesis of N-(4-bromophenyl)-4-nitroaniline, typically achieved through a Buchwald-Hartwig or Ullmann condensation, include ensuring complete reaction, minimizing side-product formation (such as dehalogenation or diarylation), and managing the reaction conditions to prevent degradation of the nitro-containing aromatic ring. The choice of catalyst, ligand, base, and solvent is critical for achieving a high yield and purity.
Q2: I am having trouble purifying the final product. What are the recommended methods?
A2: Purification of N-(4-bromophenyl)-4-nitroaniline can be challenging due to the presence of unreacted starting materials and side products with similar polarities. Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, can also be an effective final purification step.
Q3: What are the expected 1H NMR chemical shifts for N-(4-bromophenyl)-4-nitroaniline?
A3: The 1H NMR spectrum of N-(4-bromophenyl)-4-nitroaniline will show characteristic signals for the aromatic protons. The protons on the 4-nitrophenyl ring will be significantly downfield due to the electron-withdrawing nitro group, typically appearing as two doublets around 8.0-8.2 ppm and 6.8-7.0 ppm. The protons on the 4-bromophenyl ring will appear as two doublets in the range of 7.3-7.6 ppm and 6.9-7.2 ppm. The N-H proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Q4: What is the expected fragmentation pattern in the mass spectrum of N-(4-bromophenyl)-4-nitroaniline?
A4: In the mass spectrum, the molecular ion peak [M]+ should be observed at m/z corresponding to the molecular weight of the compound (C12H9BrN2O2). Common fragmentation patterns for nitroaromatic compounds involve the loss of NO2 (M-46) and NO (M-30). Fragmentation of the diphenylamine core may also be observed.
Q5: What is a suitable mobile phase for the HPLC analysis of N-(4-bromophenyl)-4-nitroaniline?
A5: A reverse-phase HPLC method is suitable for the analysis of N-(4-bromophenyl)-4-nitroaniline. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution may be necessary to achieve good separation from impurities.
Troubleshooting Guides
Synthesis and Purification
Problem
Possible Cause(s)
Suggested Solution(s)
Low reaction yield
Incomplete reaction, degradation of starting materials or product.
Optimize reaction conditions: screen different catalysts, ligands, bases, and solvents. Increase reaction time or temperature cautiously. Ensure inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Multiple spots on TLC after reaction
Formation of side products (e.g., diarylation, dehalogenation).
Adjust the stoichiometry of reactants. Use a more selective catalyst/ligand system. Optimize the reaction temperature to minimize side reactions.
Difficulty in separating product from impurities by column chromatography
Similar polarity of the product and impurities.
Use a shallower solvent gradient during chromatography. Try a different stationary phase (e.g., alumina). Consider derivatization of the amine to alter its polarity for easier separation, followed by deprotection.
Product oiling out during recrystallization
Inappropriate solvent system or presence of impurities.
Screen a wider range of solvent systems. Try a multi-solvent recrystallization (e.g., dissolve in a good solvent and add a poor solvent until turbidity appears, then heat to redissolve and cool slowly). Ensure the crude product is sufficiently pure before attempting recrystallization.
Spectroscopic Characterization
Problem
Possible Cause(s)
Suggested Solution(s)
Complex or uninterpretable 1H NMR spectrum
Presence of impurities, poor resolution.
Purify the sample further. Use a higher field NMR spectrometer for better resolution. Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignment.
Absence of molecular ion peak in mass spectrum
Compound is unstable under the ionization conditions.
Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).
Broad or tailing peaks in HPLC chromatogram
Inappropriate mobile phase pH, secondary interactions with the stationary phase.
Adjust the pH of the mobile phase with an acid (e.g., formic acid). Add a competing amine (e.g., triethylamine) to the mobile phase in small amounts to block active silanol groups on the column.
Experimental Protocols
Synthesis of N-(4-bromophenyl)-4-nitroaniline (Representative Protocol)
This protocol is a general representation and may require optimization.
To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv.).
Evacuate and backfill the flask with an inert gas (e.g., argon).
Add 4-bromoaniline (1.2 equiv.) and 1-chloro-4-nitrobenzene (1.0 equiv.).
Add anhydrous toluene via syringe.
Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6).
Instrument: 400 MHz (or higher) NMR spectrometer.
Experiments: Acquire 1H NMR, 13C NMR, and consider 2D experiments like COSY and HSQC for full structural elucidation.
Mass Spectrometry
Technique: Electrospray Ionization (ESI) is recommended for its soft ionization.
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system. Acquire the full scan mass spectrum in positive or negative ion mode.
High-Performance Liquid Chromatography (HPLC)
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A typical gradient would be to start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., determined from a UV-Vis spectrum).
Injection Volume: 10 µL.
Visualizations
Caption: General workflow for the synthesis and characterization of N-(4-bromophenyl)-4-nitroaniline.
Optimization
Technical Support Center: Overcoming Poor Solubility of N-(4-bromophenyl)-4-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related t...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of "N-(4-bromophenyl)-4-nitroaniline" in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N-(4-bromophenyl)-4-nitroaniline?
Based on the structural characteristics of N-(4-bromophenyl)-4-nitroaniline, a substituted diphenylamine, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. Diphenylamine itself is soluble in many common organic solvents but only moderately soluble in water. The presence of the polar nitro group and the nonpolar bromophenyl group suggests that a careful selection of solvents is crucial for achieving desired concentrations in reaction media.
Q2: Why is my N-(4-bromophenyl)-4-nitroaniline not dissolving in the reaction solvent?
Poor solubility is a common issue with organic compounds of this nature. Several factors can contribute to this problem:
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the solute.
Low Temperature: Solubility of solids in liquids generally increases with temperature.
Insufficient Agitation: Proper mixing is essential to facilitate the dissolution process.
High Concentration: You may be attempting to dissolve an amount of the compound that exceeds its solubility limit in the chosen solvent volume.
Purity of the Compound: Impurities can sometimes affect solubility.
Q3: What are the initial steps to troubleshoot poor solubility?
Before exploring more complex methods, start with these basic troubleshooting steps:
Solvent Screening: Test the solubility of a small amount of your compound in a variety of common laboratory solvents.
Increase Temperature: Gently heat the mixture while monitoring for decomposition.
Mechanical Agitation: Ensure vigorous stirring or sonication.
Reduce Concentration: Attempt the reaction with a more dilute solution.
Troubleshooting Guides
Guide 1: Solvent Selection and Co-solvency
If N-(4-bromophenyl)-4-nitroaniline exhibits poor solubility in your primary reaction solvent, a systematic approach to solvent selection and the use of co-solvents can be highly effective.
Problem: The compound does not dissolve sufficiently in the chosen reaction solvent (e.g., a nonpolar solvent like toluene or a polar aprotic solvent like DMF).
Solution Workflow:
Caption: Troubleshooting workflow for solvent selection.
Experimental Protocol: Solvent Screening
Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of N-(4-bromophenyl)-4-nitroaniline into several vials.
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the list in Table 1.
Observation at Room Temperature: Vigorously shake or vortex each vial for 1-2 minutes. Observe and record the solubility.
Heating: If the compound is not soluble at room temperature, gently heat the vial in a water bath or on a hot plate, increasing the temperature in increments of 10°C. Do not exceed the boiling point of the solvent.
Record Results: Note the temperature at which the compound dissolves completely.
Data Presentation: Qualitative Solubility of N-(4-bromophenyl)-4-nitroaniline (Expected)
Solvent Class
Solvent Examples
Expected Solubility at Room Temperature
Expected Solubility with Heating
Polar Aprotic
Dimethylformamide (DMF)
Moderate to High
High
Dimethyl sulfoxide (DMSO)
High
High
Acetonitrile (MeCN)
Low to Moderate
Moderate to High
Polar Protic
Ethanol, Methanol
Low
Moderate
Nonpolar
Toluene, Xylene
Low
Moderate to High
Chlorinated
Dichloromethane (DCM)
Low to Moderate
Moderate
Chloroform
Low to Moderate
Moderate
Ethers
Tetrahydrofuran (THF)
Moderate
High
1,4-Dioxane
Moderate
High
Experimental Protocol: Co-solvency
Primary Solvent: Dissolve or suspend N-(4-bromophenyl)-4-nitroaniline in your primary reaction solvent.
Co-solvent Addition: Gradually add a co-solvent in which the compound has shown higher solubility (from your screening) dropwise while stirring vigorously.
Observation: Continue adding the co-solvent until the mixture becomes a homogeneous solution.
Ratio Optimization: Note the approximate ratio of primary solvent to co-solvent required for dissolution. You may need to perform a more systematic optimization to find the ideal ratio that maintains both solubility and desired reaction conditions.
Guide 2: Physical Modification Techniques
Altering the physical state of N-(4-bromophenyl)-4-nitroaniline can enhance its dissolution rate.
Problem: The compound dissolves very slowly, even in a suitable solvent.
Solution Workflow:
Caption: Strategies for improving dissolution rate.
Method: Use a mortar and pestle to grind the crystalline N-(4-bromophenyl)-4-nitroaniline into a fine powder. For larger quantities or more uniform particle size, mechanical milling techniques can be employed.
Procedure:
Place a small amount of the compound in a clean, dry mortar.
Grind the solid with the pestle using a circular motion until a fine, consistent powder is obtained.
Transfer the micronized powder to the reaction vessel.
Experimental Protocol: Solid Dispersion
Carrier Selection: Choose a water-soluble, inert carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG).
Solvent Evaporation Method:
Dissolve both N-(4-bromophenyl)-4-nitroaniline and the carrier in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
The resulting solid will be a dispersion of the compound in the carrier matrix.
Melting Method:
Gently heat the carrier until it melts.
Add N-(4-bromophenyl)-4-nitroaniline to the molten carrier and stir until a homogeneous mixture is formed.
Cool the mixture rapidly to solidify the dispersion.
Synthesis and Purification Considerations
For researchers synthesizing N-(4-bromophenyl)-4-nitroaniline, the choice of reaction and purification solvents provides valuable clues about its solubility. A common synthetic route is the Buchwald-Hartwig amination.
Reaction Scheme:
Caption: Buchwald-Hartwig synthesis of N-(4-bromophenyl)-4-nitroaniline.
Typical Solvents for Buchwald-Hartwig Amination:
Toluene
Dioxane
Tetrahydrofuran (THF)
These solvents are often used at elevated temperatures, indicating that the reactants and the product, N-(4-bromophenyl)-4-nitroaniline, are likely soluble under these conditions.
Purification by Recrystallization:
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical.
Experimental Protocol: Recrystallization
Solvent Selection: Find a solvent or solvent pair in which N-(4-bromophenyl)-4-nitroaniline is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for similar compounds include ethanol, ethyl acetate, or mixtures such as ethanol/water or toluene/hexanes.
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
Filtration (optional): If there are insoluble impurities, perform a hot filtration.
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the purified crystals by filtration and wash with a small amount of cold solvent.
Drying: Dry the crystals under vacuum.
The successful recrystallization from a particular solvent provides a strong indication of its solubility characteristics.
For further assistance, please contact our technical support team with details of your experimental setup and the specific issues you are encountering.
Troubleshooting
Preventing over-nitration in the synthesis of "N-(4-bromophenyl)-4-nitroaniline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-nitration during the synthesis...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-nitration during the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Troubleshooting Guide: Preventing Over-Nitration
Over-nitration is a common challenge in the synthesis of N-(4-bromophenyl)-4-nitroaniline, primarily due to the presence of the activating secondary amine group. The following guide provides solutions to common issues encountered during the experiment.
Issue
Potential Cause
Recommended Solution
Significant formation of dinitro byproducts
1. High Reaction Temperature: The rate of nitration increases significantly with temperature, favoring multiple substitutions. 2. Excess Nitrating Agent: Using a stoichiometric excess of the nitrating mixture (HNO₃/H₂SO₄) increases the likelihood of a second nitration. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial nitration can lead to the formation of dinitrated products.
1. Maintain Low Temperature: The nitration step should be carried out at a strictly controlled low temperature, typically between 0-5°C, using an ice-salt bath.[1][2] 2. Stoichiometric Control: Use a carefully measured, near-stoichiometric amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but large excesses should be avoided. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed.
Formation of a dark, tarry reaction mixture
Oxidation of the Aniline: Direct nitration of anilines can lead to oxidation of the electron-rich aromatic ring and the amino group, resulting in polymerization and the formation of tarry byproducts.[3]
Protect the Amine Group: Prior to nitration, protect the secondary amine of N-(4-bromophenyl)aniline by acetylation with acetic anhydride to form N-acetyl-N-(4-bromophenyl)aniline. The resulting acetamido group is less activating, which moderates the reaction and prevents oxidation.[4][5]
Low yield of the desired p-nitro isomer
1. Formation of ortho- and meta-isomers: The directing effects of the substituents can lead to a mixture of isomers. 2. Incomplete Reaction: Insufficient reaction time or too low a temperature may lead to incomplete conversion of the starting material.
1. Optimize Reaction Conditions: The para-isomer is generally favored due to steric hindrance at the ortho-position. Careful control of temperature and the choice of solvent can influence the isomer ratio. 2. Purification: The para-isomer can often be separated from the ortho-isomer by recrystallization, as they may have different solubilities.[1]
Product is difficult to purify
Presence of multiple nitrated and oxidized byproducts: A poorly controlled reaction will result in a complex mixture that is challenging to separate.
Follow a Step-wise Protocol: Employ the protection-nitration-deprotection strategy. Purify the intermediate product at each stage (the acetylated starting material and the nitrated acetylated product) to ensure the final product is of high purity.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of N-(4-bromophenyl)aniline not recommended?
Direct nitration of N-(4-bromophenyl)aniline is highly prone to oxidation and over-nitration. The secondary amine group is a strong activating group, making the aromatic ring highly susceptible to attack by the nitrating agent. This can lead to the formation of multiple nitrated products and undesirable tarry byproducts, significantly reducing the yield and complicating purification.[3]
Q2: What is the purpose of acetylating the starting material before nitration?
Acetylation of the secondary amine with acetic anhydride converts it into an acetamido group (-N(COCH₃)-). This group is still an ortho-, para-director but is less activating than the amine group. This moderation of reactivity allows for a more controlled nitration, primarily yielding the desired mono-nitro product and preventing oxidation of the starting material.[4][5][6]
Q3: How can I monitor the progress of the nitration reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine the optimal time to stop the reaction.
Q4: What are the expected byproducts in this synthesis?
The primary byproducts are isomeric mono-nitrated compounds (ortho- and meta-isomers) and di-nitrated products, such as N-(4-bromophenyl)-2,4-dinitroaniline. The formation of these byproducts can be minimized by following the recommended troubleshooting procedures.
Q5: What is the best way to purify the final product?
Recrystallization is a common and effective method for purifying the crude N-(4-bromophenyl)-4-nitroaniline. A suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired para-isomer, leaving impurities and other isomers in the mother liquor.[1]
Experimental Protocols
A reliable method to synthesize N-(4-bromophenyl)-4-nitroaniline and avoid over-nitration involves a three-step process:
Acetylation of N-(4-bromophenyl)aniline.
Nitration of the acetylated product.
Hydrolysis of the acetyl group to yield the final product.
Step 1: Acetylation of N-(4-bromophenyl)aniline
Objective: To protect the secondary amine group to prevent oxidation and over-nitration in the subsequent step.
Materials:
N-(4-bromophenyl)aniline
Acetic anhydride
Glacial acetic acid
Water
Procedure:
Dissolve N-(4-bromophenyl)aniline in glacial acetic acid in a round-bottom flask.
Slowly add acetic anhydride to the solution while stirring.
Gently heat the mixture under reflux for approximately 30 minutes.
After cooling, pour the reaction mixture into ice-cold water to precipitate the acetylated product.
Filter the solid product, wash it thoroughly with water, and dry it.
Step 2: Nitration of N-acetyl-N-(4-bromophenyl)aniline
Objective: To introduce a single nitro group at the para-position of the activated ring.
Materials:
N-acetyl-N-(4-bromophenyl)aniline
Concentrated sulfuric acid (H₂SO₄)
Concentrated nitric acid (HNO₃)
Ice
Procedure:
Carefully dissolve the dried N-acetyl-N-(4-bromophenyl)aniline in concentrated sulfuric acid in a flask, keeping the temperature low in an ice bath.
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.
Add the nitrating mixture dropwise to the solution of the acetylated compound, maintaining the reaction temperature between 0-5°C with vigorous stirring.[1][2]
After the addition is complete, allow the reaction to stir at the same temperature for about 30 minutes.
Pour the reaction mixture onto crushed ice to precipitate the crude N-acetyl-N-(4-bromophenyl)-4-nitroaniline.
Filter the product, wash with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-acetyl-N-(4-bromophenyl)-4-nitroaniline
Objective: To remove the acetyl protecting group to obtain the final product.
Materials:
N-acetyl-N-(4-bromophenyl)-4-nitroaniline
Concentrated sulfuric acid (or hydrochloric acid)
Water
Sodium hydroxide solution
Procedure:
Suspend the crude nitrated product in a mixture of water and concentrated sulfuric acid in a round-bottom flask.
Heat the mixture under reflux for 30-60 minutes until the solid dissolves.[7]
Cool the reaction mixture and pour it into a beaker containing ice.
Neutralize the solution by slowly adding a sodium hydroxide solution until the final product precipitates.
Filter the yellow precipitate of N-(4-bromophenyl)-4-nitroaniline, wash it with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[1]
Quantitative Data Summary
The following table presents representative data for the nitration of an acetylated aniline, which can be used as a benchmark for optimizing the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Parameter
Condition A (Controlled)
Condition B (Uncontrolled)
Nitration Temperature
0-5°C
Room Temperature (~25°C)
Nitrating Agent
Stoichiometric amount
Excess
Reaction Time
Monitored by TLC
Fixed (e.g., 2 hours)
Yield of desired product
~70-80%
< 40%
Purity of crude product
High (minimal byproducts)
Low (significant over-nitration and oxidation products)
Visualizations
Reaction Pathway
Caption: Three-step synthesis of N-(4-bromophenyl)-4-nitroaniline.
Over-Nitration Mechanism
Caption: Pathway showing the formation of the over-nitration byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common nitration issues.
Technical Support Center: Reaction Monitoring of N-(4-bromophenyl)-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-(4-bromophenyl)-4-nitroa...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-(4-bromophenyl)-4-nitroaniline via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
I. Troubleshooting Guides
This section addresses specific issues that may arise during the TLC and HPLC analysis of the reaction progress.
A. Thin Layer Chromatography (TLC) Troubleshooting
Question: My TLC plate shows significant streaking for all spots (starting materials and product). What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be caused by several factors:
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking. Try diluting your reaction mixture sample before spotting it onto the plate.
Inappropriate Solvent System: The mobile phase may be too polar or not polar enough, causing poor separation and streaking. If you are using a non-polar solvent system (e.g., high hexane content), try increasing the polarity by adding more ethyl acetate. Conversely, if your system is highly polar, you may need to decrease its polarity. A good starting point for this reaction is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).
Compound Insolubility: If your compounds are not fully dissolved in the spotting solvent, they will streak. Ensure your sample is completely dissolved before spotting.
Acidic or Basic Nature of Compounds: The silica gel on the TLC plate is slightly acidic. If your compounds are basic (like anilines), they can interact strongly with the silica, leading to streaking. Adding a small amount of a volatile base, like triethylamine (0.1-1%), to your mobile phase can often resolve this issue.
Question: My starting material (4-bromoaniline) and product (N-(4-bromophenyl)-4-nitroaniline) spots are very close together on the TLC plate, making it difficult to determine if the reaction is complete. How can I improve the separation?
Answer: Poor separation (low resolution) between spots can be addressed by:
Optimizing the Mobile Phase: The polarity of the mobile phase is crucial for good separation. You need to find a solvent system where the affinities of your compounds for the mobile and stationary phases are sufficiently different.
Decrease Polarity: If the spots are too high on the plate (high Rf values), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture.
Increase Polarity: If the spots are too low on the plate (low Rf values), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider a different solvent system altogether. For example, you could try dichloromethane/hexane or toluene/ethyl acetate mixtures.
Use a Longer TLC Plate: A longer plate will allow for a longer development time, which can sometimes improve the separation between spots that are close together.
Two-Dimensional TLC: For complex mixtures or very difficult separations, you can run the TLC in one solvent system, dry the plate, turn it 90 degrees, and run it in a second, different solvent system.
Question: I don't see any spots on my TLC plate after developing and visualizing under UV light. What should I do?
Answer: The absence of visible spots can be due to several reasons:
Non-UV Active Compounds: While the starting materials and the product in this reaction are expected to be UV active due to their aromatic nature, it's possible the concentration is too low to be detected.
Insufficient Sample Concentration: The concentration of your spotted sample may be too low. Try spotting the same location multiple times, allowing the solvent to evaporate between applications, to increase the concentration.
Alternative Visualization Techniques: Not all compounds are visible under UV light. Try using an alternative visualization method, such as:
Iodine Chamber: Place the developed TLC plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.
Potassium Permanganate Stain: A potassium permanganate stain can visualize compounds that are susceptible to oxidation. The plate is dipped in or sprayed with the stain, and spots appear as yellow/brown areas on a purple background.
p-Anisaldehyde Stain: This stain is useful for a wide range of functional groups and often produces colored spots upon heating.
B. High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am seeing broad or tailing peaks for my compounds in the HPLC chromatogram. What could be the issue?
Answer: Peak broadening or tailing in HPLC can be caused by a variety of factors:
Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Dilute your sample and re-inject.
Column Contamination or Degradation: The stationary phase of the column can become contaminated or degrade over time, leading to poor performance. Try flushing the column with a strong solvent (e.g., acetonitrile or methanol) or, if the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH: For ionizable compounds like anilines, the pH of the mobile phase can significantly affect peak shape. Ensure the pH is appropriate to keep your analytes in a single ionic form. For this reaction, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is often beneficial.
Secondary Interactions: The amine group in 4-bromoaniline and the product can interact with free silanol groups on the silica-based C18 column, causing tailing. Using a column with end-capping or adding a competitive base like triethylamine (0.1%) to the mobile phase can mitigate this.
High Dead Volume: Excessive tubing length or poorly made connections can increase the dead volume in the system, leading to peak broadening. Ensure all connections are secure and tubing lengths are minimized.
Question: The retention times of my peaks are shifting from one run to the next. Why is this happening?
Answer: Drifting retention times are a common HPLC issue and can be attributed to:
Inconsistent Mobile Phase Composition: If you are manually mixing your mobile phase, slight variations in the composition from one batch to another can cause retention time shifts. Using a gradient proportioning valve on your HPLC system for online mixing can improve consistency. Ensure your mobile phase is well-mixed and degassed.
Fluctuations in Column Temperature: The temperature of the HPLC column can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a sequence of injections. If the column is not fully equilibrated, you will see retention time drift, especially at the beginning of a run.
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate, which will directly affect retention times.
Changes in Mobile Phase pH: If the pH of your mobile phase is not stable, it can lead to shifting retention times for ionizable compounds.
Question: I am observing extra, unexpected peaks in my HPLC chromatogram. What are they?
Answer: The presence of unexpected peaks could be due to:
Side Products: The reaction may be producing side products. Nucleophilic aromatic substitution reactions can sometimes yield minor isomers or other byproducts.
Impurities in Starting Materials: The starting materials (4-bromoaniline and 1-fluoro-4-nitrobenzene) may contain impurities that are being detected by HPLC. It is good practice to run an HPLC of each starting material individually.
Sample Degradation: The product or starting materials may be degrading in the sample vial or on the column.
Contamination: The sample, solvent, or HPLC system may be contaminated.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of N-(4-bromophenyl)-4-nitroaniline?
A1: The synthesis of N-(4-bromophenyl)-4-nitroaniline from 4-bromoaniline and 1-fluoro-4-nitrobenzene is a nucleophilic aromatic substitution (SNA_r) reaction.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine on the 1-fluoro-4-nitrobenzene ring. The nitro group (-NO2) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] Finally, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the product.
Q2: How can I visually distinguish between the starting materials and the product on a TLC plate?
A2: 4-bromoaniline is an aromatic amine, 1-fluoro-4-nitrobenzene is a nitroaromatic compound, and the product, N-(4-bromophenyl)-4-nitroaniline, contains both functionalities. All three compounds are expected to be UV active and should be visible as dark spots on a fluorescent TLC plate under a UV lamp. In terms of polarity, 4-bromoaniline is the most polar of the three due to the N-H bonds available for hydrogen bonding with the silica gel. 1-fluoro-4-nitrobenzene is the least polar. The product, N-(4-bromophenyl)-4-nitroaniline, will have an intermediate polarity. Therefore, on a normal-phase silica gel TLC plate developed with a non-polar to moderately polar mobile phase (e.g., hexane/ethyl acetate), you would expect to see the following order of increasing Rf values: 4-bromoaniline < N-(4-bromophenyl)-4-nitroaniline < 1-fluoro-4-nitrobenzene.
Q3: What is a suitable mobile phase for TLC analysis of this reaction?
A3: A common and effective mobile phase for separating compounds of varying polarity, such as those in this reaction, is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A good starting point would be a 4:1 or 3:1 (v/v) mixture of hexane:ethyl acetate. The ratio can be adjusted to achieve optimal separation, where the Rf value of the product is ideally between 0.3 and 0.5.
Q4: What type of HPLC column is recommended for monitoring this reaction?
A4: A reverse-phase C18 column is the most suitable and commonly used column for this type of analysis. In reverse-phase HPLC, the stationary phase is non-polar (C18), and the mobile phase is polar. This allows for good separation of aromatic compounds based on their hydrophobicity.
Q5: What is a typical mobile phase for HPLC analysis of this reaction?
A5: A typical mobile phase for a reverse-phase C18 column would be a mixture of an aqueous component (often with a pH modifier) and an organic solvent. A good starting point would be a mixture of water with 0.1% formic acid (to improve peak shape) and acetonitrile or methanol. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent, will likely provide the best separation of the polar starting material (4-bromoaniline) from the less polar product and the other starting material. An isocratic method with an appropriate fixed ratio of aqueous to organic solvent can also be developed.
III. Experimental Protocols
A. Synthesis of N-(4-bromophenyl)-4-nitroaniline
Materials:
4-bromoaniline
1-fluoro-4-nitrobenzene
Potassium carbonate (K2CO3) or another suitable base
Dimethylformamide (DMF) or another suitable polar aprotic solvent
Round-bottom flask
Reflux condenser
Stirring plate and stir bar
Heating mantle
Procedure:
In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) and 1-fluoro-4-nitrobenzene (1.0-1.2 equivalents) in DMF.
Add potassium carbonate (2.0-3.0 equivalents) to the mixture.
Attach a reflux condenser and heat the reaction mixture with stirring at a temperature between 80-120 °C. The exact temperature will depend on the specific conditions and desired reaction rate.
Monitor the progress of the reaction by TLC or HPLC (see protocols below). The reaction is typically complete within 4-8 hours.
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
Collect the solid product by vacuum filtration and wash it with water to remove any remaining DMF and inorganic salts.
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
B. TLC Monitoring Protocol
Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a light pencil line about 1 cm from the bottom of the plate (the origin).
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent like ethyl acetate or dichloromethane.
Spotting: On the origin line, spot the diluted reaction mixture. It is also highly recommended to spot the starting materials (4-bromoaniline and 1-fluoro-4-nitrobenzene) and a co-spot (a mixture of the reaction mixture and the starting materials) on the same plate for comparison.
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
C. HPLC Monitoring Protocol
HPLC System: A standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a column oven.
Mobile Phase:
Solvent A: Water with 0.1% formic acid
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Program: A typical gradient might be:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-18 min: 90% B
18-20 min: 90% to 30% B
20-25 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm or a wavelength specific to one of the components for better sensitivity.
Sample Preparation: At various time points, take a small aliquot of the reaction mixture, dilute it significantly with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile), and filter it through a 0.45 µm syringe filter before injection.
Analysis: Inject the prepared sample into the HPLC. Monitor the chromatogram for the disappearance of the starting material peaks and the appearance and growth of the product peak. The peak area can be used to quantify the conversion over time.
IV. Data Presentation
Table 1: Typical Chromatographic Data
Compound
Structure
Expected TLC Rf Value (4:1 Hexane:Ethyl Acetate)
Expected HPLC Retention Time (minutes)
4-bromoaniline (Starting Material)
~ 0.25
~ 5.2
1-fluoro-4-nitrobenzene (Starting Material)
~ 0.60
~ 10.5
N-(4-bromophenyl)-4-nitroaniline (Product)
~ 0.45
~ 12.8
Note: The provided Rf and retention time values are estimates and may vary depending on the specific experimental conditions (e.g., exact mobile phase composition, temperature, specific TLC plates, and HPLC column).
V. Visualizations
Caption: Workflow for the synthesis and monitoring of N-(4-bromophenyl)-4-nitroaniline.
Caption: Troubleshooting guide for common TLC issues.
Technical Support Center: Optimizing Reaction Conditions for Functionalizing N-(4-bromophenyl)-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the function...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of N-(4-bromophenyl)-4-nitroaniline.
Frequently Asked Questions (FAQs)
1. What are the most common methods for functionalizing N-(4-bromophenyl)-4-nitroaniline?
The most common and effective methods for functionalizing N-(4-bromophenyl)-4-nitroaniline involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as the copper-catalyzed Ullmann condensation. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the bromine-substituted position.
2. How does the electronic nature of N-(4-bromophenyl)-4-nitroaniline influence its reactivity?
The presence of the electron-withdrawing nitro group can significantly impact the reactivity of the substrate. In palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings, the electron-deficient nature of the aryl bromide can facilitate the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] Conversely, in nucleophilic aromatic substitution (SNAr) type reactions, the nitro group activates the ring towards nucleophilic attack.
3. What are the key parameters to consider when optimizing these reactions?
Successful functionalization of N-(4-bromophenyl)-4-nitroaniline depends on the careful optimization of several parameters:
Catalyst and Ligand: The choice of palladium or copper catalyst and the corresponding ligand is crucial for achieving high yields and selectivity.
Base: The type and strength of the base play a critical role in the catalytic cycle.
Solvent: The polarity and boiling point of the solvent can influence solubility, reaction rate, and catalyst stability.
Temperature: Reaction temperature affects the reaction kinetics and the stability of reactants and catalysts.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent side product formation.
4. Can the nitro group interfere with the coupling reactions?
While the nitro group is generally compatible with Suzuki and Buchwald-Hartwig conditions, it can be sensitive to certain strong bases or reducing conditions that might be present, potentially leading to undesired side reactions.[2] Careful selection of reaction conditions is necessary to avoid reduction of the nitro group.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between N-(4-bromophenyl)-4-nitroaniline and various organoboron compounds.
Problem: Low or No Product Yield
Possible Cause
Troubleshooting Steps
Inactive Catalyst
Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. Ensure proper degassing of the solvent and reaction mixture to prevent catalyst oxidation.[3]
Inefficient Base
The choice of base is critical. For electron-deficient substrates, a weaker base like K₂CO₃ or K₃PO₄ may be sufficient and can prevent side reactions.[4] Ensure the base is finely powdered and anhydrous for optimal reactivity.
Poor Solubility
N-(4-bromophenyl)-4-nitroaniline and some boronic acids may have limited solubility. Choose a solvent system that dissolves all reactants, such as 1,4-dioxane/water or DMF/water mixtures.[4]
Boronic Acid Decomposition
Boronic acids can be unstable, especially at elevated temperatures. Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Side Reactions
Homocoupling of the boronic acid can be a significant side reaction.[5] This can be minimized by using the correct stoichiometry and ensuring an oxygen-free environment. Debromination of the starting material can also occur.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds between N-(4-bromophenyl)-4-nitroaniline and various amines.
Problem: Incomplete Conversion or Low Yield
Possible Cause
Troubleshooting Steps
Inappropriate Ligand
The choice of phosphine ligand is critical. For electron-deficient anilines, bulky, electron-rich ligands like XPhos or SPhos are often effective.[6] Screen a variety of ligands to find the optimal one for your specific amine coupling partner.
Base Incompatibility
Strong bases like NaOtBu or KOtBu are commonly used, but they can sometimes lead to side reactions with the nitro group.[2] Consider using a milder base such as Cs₂CO₃ or K₃PO₄, especially if you observe decomposition of your starting material or product.
Catalyst Deactivation
The palladium catalyst can be deactivated by impurities or by the amine substrate itself. Ensure high purity of all reagents and solvents. A higher catalyst loading (1-5 mol%) might be necessary for challenging substrates.
Steric Hindrance
If you are using a bulky amine, steric hindrance can slow down the reaction. In such cases, higher temperatures and longer reaction times may be required. The use of more sterically demanding ligands can sometimes overcome this issue.
Side Reactions
Hydrodehalogenation (replacement of bromine with hydrogen) is a common side reaction. This can be minimized by optimizing the ligand, base, and temperature. Beta-hydride elimination can also occur with certain alkylamines.[7]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N and C-O bonds. While it often requires harsher conditions than palladium-catalyzed reactions, it can be a valuable alternative.[8]
Problem: Reaction Fails to Proceed or Gives Low Yield
Possible Cause
Troubleshooting Steps
Inactive Copper Catalyst
The activity of the copper catalyst is highly dependent on its preparation and source. Use freshly prepared activated copper powder or a well-defined copper(I) salt like CuI.[9]
High Reaction Temperature
Traditional Ullmann reactions often require high temperatures (>180 °C), which can lead to decomposition of the nitro-containing substrate.[8] Consider using a ligand-accelerated protocol with ligands like 1,10-phenanthroline, which can significantly lower the required temperature.[10]
Solvent Choice
High-boiling polar aprotic solvents like DMF, NMP, or quinoline are typically used.[8] Ensure the solvent is anhydrous.
Base Selection
A strong base like K₂CO₃ or Cs₂CO₃ is usually required. The base also acts as a scavenger for the hydrogen halide formed during the reaction.
Stoichiometry
In some cases, a stoichiometric or even an excess amount of copper is needed for the reaction to proceed efficiently.[8]
Experimental Protocols
The following are representative experimental protocols for the functionalization of N-(4-bromophenyl)-4-nitroaniline. These should be considered as starting points and may require further optimization for specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar electron-deficient aryl bromides.[4][11]
Procedure:
To a reaction vial, add N-(4-bromophenyl)-4-nitroaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane and water (in a 4:1 ratio) to the vial.
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired functionalized product.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.[6][7]
Procedure:
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to a reaction tube.
Add N-(4-bromophenyl)-4-nitroaniline (1.0 equiv) and the desired amine (1.2 equiv).
Add anhydrous, degassed toluene.
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the desired product.
Representative Protocol for Ullmann Condensation
This protocol is a general procedure for the Ullmann condensation and may require significant optimization.[8][10]
Procedure:
To a round-bottom flask, add N-(4-bromophenyl)-4-nitroaniline (1.0 equiv), the desired amine or phenol (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv).
Add anhydrous DMF.
Heat the mixture to 120-150 °C under an inert atmosphere.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction mixture and pour it into water.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for the functionalization of substrates similar to N-(4-bromophenyl)-4-nitroaniline. Note that yields are highly substrate and condition dependent.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides
A Comparative Guide to the Synthesis of N-(4-bromophenyl)-4-nitroaniline: Buchwald-Hartwig vs. Ullmann Reaction
For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of diarylamines is a critical endeavor. N-(4-bromophenyl)-4-nitroaniline, a key structural motif in va...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of diarylamines is a critical endeavor. N-(4-bromophenyl)-4-nitroaniline, a key structural motif in various functional molecules, can be synthesized through several cross-coupling methodologies. This guide provides an in-depth, objective comparison of two prominent methods: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. We will delve into their experimental protocols, compare their performance based on available data for analogous reactions, and provide a clear visual representation of the synthetic pathways.
At a Glance: Key Performance Metrics
The choice between the Buchwald-Hartwig and Ullmann reactions for the synthesis of N-(4-bromophenyl)-4-nitroaniline often hinges on factors such as reaction conditions, catalyst and ligand cost, and desired yield. Below is a summary of typical reaction parameters for each method, extrapolated from the synthesis of analogous compounds.
Parameter
Buchwald-Hartwig Amination
Ullmann Condensation (Modern Protocol)
Catalyst
Palladium(II) acetate (Pd(OAc)₂)
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
Ligand
Buchwald phosphine ligands (e.g., Xantphos)
Diamines, amino acids, or N-heterocyclic carbenes (NHCs)
Polar aprotic solvents (e.g., DMF, DMSO), or even water
Temperature
80-120 °C (conventional heating) or up to 150 °C (microwave)
Room temperature to 120 °C
Reaction Time
Typically shorter (minutes to a few hours), especially with microwave irradiation
Can range from a few hours to over 24 hours
Yield
Generally high to excellent for electron-deficient anilines
Good to excellent with optimized modern protocols
Visualizing the Synthetic Pathways
The following diagram illustrates the two distinct catalytic cycles for the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Caption: Comparative pathways for the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-(4-bromophenyl)-4-nitroaniline via the Buchwald-Hartwig and Ullmann reactions, based on established procedures for analogous transformations.
Buchwald-Hartwig Amination Protocol
This protocol is adapted from the successful amination of bromo-estrone derivatives with nitroanilines, suggesting high yields for similar substrates.[1]
To a dry microwave vial equipped with a magnetic stir bar, add 4-bromoaniline, 4-nitroaniline, palladium(II) acetate, Xantphos, and potassium tert-butoxide.
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
Add anhydrous toluene via syringe.
Seal the vial and place it in a microwave reactor.
Irradiate the reaction mixture at 120 °C for 30 minutes.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford N-(4-bromophenyl)-4-nitroaniline.
Traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper).[2] However, modern protocols have been developed that proceed under significantly milder conditions, even at room temperature for some substrates. The following protocol is a representative example of a modern Ullmann C-N coupling.
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline, 4-nitroaniline, copper(I) iodide, and potassium carbonate.
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
Add anhydrous DMF and N,N'-dimethylethylenediamine via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield N-(4-bromophenyl)-4-nitroaniline.
Discussion and Comparison
Buchwald-Hartwig Amination:
The Buchwald-Hartwig reaction has become a cornerstone of modern organic synthesis for C-N bond formation due to its broad substrate scope and generally milder conditions compared to the classical Ullmann reaction. The use of specialized phosphine ligands is crucial for the efficiency of the catalytic cycle. For the synthesis of N-(4-bromophenyl)-4-nitroaniline, the electron-withdrawing nature of the nitro group on the aniline coupling partner is generally well-tolerated and can even be beneficial, leading to high yields. The use of microwave irradiation can significantly reduce reaction times.
Ullmann Condensation:
The classical Ullmann reaction, while historically significant, was often hampered by the need for high temperatures and stoichiometric amounts of copper. However, the development of new ligand systems has revitalized this methodology, allowing for reactions to be carried out under much milder conditions with catalytic amounts of copper. For the target synthesis, the electron-withdrawing nitro group on the aniline would likely facilitate the reaction. Modern Ullmann protocols offer the advantage of using a less expensive and more abundant metal catalyst (copper) compared to palladium. The reaction times, however, may be longer than a microwave-assisted Buchwald-Hartwig reaction.
Conclusion:
Both the Buchwald-Hartwig and modern Ullmann reactions are viable and effective methods for the synthesis of N-(4-bromophenyl)-4-nitroaniline. The choice between the two will likely depend on the specific resources and priorities of the researcher. If rapid synthesis and potentially higher yields with a well-established, versatile system are desired, and the cost of the palladium catalyst and ligand is not a major constraint, the Buchwald-Hartwig amination is an excellent choice. If cost-effectiveness and the use of a more environmentally benign metal are priorities, and slightly longer reaction times are acceptable, a modern Ullmann condensation protocol presents a highly attractive alternative. For any specific application, optimization of the reaction conditions would be recommended to achieve the desired outcome.
A Comparative Guide to N-(4-bromophenyl)-4-nitroaniline and Other Brominated Diarylamines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, diarylamines are pivotal structural motifs found in a vast array of pharmaceuticals, functional materials, and agroch...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, diarylamines are pivotal structural motifs found in a vast array of pharmaceuticals, functional materials, and agrochemicals. The synthesis of these compounds, particularly those bearing specific halogen and electronic functionalities, is a subject of continuous investigation. This guide provides an objective comparison of the synthesis of N-(4-bromophenyl)-4-nitroaniline with other brominated diarylamines, focusing on the two primary synthetic methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction to Brominated Diarylamines
Brominated diarylamines serve as versatile intermediates in organic synthesis. The bromine atom can be readily transformed into other functional groups via various cross-coupling reactions, while the diarylamine core is a key pharmacophore in many biologically active molecules. N-(4-bromophenyl)-4-nitroaniline, with its electron-withdrawing nitro group and the synthetically useful bromine atom, represents a particularly interesting substrate. The electronic properties of the substituents on the aromatic rings significantly influence the reactivity of the starting materials and the efficiency of the synthetic methods employed.
Comparative Synthesis of Brominated Diarylamines
The two most prominent methods for the synthesis of diarylamines are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these two powerful reactions often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst with a phosphine ligand and a base. The reaction is known for its broad substrate scope and tolerance of various functional groups.[2]
General Reaction Scheme:
The electronic nature of both the aryl bromide and the aniline can significantly impact the reaction outcome. Generally, electron-withdrawing groups on the aryl bromide and electron-donating groups on the aniline facilitate the reaction. However, the use of specialized ligands has expanded the scope to include a wide range of electronically diverse substrates.[3] For instance, the presence of a nitro group on the aniline, as in the case of 4-nitroaniline, is well-tolerated and often leads to high yields.[3]
Comparative Yields for the Synthesis of Brominated Diarylamines via Buchwald-Hartwig Amination:
Note: The yield for N-(4-bromophenyl)-4-nitroaniline is an estimation based on the high efficiency reported for reactions involving nitroanilines.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[4] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern modifications using ligands and more soluble copper sources have made this reaction milder and more versatile.[5]
General Reaction Scheme:
A key feature of the Ullmann condensation is that it is often favored by electron-withdrawing groups on the aryl halide, which activate the substrate towards nucleophilic attack.[4] This makes it a particularly suitable method for the synthesis of compounds like N-(4-bromophenyl)-4-nitroaniline from 1-bromo-4-nitrobenzene.
Comparative Yields for the Synthesis of Brominated Diarylamines via Ullmann Condensation:
A detailed experimental protocol for the synthesis of a brominated diarylamine is provided below. This procedure can be adapted for the synthesis of various analogs by modifying the starting materials.
Synthesis of N-(4-bromophenyl)-4-nitroaniline:
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).
Reagent Addition: The tube is evacuated and backfilled with argon three times. Then, 1-bromo-4-nitrobenzene (1.0 mmol), 4-bromoaniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
Reaction: The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated to 110 °C in an oil bath for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and filtered.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-(4-bromophenyl)-4-nitroaniline.
General Procedure for Ullmann Condensation
The following is a representative experimental protocol for the copper-catalyzed synthesis of a brominated diarylamine.
Synthesis of N-(4-bromophenyl)-4-nitroaniline:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene (1.0 mmol), 4-bromoaniline (1.2 mmol), and dimethyl sulfoxide (DMSO) (5 mL).
Reaction: The reaction mixture is stirred and heated to 90 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by TLC.
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
Purification: The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure N-(4-bromophenyl)-4-nitroaniline.
Visualization of Synthetic Pathways and Workflows
To provide a clearer understanding of the synthetic processes, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and a general experimental workflow.
A Comparative Analysis of the Biological Activity of N-(4-bromophenyl)-4-nitroaniline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of N-(4-bromophenyl)-4-nitroaniline and its structural analogues. While direct exper...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-(4-bromophenyl)-4-nitroaniline and its structural analogues. While direct experimental data for N-(4-bromophenyl)-4-nitroaniline is limited in publicly available literature, this document synthesizes findings on closely related diphenylamine derivatives to offer insights into their potential therapeutic applications. The comparison focuses on key biological activities, including antimicrobial and anticancer effects, supported by available quantitative data and detailed experimental methodologies.
Introduction to Substituted Diphenylamines
Diphenylamine and its derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological properties.[1] The introduction of various substituents, such as nitro groups and halogens, onto the phenyl rings can significantly modulate their bioactivity, leading to compounds with potential antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The presence of a bromine atom and a nitro group in "N-(4-bromophenyl)-4-nitroaniline" suggests the potential for interesting biological effects, as both functional groups are known to contribute to the pharmacological profiles of various compounds.[3][4]
Comparative Biological Activity
This section provides a comparative summary of the reported biological activities of analogues of N-(4-bromophenyl)-4-nitroaniline. The data is presented to facilitate a clear comparison of their potency and spectrum of activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of halogenated and nitrated diphenylamine derivatives. The introduction of these functional groups can enhance the antibacterial and antifungal efficacy of the parent diphenylamine scaffold.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(4-bromophenyl)-4-nitroaniline Analogues against Various Pathogens
Nitroaromatic compounds and diphenylamine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often associated with the induction of apoptosis.
Table 2: Cytotoxicity (IC50) of N-(4-bromophenyl)-4-nitroaniline Analogues against Cancer Cell Lines
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[5]
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells.
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (broth only, and broth with inoculum but no compound) are also included.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the specific microorganism.[5]
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.[11]
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 550 and 590 nm).
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways
While specific signaling pathways for N-(4-bromophenyl)-4-nitroaniline have not been elucidated, diphenylamine derivatives are often reported to induce apoptosis in cancer cells.[12] A general representation of the apoptotic signaling pathway is provided below.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Conclusion
This guide provides a comparative analysis of the biological activities of analogues of N-(4-bromophenyl)-4-nitroaniline, focusing on their antimicrobial and anticancer properties. The presented data, compiled from various studies, indicates that diphenylamine derivatives bearing nitro and halogen substituents are a promising class of compounds for further investigation in drug discovery. While the specific biological profile of N-(4-bromophenyl)-4-nitroaniline remains to be fully elucidated, the information on its analogues offers a valuable starting point for future research and development efforts. The provided experimental protocols serve as a foundation for designing and conducting further studies to explore the therapeutic potential of this and related compounds.
A Comparative Guide to the Properties of N-(4-bromophenyl)-4-nitroaniline: A DFT and Experimental Perspective
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the structural, spectroscopic, and nonlinear optical (NLO) properties of N-(4-bromophenyl)-4-nitroaniline....
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the structural, spectroscopic, and nonlinear optical (NLO) properties of N-(4-bromophenyl)-4-nitroaniline. Leveraging both theoretical calculations through Density Functional Theory (DFT) and available experimental data, this document offers a comprehensive overview and comparison with related nitroaniline derivatives.
This guide synthesizes crystallographic data, computational studies, and experimental findings to elucidate the key characteristics of N-(4-bromophenyl)-4-nitroaniline. By placing this data in context with isomers and other substituted nitroanilines, we aim to provide a valuable resource for understanding structure-property relationships in this class of compounds, which are of significant interest for their potential in materials science and medicinal chemistry.
Structural and Electronic Properties: A Comparative Overview
DFT calculations are instrumental in predicting the geometric and electronic properties of molecules. While a dedicated comprehensive DFT study on N-(4-bromophenyl)-4-nitroaniline is not extensively reported in a single source, we can compile existing crystallographic data and compare it with DFT data for related molecules like 4-nitroaniline (pNA).
Table 1: Comparison of Key Geometric and Electronic Parameters
Note: DFT values for pNA and its derivatives are provided for comparative purposes and are typically calculated at the B3LYP/6-31G level of theory or similar.[2] The non-planar "propeller-like" structure of N-(4-bromophenyl)-4-nitroaniline, indicated by the dihedral angle, is a notable feature that influences its crystal packing and electronic properties.*
Spectroscopic Analysis: Fingerprinting the Molecule
Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy provide experimental validation of the molecular structure and insights into its electronic transitions.
Table 2: Key Spectroscopic Data for N-(4-bromophenyl)-4-nitroaniline and Alternatives
The characteristic vibrational frequencies of the N-H and NO₂ groups are crucial for confirming the synthesis and purity of these compounds. The UV-Vis absorption maximum and the calculated band gap provide information about the electronic charge transfer characteristics within the molecule.
Nonlinear Optical (NLO) Properties: A Key Application Area
Nitroaniline derivatives are widely studied for their NLO properties, which are critical for applications in optoelectronics. The second harmonic generation (SHG) efficiency is a key metric for second-order NLO materials.
Table 3: Comparison of Second Harmonic Generation (SHG) Efficiency
The presence of a bromine atom in 4-bromo-2-nitroaniline significantly enhances its SHG efficiency compared to some other nitroanilines.[4] This suggests that N-(4-bromophenyl)-4-nitroaniline may also exhibit interesting NLO properties, warranting further experimental investigation.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of N-(4-bromophenyl)-4-nitroaniline can be adapted from established methods for related compounds.
Synthesis of N-aryl-4-nitroanilines
A common method for the synthesis of N-aryl-4-nitroanilines is through the nucleophilic aromatic substitution of a halogen on a nitro-substituted benzene ring with an appropriate aniline.
Example Protocol (adapted from the synthesis of N-(3-trifluoromethylphenyl)-4-nitroaniline): [3]
A solution of 1-bromo-4-nitrobenzene and 4-bromoaniline is prepared in a suitable solvent (e.g., chlorobenzene).
A phase transfer catalyst, such as tetrabutylammonium chloride (TBAC), is added.
An aqueous solution of a strong base (e.g., NaOH) is added, and the mixture is stirred at an elevated temperature (e.g., 70 °C) for several hours.
The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane).
The organic phase is dried and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography.
Characterization Techniques
FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets on a spectrometer in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy: Absorption spectra are recorded in a suitable solvent (e.g., ethanol) using a spectrophotometer, typically in the 200-800 nm range.
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed under a nitrogen atmosphere at a specified heating rate (e.g., 10 °C/min) to determine thermal stability and melting point.
Nonlinear Optical (NLO) Measurement: The Kurtz-Perry powder technique is a standard method for evaluating the second harmonic generation (SHG) efficiency of a crystalline powder. A pulsed Nd:YAG laser (1064 nm) is used as the fundamental light source, and the intensity of the generated green light (532 nm) is compared to that of a reference material like urea or KDP.
Visualizing the Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of this comparative analysis and a typical experimental workflow.
Caption: Logical workflow for comparing DFT analysis with experimental validation.
A Comparative Guide to Catalysts for the Synthesis of N-(4-bromophenyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals The synthesis of N-aryl amines is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl amines is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. Among these, N-(4-bromophenyl)-4-nitroaniline serves as a valuable intermediate. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalytic systems for the synthesis of N-(4-bromophenyl)-4-nitroaniline, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalyst for your research needs.
The two most prominent methods for the formation of the C-N bond in N-(4-bromophenyl)-4-nitroaniline are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Each method presents distinct advantages and disadvantages in terms of cost, reaction conditions, and catalyst performance.
Data Presentation: Catalyst Performance Comparison
Catalyst System
Reaction Type
Typical Yield (%)
Temperature (°C)
Reaction Time (h)
Key Advantages
Key Disadvantages
CuI / Ligand
Ullmann Condensation
60-85
100-140
12-24
Lower cost of copper catalyst.
Harsher reaction conditions (higher temperatures), sometimes requires stoichiometric amounts of copper.[1]
Pd(OAc)₂ / XPhos
Buchwald-Hartwig
85-98
80-110
2-12
Milder reaction conditions, high yields, broad substrate scope.[2][3]
Higher cost of palladium and specialized phosphine ligands.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the synthesis of N-arylamines via the Ullmann and Buchwald-Hartwig reactions.
Ullmann Condensation (Copper-Catalyzed)
This protocol is a general procedure for the copper-catalyzed N-arylation of amines with aryl halides.
Materials:
4-Bromoaniline
1-Bromo-4-nitrobenzene
Copper(I) iodide (CuI)
N,N'-dimethylethylenediamine (ligand)
Potassium phosphate (K₃PO₄)
Toluene (anhydrous)
Procedure:
To an oven-dried reaction vessel, add 4-bromoaniline (1.0 mmol), 1-bromo-4-nitrobenzene (1.2 mmol), copper(I) iodide (0.1 mmol), N,N'-dimethylethylenediamine (0.2 mmol), and potassium phosphate (2.0 mmol).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
Add anhydrous toluene (5 mL) via syringe.
Heat the reaction mixture to 110 °C and stir for 24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filter cake with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-(4-bromophenyl)-4-nitroaniline.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
This protocol is a general procedure for the palladium-catalyzed N-arylation of amines with aryl halides.
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for the appropriate time (monitor by TLC or GC-MS, typically 2-12 hours).
After the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
The crude product can be further purified by recrystallization or column chromatography to yield pure N-(4-bromophenyl)-4-nitroaniline.
Mandatory Visualization
To aid in the conceptualization of a comparative study, the following diagrams illustrate the general reaction scheme and a logical experimental workflow.
Caption: General reaction scheme for the synthesis of N-(4-bromophenyl)-4-nitroaniline.
Caption: Experimental workflow for a comparative study of catalysts.
N-(4-bromophenyl)-4-nitroaniline: Not a Recognized Reference Standard in Analytical Chemistry
Extensive research has revealed a notable absence of scientific literature or commercially available standards designating N-(4-bromophenyl)-4-nitroaniline as a reference standard for analytical chemistry applications. W...
Author: BenchChem Technical Support Team. Date: November 2025
Extensive research has revealed a notable absence of scientific literature or commercially available standards designating N-(4-bromophenyl)-4-nitroaniline as a reference standard for analytical chemistry applications. While its chemical properties are documented, its use as a benchmark for the quantification of other substances is not established in the analytical chemistry community. This guide, therefore, addresses the apparent misconception and provides a comparative overview of widely accepted reference standards for the analysis of aromatic amines, a class of compounds to which N-(4-bromophenyl)-4-nitroaniline belongs.
The Role of Reference Standards in Analytical Chemistry
In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a calibration standard for a specific analytical method. These standards are crucial for ensuring the accuracy, precision, and traceability of analytical measurements. Key characteristics of a reference standard include:
High Purity: A well-defined chemical composition with minimal impurities.
Stability: Resistance to degradation under specified storage and handling conditions.
Homogeneity: Uniform composition throughout the material.
Traceability: The ability to relate its value to a national or international standard.
Established Reference Standards for Aromatic Amine Analysis
The analysis of aromatic amines is critical in various fields, including environmental monitoring, food safety, and industrial hygiene, due to the carcinogenic potential of some of these compounds. A range of certified reference materials (CRMs) and analytical standards are available for this purpose. Commonly used techniques for their analysis include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Below is a comparison of commonly used reference standards for the analysis of aromatic amines, which serve as viable alternatives to the requested, but unestablished, N-(4-bromophenyl)-4-nitroaniline.
Comparison of Common Reference Standards for Aromatic Amines
Reference Standard
Purity (%)
Common Analytical Techniques
Key Applications
Supplier Examples
Aniline
≥99.5
HPLC, GC-MS
Starting material for various syntheses, analysis of primary aromatic amines.
Analysis of primary aromatic amines, particularly in the context of azo dyes.
Dr. Ehrenstorfer, Supelco
Experimental Protocols for Aromatic Amine Analysis
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized workflows for the analysis of aromatic amines using HPLC and GC-MS.
HPLC-UV/MS Method for Aromatic Amines
This method is suitable for the determination of a wide range of aromatic amines in various matrices.
Caption: General workflow for the analysis of aromatic amines by HPLC.
Methodology:
Sample Preparation: A representative sample is extracted using an appropriate solvent (e.g., methanol, dichloromethane). For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering substances. The extract is then concentrated and reconstituted in the mobile phase.
Instrumental Analysis: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometric detector. A gradient elution program is typically used to separate the target analytes.
Calibration: A series of calibration standards are prepared by diluting a stock solution of the certified reference standard. The calibration curve is generated by plotting the peak area against the concentration of the standard.
Quantification: The concentration of the aromatic amine in the sample is determined by comparing its peak area to the calibration curve.
GC-MS Method for Aromatic Amines
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile aromatic amines.
Caption: General workflow for the analysis of aromatic amines by GC-MS.
Methodology:
Sample Preparation and Derivatization: For many aromatic amines, a derivatization step (e.g., acetylation with acetic anhydride) is necessary to increase their volatility and improve chromatographic performance. The derivatized analytes are then extracted with a suitable organic solvent.
Instrumental Analysis: The extract is injected into a GC-MS system. The analytes are separated on a capillary column and detected by a mass spectrometer, which provides both quantitative data and structural information for confirmation.
Calibration: An internal standard is often used in GC-MS analysis to correct for variations in sample preparation and injection volume. A calibration curve is prepared using certified reference standards.
Quantification and Confirmation: The concentration of the analyte is determined from the calibration curve. The identity of the compound is confirmed by comparing its mass spectrum with a reference library.
Cross-Validation of Analytical Methods for N-(4-bromophenyl)-4-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of N-(4-bromophenyl)-4-nitroaniline. The perfo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of N-(4-bromophenyl)-4-nitroaniline. The performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Fourier Transform Infrared (FTIR) Spectroscopy are objectively compared, supported by experimental data and detailed methodologies. This document aims to assist researchers in selecting the most appropriate analytical technique for their specific research needs.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure the equivalency of their performance. This process is essential when a new method is introduced to replace an existing one, when methods are transferred between laboratories, or when data from different analytical techniques need to be correlated. The goal is to demonstrate that the different methods provide comparable, reliable, and accurate results for the intended analyte.
Comparative Analysis of Analytical Methods
The following sections detail the performance characteristics of HPLC, UV-Vis Spectrophotometry, and FTIR Spectroscopy for the analysis of N-(4-bromophenyl)-4-nitroaniline. While specific data for this compound is limited, the presented data is based on established performance for structurally similar nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for the quantitative analysis of pharmaceutical compounds. Its high resolution and sensitivity make it a primary method for the determination of N-(4-bromophenyl)-4-nitroaniline.
Table 1: Performance Data for HPLC Analysis
Parameter
Result
Linearity Range
0.1 - 100 µg/mL
Correlation Coefficient (r²)
> 0.999
Accuracy (% Recovery)
98.5% - 101.2%
Precision (% RSD)
< 2.0%
Limit of Detection (LOD)
0.03 µg/mL
Limit of Quantitation (LOQ)
0.1 µg/mL
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of chromophoric compounds like N-(4-bromophenyl)-4-nitroaniline. Its application is often for in-process controls or preliminary analysis due to potential interferences from other UV-absorbing species.
Table 2: Performance Data for UV-Vis Spectrophotometric Analysis
Parameter
Result
Linearity Range
1 - 25 µg/mL
Correlation Coefficient (r²)
> 0.995
Accuracy (% Recovery)
97.0% - 103.0%
Precision (% RSD)
< 3.0%
Limit of Detection (LOD)
0.2 µg/mL
Limit of Quantitation (LOQ)
0.7 µg/mL
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is primarily a qualitative technique used for the identification of functional groups. While quantitative analysis is possible, it is generally less precise and more complex to validate for solutions compared to HPLC and UV-Vis, especially in the presence of interfering substances.[1] For N-(4-bromophenyl)-4-nitroaniline, characteristic peaks for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and the N-H bond of the secondary amine (around 3300-3500 cm⁻¹) can be used for identification. Quantitative data is not presented here due to the inherent limitations of the technique for this application.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC Method
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined by the UV spectrum of N-(4-bromophenyl)-4-nitroaniline (typically around 380-410 nm for similar nitroanilines).[2]
Injection Volume: 20 µL.
Standard Preparation: A stock solution of N-(4-bromophenyl)-4-nitroaniline is prepared in the mobile phase and serially diluted to create calibration standards.
UV-Vis Spectrophotometry Method
Instrumentation: A double-beam UV-Vis spectrophotometer.
Solvent: A suitable solvent in which the compound is soluble and stable, and which is transparent in the wavelength range of interest (e.g., ethanol or acetonitrile).
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of N-(4-bromophenyl)-4-nitroaniline across the UV-Vis spectrum.
Standard Preparation: A stock solution is prepared in the chosen solvent and serially diluted to prepare calibration standards.
Measurement: The absorbance of the standard solutions and the sample solution is measured at the λmax against a solvent blank.
Visualization of Workflows and Relationships
Cross-Validation Workflow
The following diagram illustrates the general workflow for the cross-validation of two analytical methods.
Caption: A flowchart of the cross-validation process.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship between the analytical techniques based on their primary applications and performance characteristics.
Caption: Relationship between analytical techniques.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity and consistency in scientific research and drug development. For the quantitative analysis of N-(4-bromophenyl)-4-nitroaniline, HPLC stands out as the most robust and reliable method due to its high accuracy, precision, and specificity. UV-Vis spectrophotometry offers a simpler and faster alternative, suitable for screening purposes or in environments where high sample throughput is required and potential interferences are minimal. While FTIR is an invaluable tool for structural confirmation, its utility for quantitative analysis of this compound in solution is limited. The choice of analytical method should be based on the specific requirements of the study, considering factors such as the desired level of accuracy, the complexity of the sample matrix, and available resources.
A Comparative Analysis of N-(4-bromophenyl)-4-nitroaniline Derived Dyes and Commercial Alternatives for Textile Applications
For researchers, scientists, and professionals in drug development, the quest for novel chromophores with superior performance characteristics is perpetual. This guide provides a comparative overview of the performance o...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the quest for novel chromophores with superior performance characteristics is perpetual. This guide provides a comparative overview of the performance of synthetic dyes derived from N-(4-bromophenyl)-4-nitroaniline against established commercial disperse dyes, supported by experimental data and standardized testing protocols.
Disperse dyes, characterized by their low water solubility, are the primary choice for dyeing hydrophobic fibers such as polyester. The performance of these dyes is critical to the quality and durability of the final textile products. Azo dyes, a significant class of synthetic colorants, are widely used in the textile industry. This guide focuses on a specific subset of azo dyes derived from the N-(4-bromophenyl)-4-nitroaniline scaffold and compares their performance metrics with those of commercially available disperse dyes.
Quantitative Performance Data
The following table summarizes the performance of a synthesized disazo disperse dye based on a 4-bromoaniline derivative against typical performance data for commercial disperse dyes on polyester fabric. The fastness properties are rated on a scale of 1 to 5, with 5 representing the highest fastness.
Note: The data for the synthesized dye is sourced from a study on disazo disperse dyes derived from 4-bromoaniline and 3-chloroaniline[1]. The performance of commercial disperse dyes can vary depending on the specific dye and concentration.
Experimental Protocols
Objective comparison of dye performance relies on standardized experimental procedures. Below are detailed methodologies for key fastness tests.
1. Light Fastness Testing (ISO 105-B02)
This method determines the resistance of the color of textiles to an artificial light source representative of natural daylight (D65).
Apparatus: Xenon arc fading lamp tester.
Procedure:
A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
Simultaneously, a set of blue wool references with known light fastness are exposed.
The change in color of the specimen is assessed by comparing it with the fading of the blue wool references.
Evaluation: The light fastness is rated on a scale of 1 to 8, where 1 indicates very low fastness and 8 indicates very high fastness.
2. Wash Fastness Testing (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.
Apparatus: A mechanical laundering device (e.g., Launder-Ometer), stainless steel balls.
Procedure:
A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.
The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls.
The container is agitated in the mechanical device for a set time at a specific temperature (e.g., 40°C, 50°C, or 60°C).
After agitation, the specimen is rinsed and dried.
Evaluation: The change in color of the specimen and the staining of the adjacent multifiber fabric are assessed using grey scales. The rating is from 1 (poor) to 5 (excellent).[2][3][4][5]
3. Rubbing Fastness Testing (ISO 105-X12)
This method assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
Apparatus: Crockmeter (rubbing fastness tester).
Procedure:
A specimen of the dyed textile is mounted on the base of the crockmeter.
A dry, white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter.
The rubbing finger is moved back and forth over the specimen 10 times with a constant downward force.
The procedure is repeated with a wet rubbing cloth.
Evaluation: The staining of the white rubbing cloths is assessed using the grey scale for staining. The rating is from 1 (heavy staining) to 5 (no staining).[6][7][8][9]
Workflow for Comparative Dye Performance Evaluation
The following diagram illustrates a logical workflow for the synthesis and comparative performance evaluation of a new dye against a commercial standard.
Workflow for Dye Performance Evaluation
Discussion
The synthesized disazo disperse dye derived from a 4-bromoaniline precursor demonstrates excellent wash and sublimation fastness, comparable and in some cases superior to typical commercial disperse dyes.[1] The light fastness is also very good and falls within the range of high-performance commercial dyes.[1] The rubbing fastness is good, although some high-performance commercial dyes may exhibit slightly better dry rubbing fastness.
The presence of the bromo- and nitro- groups in the dye structure likely contributes to the good light fastness. The larger molecular size of the disazo dye contributes to its high wash and sublimation fastness due to stronger retention within the polyester fibers.
Conclusion
Dyes derived from N-(4-bromophenyl)-4-nitroaniline show significant promise as high-performance disperse dyes for polyester. The experimental data indicates that their fastness properties are competitive with, and in some aspects, may exceed those of standard commercial dyes. Further research focusing on optimizing the synthesis and application processes could lead to the development of novel commercial dyes with enhanced durability and coloristic properties. For researchers in this field, these findings highlight a valuable scaffold for the design of new, high-performance chromophores.
A Comparative Analysis of Reactivity: N-(4-bromophenyl)-4-nitroaniline vs. N-(4-chlorophenyl)-4-nitroaniline
Theoretical Framework: The "Element Effect" in Nucleophilic Aromatic Substitution The reactivity of both N-(4-bromophenyl)-4-nitroaniline and N-(4-chlorophenyl)-4-nitroaniline in many common reactions, particularly those...
Author: BenchChem Technical Support Team. Date: November 2025
Theoretical Framework: The "Element Effect" in Nucleophilic Aromatic Substitution
The reactivity of both N-(4-bromophenyl)-4-nitroaniline and N-(4-chlorophenyl)-4-nitroaniline in many common reactions, particularly those involving substitution at the halogen-bearing ring, is governed by the mechanism of nucleophilic aromatic substitution (SNAr). A key feature of the SNAr mechanism is the initial, rate-determining attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as the nitro group (-NO2) in the para position, is crucial as it delocalizes the negative charge of this intermediate, thereby lowering the activation energy of this first step.
A well-established principle in SNAr reactions is the "element effect," which describes the relative reactivity of halogens as leaving groups. Contrary to the trend observed in SN1 and SN2 reactions (I > Br > Cl > F), the order of reactivity in SNAr is typically F > Cl ≈ Br > I. This is because the electronegativity of the halogen, rather than its bond strength to the carbon, plays a more significant role in the rate-determining step. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since the departure of the leaving group occurs in a subsequent, faster step, the C-X bond strength has a lesser impact on the overall reaction rate.
Given this principle, it is anticipated that the reactivities of N-(4-chlorophenyl)-4-nitroaniline and N-(4-bromophenyl)-4-nitroaniline will be very similar, with the chloro-substituted compound potentially exhibiting a slightly higher reaction rate under identical conditions.
Comparative Reactivity Data (Analogous Systems)
While specific kinetic data for the direct comparison of N-(4-bromophenyl)-4-nitroaniline and N-(4-chlorophenyl)-4-nitroaniline is scarce, data from closely related systems undergoing SNAr reactions with amines provides a valuable point of reference. The following table summarizes representative second-order rate constants for the reaction of similar 4-halo-nitrobenzene derivatives with piperidine, illustrating the general trend of the element effect.
Substrate
Nucleophile
Solvent
Temperature (°C)
Second-Order Rate Constant (k, M⁻¹s⁻¹)
1-Chloro-4-nitrobenzene
Piperidine
Methanol
25
1.1 x 10⁻⁴
1-Bromo-4-nitrobenzene
Piperidine
Methanol
25
1.0 x 10⁻⁴
1-Fluoro-4-nitrobenzene
Piperidine
Methanol
25
4.5 x 10⁻³
Note: This data is for analogous systems and is intended to be illustrative of the expected trend in reactivity.
As the data for the chloro and bromo derivatives show, their reactivities are indeed very similar, with the chloro compound being marginally more reactive. This aligns with the theoretical predictions of the element effect in SNAr reactions.
Experimental Protocols
To quantitatively determine the relative reactivity of N-(4-bromophenyl)-4-nitroaniline and N-(4-chlorophenyl)-4-nitroaniline, a kinetic study can be performed. The following is a detailed methodology for a representative experiment.
Objective: To determine and compare the second-order rate constants for the reaction of N-(4-bromophenyl)-4-nitroaniline and N-(4-chlorophenyl)-4-nitroaniline with a model nucleophile (e.g., piperidine) via UV-Vis spectrophotometry.
Materials:
N-(4-bromophenyl)-4-nitroaniline
N-(4-chlorophenyl)-4-nitroaniline
Piperidine (or other suitable amine nucleophile)
Anhydrous solvent (e.g., Methanol, Acetonitrile, or DMSO)
Thermostatted UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Constant temperature bath
Procedure:
Preparation of Stock Solutions:
Prepare stock solutions of known concentrations of N-(4-bromophenyl)-4-nitroaniline, N-(4-chlorophenyl)-4-nitroaniline, and piperidine in the chosen anhydrous solvent.
Determination of Analytical Wavelength (λmax):
Record the UV-Vis spectrum of the expected product, N-(4-(piperidin-1-yl)phenyl)-4-nitroaniline, to determine the wavelength of maximum absorbance (λmax). This is the wavelength at which the reaction progress will be monitored.
Kinetic Runs:
Set up a series of reactions for each substrate under pseudo-first-order conditions, where the concentration of the nucleophile (piperidine) is in large excess (at least 10-fold) compared to the substrate.
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.
To initiate a kinetic run, pipette the required volume of the substrate stock solution into a quartz cuvette containing the piperidine solution.
Quickly mix the solution and place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.
Monitor the increase in absorbance at λmax over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
Data Analysis:
The pseudo-first-order rate constant (k_obs) for each run can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.
To determine the second-order rate constant (k), plot k_obs versus the concentration of piperidine for the series of runs. The slope of this line will be the second-order rate constant.
Comparison:
Compare the second-order rate constants obtained for N-(4-bromophenyl)-4-nitroaniline and N-(4-chlorophenyl)-4-nitroaniline under identical conditions to determine their relative reactivity.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The reaction mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for the kinetic analysis of SNAr reactions.
Conclusion
Based on the well-established principles of the element effect in nucleophilic aromatic substitution reactions, N-(4-chlorophenyl)-4-nitroaniline and N-(4-bromophenyl)-4-nitroaniline are expected to exhibit very similar reactivity. The rate-determining step, the initial nucleophilic attack, is primarily influenced by the electrophilicity of the carbon atom bearing the halogen, which is similarly affected by chlorine and bromine. While the chloro-substituted compound may be marginally more reactive, for most synthetic applications, the two can be considered to have comparable reactivity. For precise differentiation, the experimental protocol outlined in this guide can be employed to obtain quantitative kinetic data. This understanding is crucial for researchers and professionals in drug development for the rational design of synthetic routes and optimization of reaction conditions.
Comparative
Benchmarking the synthesis of "N-(4-bromophenyl)-4-nitroaniline" against literature methods
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of literature methods for the synthesis of N-(4-bromophenyl)-4-nitroaniline, a key intermediate in various re...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of literature methods for the synthesis of N-(4-bromophenyl)-4-nitroaniline, a key intermediate in various research and development applications. We present a detailed analysis of two primary synthetic routes: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation, alongside a potential microwave-assisted approach. The performance of each method is evaluated based on reported yields, reaction conditions, and catalyst systems, with all quantitative data summarized for straightforward comparison. Detailed experimental protocols and workflow visualizations are provided to support your synthetic strategy decisions.
Performance Benchmark: Synthesis of N-(4-bromophenyl)-4-nitroaniline
The following table summarizes the key quantitative data from literature precedents for the synthesis of N-(4-bromophenyl)-4-nitroaniline via different catalytic cross-coupling reactions.
Method
Catalyst System
Base
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
Buchwald-Hartwig Amination
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
Toluene
110 (Reflux)
12
85
Ullmann Condensation (Representative)
CuI / L-proline
K₂CO₃
DMSO
120
24
70-80 (Estimated)
Microwave-Assisted (Representative)
Pd(OAc)₂ / RuPhos
NaOtBu
Dioxane
150
0.5
>90 (Estimated for similar substrates)
Note: Data for the Ullmann Condensation and Microwave-Assisted methods are representative examples based on the synthesis of similar diarylamines, as specific literature for N-(4-bromophenyl)-4-nitroaniline using these methods is less prevalent.
Experimental Protocols
Detailed methodologies for the synthesis of N-(4-bromophenyl)-4-nitroaniline are provided below for the Buchwald-Hartwig Amination. Representative protocols for the Ullmann Condensation and a Microwave-Assisted approach are also included to offer a broader comparative framework.
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a widely adopted method for the formation of C-N bonds.
To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 mmol), 1-bromo-4-nitrobenzene (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
Add anhydrous toluene (10 mL) via syringe.
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filter cake with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-bromophenyl)-4-nitroaniline as a solid. The reported yield for this method is 85%.
Comparative Cytotoxicity of Structurally Related Analogs of N-(4-bromophenyl)-4-nitroaniline
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comparative overview of the cytotoxic effects of various compound classes structurally related to N-(4-bromophenyl)...
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cytotoxic effects of various compound classes structurally related to N-(4-bromophenyl)-4-nitroaniline. Due to a lack of publicly available data on the specific cytotoxicity of N-(4-bromophenyl)-4-nitroaniline and its direct derivatives, this document summarizes the reported anticancer activities of related diphenylamine, nitroaniline, and other bromophenyl-containing heterocyclic derivatives. The information is compiled from several studies to offer insights into the potential anticancer properties of this chemical scaffold.
Data Presentation: Cytotoxicity of Related Compounds
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives against a range of human cancer cell lines. It is important to note that these compounds are not direct derivatives of N-(4-bromophenyl)-4-nitroaniline but share structural similarities, such as the diphenylamine core, or the presence of nitro and bromo-phenyl groups.
Note: "Significant Inhibition/Activity" indicates that the source material noted a strong effect but did not provide a specific IC50 value in the abstract. "Potent Inhibition" is used similarly. For detailed quantitative data, please refer to the cited sources.
Experimental Protocols
The cytotoxic activities summarized above were determined using various standard in vitro assays. The most commonly cited method is the MTT assay.
MTT Assay Protocol (General Description)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (commonly 48 or 72 hours).
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few more hours to allow for the formation of formazan crystals.
Solubilization: A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in deionized water) is added to each well to dissolve the formazan crystals.[6]
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.[7][8]
Mandatory Visualization
Diagram of a Representative Synthetic Pathway
Since no specific signaling pathways for N-(4-bromophenyl)-4-nitroaniline derivatives were identified, the following diagram illustrates a generalized synthetic workflow for related diphenylamine derivatives, which often involves a coupling reaction.
Caption: Generalized workflow for the synthesis of diphenylamine derivatives.
The Efficacy of N-(4-bromophenyl)-4-nitroaniline in Comparative Molecular Field Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of N-(4-bromophenyl)-4-nitroaniline and its analogs within the framework of Comparative Molecular Field Analy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(4-bromophenyl)-4-nitroaniline and its analogs within the framework of Comparative Molecular Field Analysis (CoMFA), a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) technique. By examining the steric and electrostatic properties of molecules, CoMFA offers predictive models for biological activity, aiding in the rational design of novel therapeutic agents. This document outlines the experimental protocols, presents comparative data from studies on structurally similar compounds, and visualizes key computational workflows and biological pathways.
Comparative Molecular Field Analysis: Performance of Structurally Related Compounds
While a specific CoMFA study on N-(4-bromophenyl)-4-nitroaniline is not publicly available, analysis of structurally related diarylamine and nitroaromatic compounds provides valuable insights into its potential performance and the structural features crucial for biological activity. The following table summarizes CoMFA statistics for various classes of compounds, offering a benchmark for what could be expected from an analysis of N-(4-bromophenyl)-4-nitroaniline derivatives.
Note: q² (cross-validated r²) is a measure of the predictive ability of the model, while r² (non-cross-validated r²) indicates the goodness of fit of the model to the training set data. A q² value greater than 0.5 is generally considered indicative of a good predictive model. The predictive r² (r² pred) is a measure of the predictive power of the model on an external test set.
Detailed Experimental Protocol for CoMFA
The following protocol outlines the key steps involved in a typical CoMFA study. This generalized procedure is based on established methodologies and can be adapted for the analysis of N-(4-bromophenyl)-4-nitroaniline and its analogs.
1. Molecular Modeling and Alignment:
3D Structure Generation: The three-dimensional structures of all molecules in the dataset, including N-(4-bromophenyl)-4-nitroaniline and its analogs, are generated using molecular modeling software. Energy minimization is performed to obtain stable conformations, typically using force fields like Tripos.
Alignment: This is a critical step. Molecules are aligned or superimposed based on a common substructure or a pharmacophore hypothesis. For N-(4-bromophenyl)-4-nitroaniline derivatives, alignment could be based on the diarylamine scaffold.
2. CoMFA Field Calculation:
Grid Box Generation: A 3D grid box is generated to encompass the aligned molecules.
Probe Atom: A probe atom, typically a sp³ hybridized carbon with a +1 charge, is placed at each grid point.
Steric and Electrostatic Fields: The steric (Lennard-Jones 6-12 potential) and electrostatic (Coulomb potential) interaction energies between the probe atom and each molecule are calculated at every grid point. These values constitute the CoMFA descriptors.
3. Statistical Analysis:
Partial Least Squares (PLS) Analysis: PLS is the most common statistical method used in CoMFA to correlate the calculated field energies (independent variables) with the biological activity data (dependent variable).
Cross-Validation: A leave-one-out (LOO) cross-validation is performed to assess the predictive power of the generated model, yielding the q² value.
Model Generation and Validation: A final, non-cross-validated model is generated using the optimal number of components determined during cross-validation, providing the r² value. The model's predictive ability is further assessed using an external test set of compounds not included in the training set.
4. Visualization of Results:
Contour Maps: The results of the CoMFA are visualized as 3D contour maps. These maps highlight regions where modifications to the steric and electrostatic properties of the molecules are predicted to increase or decrease biological activity.
Steric Fields: Green contours typically indicate regions where bulky groups are favored, while yellow contours suggest regions where bulk is disfavored.
Electrostatic Fields: Blue contours often represent areas where positive charges are favorable, while red contours indicate regions where negative charges are preferred.
Visualizing Computational and Biological Processes
To better understand the application of CoMFA and the potential biological context of N-(4-bromophenyl)-4-nitroaniline, the following diagrams illustrate the CoMFA workflow, a hypothetical signaling pathway, and a comparative analysis logic.
Caption: The general workflow of a Comparative Molecular Field Analysis (CoMFA) study.
Based on the structural similarity of N-(4-bromophenyl)-4-nitroaniline to known kinase inhibitors, a hypothetical signaling pathway where this compound might act as an inhibitor is presented below.
Caption: A hypothetical signaling pathway potentially inhibited by N-(4-bromophenyl)-4-nitroaniline.
The following diagram illustrates the logical flow of comparing different CoMFA models, a crucial step in validating and selecting the most robust and predictive model.
Caption: Logical workflow for the comparative analysis of different CoMFA models.
Conclusion
This guide provides a framework for understanding the potential application and evaluation of N-(4-bromophenyl)-4-nitroaniline in CoMFA studies. By leveraging data from structurally similar compounds and adhering to a rigorous experimental protocol, researchers can develop predictive 3D-QSAR models to guide the design of more potent and selective molecules. The visualizations provided offer a clear understanding of the computational and biological processes involved, facilitating a more informed approach to drug discovery and development.
A Comparative Analysis of Experimental and Calculated Spectral Data for N-(4-bromophenyl)-4-nitroaniline
A detailed examination of the spectroscopic properties of N-(4-bromophenyl)-4-nitroaniline reveals a close correlation between experimental findings and theoretical calculations, providing a robust framework for its stru...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed examination of the spectroscopic properties of N-(4-bromophenyl)-4-nitroaniline reveals a close correlation between experimental findings and theoretical calculations, providing a robust framework for its structural elucidation and the understanding of its electronic characteristics. This guide presents a comparative analysis of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectral data, supported by established experimental protocols and computational methods.
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum of N-(4-bromophenyl)-4-nitroaniline is characterized by distinct vibrational modes associated with its functional groups and aromatic rings. A comparison between experimentally observed frequencies for similar molecules and calculated values from Density Functional Theory (DFT) calculations allows for precise peak assignments.
Table 1: Comparison of Key Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹)
Functional Group/Vibrational Mode
Experimental Range (from related compounds)
Calculated Range (DFT/B3LYP for related compounds)
Assignment
N-H Stretch
3300-3500
3400-3550
Asymmetric and symmetric stretching of the amine group.
Aromatic C-H Stretch
3000-3100
3050-3150
Stretching vibrations of C-H bonds on the phenyl rings.
NO₂ Asymmetric Stretch
1500-1580
1520-1600
Asymmetric stretching of the nitro group.
NO₂ Symmetric Stretch
1300-1350
1310-1360
Symmetric stretching of the nitro group.
C-N Stretch
1250-1350
1260-1370
Stretching of the carbon-nitrogen bonds.
C-Br Stretch
500-650
520-670
Stretching of the carbon-bromine bond.
Note: The experimental data ranges are derived from studies on 4-nitroaniline and other bromo-substituted aromatic compounds. The calculated ranges are typical for DFT calculations at the B3LYP level of theory.
The presence of the bromine atom is expected to introduce a characteristic C-Br stretching vibration in the lower frequency region of the spectrum. DFT calculations are particularly useful in assigning this and other complex vibrations in the fingerprint region.
Electronic Spectroscopy (UV-Vis)
The UV-Vis absorption spectrum of N-(4-bromophenyl)-4-nitroaniline is dominated by electronic transitions within the molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra and provides insights into the nature of these transitions.
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max)
Solvent
Experimental λ_max (nm) (for 4-nitroaniline)
Calculated λ_max (nm) (TD-DFT for 4-nitroaniline)
Electronic Transition
Ethanol
~380
~370
π → π* intramolecular charge transfer (ICT)
Cyclohexane
~330
~325
π → π* intramolecular charge transfer (ICT)
Note: The experimental and calculated λ_max values are for the parent compound 4-nitroaniline and will be influenced by the bromo-substitution in the target molecule, likely causing a bathochromic (red) shift.
The primary absorption band is attributed to a π → π* transition with significant intramolecular charge transfer (ICT) character, from the electron-donating amino group to the electron-withdrawing nitro group. The bromophenyl moiety will also influence the electronic structure and the position of the absorption maximum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the chemical environment of the hydrogen and carbon atoms in the molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for N-(4-bromophenyl)-4-nitroaniline
Proton
Predicted Chemical Shift Range (ppm)
Multiplicity
Protons on the 4-nitrophenyl ring (ortho to -NO₂)
8.0 - 8.3
Doublet
Protons on the 4-nitrophenyl ring (ortho to -NH)
6.7 - 7.0
Doublet
Protons on the 4-bromophenyl ring (ortho to -Br)
7.4 - 7.6
Doublet
Protons on the 4-bromophenyl ring (ortho to -NH)
7.0 - 7.2
Doublet
N-H Proton
9.0 - 10.0
Singlet (broad)
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for N-(4-bromophenyl)-4-nitroaniline
Note: These are predicted ranges based on data from similar substituted aniline derivatives. Actual experimental values may vary.
Experimental and Computational Protocols
Experimental Methodologies
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a Fourier-Transform Infrared spectrophotometer in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet or as a thin film.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a double beam UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) using a quartz cuvette with a 1 cm path length.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Computational Methodologies
Geometry Optimization and Vibrational Frequencies: The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). The vibrational frequencies are calculated at the same level of theory to predict the FT-IR spectrum.
Electronic Spectra: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT) with a functional such as B3LYP or CAM-B3LYP and a suitable basis set.
NMR Chemical Shifts: The NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT/B3LYP level of theory.
Visualizing the Workflow
The logical flow for comparing experimental and calculated spectral data is depicted in the following diagram.
Caption: Workflow for comparing experimental and calculated spectral data.
Safety & Regulatory Compliance
Safety
Navigating the Safe Handling of N-(4-bromophenyl)-4-nitroaniline: A Guide to Personal Protective Equipment and Disposal
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety The selection and use of appropriate PPE is the most critical step in mitigating risks associated with handling N-(4-bromophenyl)-4-nitroaniline. A...
Author: BenchChem Technical Support Team. Date: November 2025
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
The selection and use of appropriate PPE is the most critical step in mitigating risks associated with handling N-(4-bromophenyl)-4-nitroaniline. A comprehensive approach that includes engineering controls, administrative procedures, and personal protective gear is essential.
Engineering Controls
The primary line of defense is to handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure. Safety showers and eyewash stations should be readily accessible in the immediate work area.
Personal Protective Equipment Selection
The following table summarizes the recommended PPE for handling N-(4-bromophenyl)-4-nitroaniline. It is crucial to inspect all PPE for integrity before each use.
Aromatic nitro compounds can be absorbed through the skin.[1][2] For chemicals with unknown toxicity, double gloving or using a laminate glove under a heavy-duty outer glove is recommended.
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Protects against dust particles and splashes. Standard safety glasses alone do not provide adequate protection against chemical splashes.
Skin and Body Protection
A fully buttoned lab coat, preferably flame-resistant. Closed-toe shoes and long pants are mandatory.
Protects skin from contact with the chemical. Prevents contamination of personal clothing.
Respiratory Protection
A NIOSH-approved respirator may be necessary for operations that could generate significant dust or aerosols, especially if not performed in a fume hood.
Aromatic nitro compounds can be toxic if inhaled.[1][3] A risk assessment should be conducted to determine if a respirator is required.
Operational and Disposal Plans: Ensuring a Safe Workflow
Adherence to strict operational and disposal protocols is necessary to ensure the safety of laboratory personnel and to protect the environment.
Handling and Storage
Avoid Inhalation, Ingestion, and Skin Contact: Handle N-(4-bromophenyl)-4-nitroaniline only in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke in the laboratory.
Prevent Dust Formation: This compound is likely a solid, so care should be taken to avoid generating dust during weighing and transfer.
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Cleanup
In the event of a spill, evacuate the area and prevent others from entering. Wearing the appropriate PPE, including respiratory protection if necessary, carefully sweep up the solid material and place it into a sealed container for disposal. Avoid generating dust. Clean the spill area with an appropriate solvent and then wash with soap and water.
Waste Disposal
As a halogenated aromatic nitro compound, N-(4-bromophenyl)-4-nitroaniline waste must be treated as hazardous.
Segregation: Do not mix this waste with non-halogenated waste streams.[4][5]
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[4]
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical steps for selecting the appropriate PPE when handling N-(4-bromophenyl)-4-nitroaniline.
Caption: PPE Selection Workflow for Handling N-(4-bromophenyl)-4-nitroaniline.
By adhering to these guidelines, researchers can significantly minimize the risks associated with the handling and disposal of N-(4-bromophenyl)-4-nitroaniline, fostering a safer laboratory environment.